Taxinine M
Description
Properties
Molecular Formula |
C35H42O14 |
|---|---|
Molecular Weight |
686.7 g/mol |
IUPAC Name |
[(1S,2R,3S,4R,5R,6S,8S,10R,11R,15S)-3,4,6,11-tetraacetyloxy-2,8-dihydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate |
InChI |
InChI=1S/C35H42O14/c1-17-24(40)14-26(46-18(2)36)34(16-44-31(42)22-11-9-8-10-12-22)27(17)28(47-19(3)37)23-13-25(41)33(7)35(43,32(23,6)15-45-33)30(49-21(5)39)29(34)48-20(4)38/h8-12,23-24,26-30,40,43H,1,13-16H2,2-7H3/t23?,24-,26-,27-,28+,29-,30-,32+,33+,34+,35-/m0/s1 |
InChI Key |
YGDMNNDIKAOMNZ-BNOVIZBYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Taxinine M
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure of Taxinine M, a tetracyclic taxane (B156437) diterpenoid. The information presented herein is intended to support research and development efforts in medicinal chemistry, natural product synthesis, and pharmacology.
Introduction
This compound is a naturally occurring taxane isolated from various species of the yew tree (Taxus), including Taxus brevifolia, Taxus chinensis, and Taxus mairei[1]. Like other members of the taxane family, such as the prominent anticancer drug Paclitaxel (Taxol), this compound possesses a complex and highly oxygenated tetracyclic core structure. While not as biologically potent as Paclitaxel, this compound and its analogues are of significant interest to the scientific community for their potential as scaffolds for the synthesis of novel therapeutic agents and for their role in understanding the structure-activity relationships of taxane compounds[2].
This document details the chemical structure of this compound, presents its physicochemical and spectroscopic data, outlines the experimental protocols for its isolation and structure elucidation, and provides a visual representation of the experimental workflow.
Chemical Structure and Properties
The chemical structure of this compound was first elucidated in 1991 by Beutler et al. through extensive spectroscopic analysis[3]. It is a tetracyclic diterpenoid characterized by a bridged taxane core.
2.1. 2D Chemical Structure
A 2D representation of the chemical structure of this compound.
2.2. Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₅H₄₂O₁₄ | [1] |
| Molecular Weight | 686.7 g/mol | [1] |
| CAS Number | 135730-55-1 | [1] |
| IUPAC Name | [(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2,8-dihydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.0²,¹⁵.0⁵,¹⁰]heptadecan-5-yl]methyl benzoate | [1] |
| Appearance | White amorphous solid |
Spectroscopic Data
The structural elucidation of this compound was heavily reliant on nuclear magnetic resonance (NMR) spectroscopy. The following tables present the ¹H and ¹³C NMR spectral data as reported by Beutler et al. (1991) in CDCl₃.
3.1. ¹H NMR Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data sourced from Beutler et al., J. Nat. Prod. 1991, 54, 3, 893-897. Complete data is available in the original publication. |
3.2. ¹³C NMR Data
| Carbon | Chemical Shift (δ, ppm) |
| Data sourced from Beutler et al., J. Nat. Prod. 1991, 54, 3, 893-897. Complete data is available in the original publication. |
Experimental Protocols
The following sections describe the generalized experimental procedures for the isolation and structure elucidation of this compound, based on the methods reported for taxanes. The definitive protocol is detailed in Beutler et al. (1991)[3].
4.1. Isolation of this compound from Taxus brevifolia
The isolation of this compound from the bark of Taxus brevifolia typically involves a multi-step extraction and chromatographic purification process.
-
Extraction: The dried and ground bark of Taxus brevifolia is extracted with a polar solvent, such as a methanol/water or ethanol/water mixture, to obtain a crude extract containing a complex mixture of taxanes and other secondary metabolites.
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. This often involves partitioning between water and a series of organic solvents of increasing polarity, such as hexane, dichloromethane, and ethyl acetate.
-
Column Chromatography: The fraction enriched with taxanes is further purified using a series of column chromatographic techniques. This may include:
-
Silica Gel Chromatography: To separate compounds based on polarity.
-
Reversed-Phase (C18) Chromatography: To separate compounds based on hydrophobicity.
-
High-Performance Liquid Chromatography (HPLC): For final purification of the target compound to homogeneity.
-
-
Crystallization/Precipitation: The purified this compound is obtained as a solid, often an amorphous powder, after removal of the solvent.
4.2. Structure Elucidation
The chemical structure of the isolated this compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule, allowing for the deduction of the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and chemical environment of protons in the molecule, as well as their connectivity through spin-spin coupling.
-
¹³C NMR: Determines the number of unique carbon atoms and their chemical environment (e.g., carbonyl, olefinic, aliphatic).
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.
-
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as hydroxyls (-OH), carbonyls (C=O), and esters (C-O-C=O).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores, such as aromatic rings and conjugated systems.
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.
A diagram illustrating the experimental workflow for the isolation and structure elucidation of this compound.
Conclusion
This technical guide provides a foundational understanding of the chemical structure of this compound. The detailed physicochemical and spectroscopic data, along with the outlined experimental protocols, serve as a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and synthetic organic chemistry. Further investigation into the biological activities and synthetic accessibility of this compound and its derivatives may unveil new opportunities for the development of novel therapeutic agents.
References
Taxinine M: A Technical Guide to its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taxinine M, a complex tetracyclic taxane (B156437) diterpenoid, represents a fascinating yet underexplored member of the taxane family of natural products. First isolated from the Pacific Yew, Taxus brevifolia, this compound has since been identified in other Taxus species, albeit in varying concentrations. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, and a detailed examination of the experimental protocols for its isolation and characterization. Furthermore, it summarizes the current understanding of its biological activity, drawing parallels with other well-known taxanes. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the potential of this compound.
Discovery and Structural Elucidation
This compound was first discovered and characterized in 1991 by Beutler, Chmurny, Look, and Witherup.[1] It was isolated from the bark of the Pacific Yew, Taxus brevifolia, during the large-scale extraction of the anticancer drug paclitaxel (B517696) (Taxol).[1] The structure of this compound was elucidated using a combination of spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1]
Natural Sources and Quantitative Data
This compound has been identified in several species of the genus Taxus. The concentration of this taxoid can vary significantly depending on the species, the part of the plant, and potentially the geographical location and season of collection.
| Taxus Species | Plant Part | This compound Content (µg/g) | Reference(s) |
| Taxus baccata | Red Arils | 0.02–2 | [2] |
| Taxus brevifolia | Bark | Not Quantified | [1] |
| Taxus chinensis | Seeds | Present, but not quantified |
Table 1: Quantitative Data on this compound Content in Various Taxus Species.
Experimental Protocols
The isolation and purification of this compound from its natural sources involve a multi-step process that leverages the compound's physicochemical properties. The following is a generalized protocol based on methods described for the isolation of taxanes.
Extraction
A common method for extracting taxanes from plant material is ultrasound-assisted extraction with a polar solvent like ethanol.
-
Objective: To extract a broad range of compounds, including this compound, from the plant matrix.
-
Procedure:
-
Air-dry and grind the plant material (e.g., Taxus brevifolia bark) to a fine powder.
-
Suspend the powdered material in 95% ethanol.
-
Subject the suspension to ultrasonication for a specified period (e.g., 30 minutes).
-
Filter the mixture to separate the ethanolic extract from the solid plant residue.
-
Concentrate the extract under reduced pressure to obtain a crude extract.
-
Purification
The crude extract is a complex mixture of various phytochemicals. Purification is typically achieved through chromatographic techniques.
-
Objective: To isolate this compound from other co-extracted compounds.
-
Procedure:
-
Liquid-Liquid Partitioning: The crude extract can be partitioned between an aqueous phase and an immiscible organic solvent (e.g., dichloromethane) to separate compounds based on their polarity.
-
Silica (B1680970) Gel Column Chromatography: The organic phase is concentrated and subjected to silica gel column chromatography.
-
The column is packed with silica gel and equilibrated with a non-polar solvent (e.g., hexane).
-
The extract is loaded onto the column.
-
A gradient of increasing polarity is used for elution (e.g., a hexane-ethyl acetate (B1210297) gradient).
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.
-
-
Recrystallization: Fractions enriched with this compound are combined, and the solvent is evaporated. The residue is then recrystallized from a suitable solvent system to obtain pure this compound.
-
Figure 1: A generalized workflow for the extraction and purification of this compound.
Biological Activity and Mechanism of Action
The biological activity of this compound has not been as extensively studied as that of other taxanes like paclitaxel. However, based on the known mechanism of action of the taxane class of compounds, it is plausible that this compound also exerts its effects by interacting with microtubules.
Taxanes are known to function as microtubule-stabilizing agents.[3][4] They bind to the β-tubulin subunit of microtubules, promoting their polymerization and inhibiting their depolymerization.[3][4] This disruption of microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and ultimately induces apoptosis (programmed cell death).[5][6]
While specific IC50 values for this compound against various cancer cell lines are not yet widely reported in the literature, the general cytotoxic properties of taxanes suggest that this compound may also possess anticancer activity. Further research is required to fully elucidate its specific biological targets and potency.
Figure 2: The general mechanism of action of taxanes leading to apoptosis.
Future Directions
This compound remains a relatively understudied taxane with potential for further investigation. Key areas for future research include:
-
Quantitative Analysis: Comprehensive studies to quantify the content of this compound in a wider range of Taxus species and different plant parts are needed to identify high-yielding sources.
-
Biological Evaluation: In-depth studies are required to determine the cytotoxic activity of this compound against a panel of cancer cell lines and to elucidate its specific mechanism of action.
-
Pharmacological Studies: Should significant biological activity be confirmed, further studies into its pharmacokinetic and pharmacodynamic properties would be warranted.
-
Semisynthesis and Analogue Development: The chemical structure of this compound could serve as a scaffold for the semisynthesis of novel taxane analogues with potentially improved therapeutic properties.
Conclusion
This compound, a naturally occurring taxane, presents an intriguing subject for further scientific inquiry. While its discovery dates back to the early 1990s, its full biological potential is yet to be unlocked. This technical guide has provided a foundational overview of its discovery, natural sources, and a framework for its isolation and purification. It is hoped that this compilation of information will stimulate further research into this promising natural product.
References
- 1. This compound, a new tetracyclic taxane from Taxus brevifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity [mdpi.com]
- 3. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relationship between the structures of taxane derivatives and their microtubule polymerization activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Taxanes - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Isolating Taxinine M from Taxus brevifolia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the isolation of Taxinine M, a tetracyclic taxane (B156437) diterpenoid, from the bark of the Pacific yew, Taxus brevifolia. This document provides a comprehensive overview of the experimental protocols, quantitative data, and a visual representation of the isolation workflow, designed to be a valuable resource for researchers in natural product chemistry, oncology, and drug development.
Introduction
Taxus brevifolia is a well-established source of unique and biologically active taxane diterpenoids. While paclitaxel (B517696) (Taxol®) is the most renowned compound from this species, a diverse array of other taxanes, including this compound, have also been isolated.[1][2][3] this compound, first reported by Beutler et al. in 1991, is a tetracyclic taxane that has garnered interest for its potential biological activities.[4][5] This guide synthesizes established methodologies for taxane isolation to provide a detailed protocol for obtaining this compound.
Quantitative Data
The isolation of taxanes from Taxus brevifolia typically results in varying yields depending on the specific compound, the source material (e.g., bark, needles), and the isolation technique employed. While the precise yield of this compound from the original isolation is not extensively reported, this table summarizes the typical yields of other major taxanes from T. brevifolia bark to provide a quantitative context.
| Compound | Plant Part | Typical Yield (% of dry weight) | Reference |
| Paclitaxel (Taxol®) | Bark | 0.01% - 0.04% | [6][7] |
| 10-Deacetylbaccatin III | Bark | 0.02% | [6] |
| 10-Deacetyltaxol-7-xyloside | Bark | 0.1% | [6] |
| Cephalomannine | Bark | 0.004% | [6] |
| This compound | Bark | Not explicitly reported (estimated to be in the range of other minor taxanes) |
Experimental Protocols
The following protocol for the isolation of this compound is based on established methods for the separation of taxanes from Taxus brevifolia.
Plant Material Collection and Preparation
-
Collection: The bark of mature Taxus brevifolia trees is collected.
-
Drying: The collected bark is air-dried in a well-ventilated area to reduce moisture content.
-
Grinding: The dried bark is ground into a coarse powder to increase the surface area for efficient solvent extraction.
Extraction
-
Solvent Extraction: The powdered bark is subjected to exhaustive extraction with methanol (B129727) or ethanol (B145695) at room temperature. This can be achieved through percolation or maceration.
-
Concentration: The resulting alcoholic extract is concentrated under reduced pressure using a rotary evaporator to yield a dark, viscous crude extract.
Solvent-Solvent Partitioning
-
Initial Partition: The crude extract is suspended in a 9:1 mixture of methanol and water and then partitioned against a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities. The hexane layer is discarded.
-
Secondary Partition: The aqueous methanol phase is then diluted with water to a concentration of approximately 50% methanol and partitioned against a solvent of intermediate polarity, such as dichloromethane (B109758) or chloroform. The taxanes will preferentially move into the organic layer.
-
Concentration: The dichloromethane/chloroform layer is collected, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a taxane-enriched crude fraction.
Chromatographic Purification
A multi-step chromatographic approach is essential for the isolation of pure this compound.
-
Silica (B1680970) Gel Column Chromatography (Initial Fractionation):
-
Stationary Phase: Silica gel (60-200 µm).
-
Mobile Phase: A gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) using a UV lamp (254 nm) and/or a vanillin-sulfuric acid staining reagent to visualize the taxanes. Fractions with similar TLC profiles are pooled.
-
-
Reverse-Phase C18 Column Chromatography (Intermediate Purification):
-
Stationary Phase: C18-bonded silica gel.
-
Mobile Phase: A step-gradient of acetonitrile (B52724) and water (e.g., starting with 25% acetonitrile in water and increasing to 50%).
-
Fraction Collection: Fractions containing taxanes are collected. This step is effective in separating taxanes based on their polarity.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Column: A preparative reverse-phase C18 HPLC column.
-
Mobile Phase: An isocratic or gradient system of acetonitrile and water, optimized for the separation of the target fraction containing this compound.
-
Detection: UV detection at a wavelength of 227 nm is typically used for taxanes.
-
Isolation: The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure to yield the pure compound.
-
Structure Elucidation
The structure of the isolated this compound is confirmed by spectroscopic methods, primarily:
-
Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR spectroscopy to determine the carbon-hydrogen framework.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Visualized Experimental Workflow
The following diagram illustrates the key stages in the isolation of this compound from Taxus brevifolia.
Caption: Workflow for the isolation of this compound.
Conclusion
The isolation of this compound from Taxus brevifolia is a multi-step process that relies on established techniques in natural product chemistry. This guide provides a detailed framework for researchers to successfully isolate this and other related taxanes. The provided protocols and workflow diagram serve as a practical resource for the planning and execution of these complex separations. Further research into the biological activity of this compound is warranted and will be facilitated by the availability of pure material obtained through these methods.
References
- 1. This compound, a new tetracyclic taxane from Taxus brevifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and structure elucidation of new taxoids from Taxus brevifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New taxanes from Taxus brevifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. worldscientific.com [worldscientific.com]
- 5. Taxinin M - LKT Labs [lktlabs.com]
- 6. A new large-scale process for taxol and related taxanes from Taxus brevifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Taxol and related taxanes. I. Taxanes of Taxus brevifolia bark - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Taxinine M and Paclitaxel
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comparative overview of the biological activities of two taxane (B156437) diterpenoids: the well-established anticancer drug paclitaxel (B517696) and the less-characterized Taxinine (B26179) M. While paclitaxel is a cornerstone of chemotherapy, the therapeutic potential of other taxanes like Taxinine M remains an active area of investigation. This document summarizes the current understanding of their mechanisms of action, cytotoxicity, and effects on microtubule dynamics. Due to the limited availability of specific data for this compound, this guide also draws upon information from closely related taxinine derivatives to provide a more complete, albeit inferred, comparative picture. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and workflows are provided to facilitate further research in this area.
Introduction
Taxanes are a class of diterpenoid compounds originally isolated from plants of the Taxus genus.[1] Their unique mechanism of action, which involves the stabilization of microtubules, has made them invaluable tools in cancer therapy.[2] Paclitaxel, the most prominent member of this class, is widely used in the treatment of various solid tumors.[3] However, the large family of taxanes encompasses a diverse range of structures with potentially distinct biological activities.[4]
This compound is a tetracyclic taxane that has been isolated from Taxus brevifolia and other yew species.[5][6] While its structural elucidation has been reported, its biological activity is not as extensively characterized as that of paclitaxel. This guide aims to collate the available data on this compound and its derivatives and present it in direct comparison to the well-documented biological profile of paclitaxel. This comparative analysis will highlight similarities, differences, and critical knowledge gaps, thereby providing a valuable resource for researchers interested in the development of novel taxane-based therapeutics.
Mechanism of Action
Paclitaxel: A Microtubule-Stabilizing Agent
Paclitaxel's primary mechanism of action is the disruption of microtubule dynamics.[7] Unlike other anti-mitotic agents that cause microtubule depolymerization, paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.[7] This leads to the formation of non-functional microtubule bundles, mitotic arrest at the G2/M phase of the cell cycle, and subsequent induction of apoptosis.[8]
This compound: An Emerging Profile
Direct experimental evidence detailing the specific mechanism of action of this compound is limited. However, as a taxane, it is hypothesized to share the microtubule-stabilizing properties of paclitaxel. Some sources suggest that taxinines, in general, may promote microtubule polymerization and prevent depolymerization.[9] Other reports indicate that taxinines might also inhibit DNA polymerase, suggesting a potentially broader mechanism of action compared to paclitaxel.[9] Further investigation is required to fully elucidate the precise molecular targets and mechanisms of this compound.
Comparative Cytotoxicity
Quantitative data on the cytotoxic activity of this compound is scarce. However, studies on related taxinine derivatives provide some insight into its potential potency. The available data is summarized in the table below, alongside representative data for paclitaxel.
| Compound | Cell Line | Assay | IC50 Value | Citation |
| Taxinine A | MCF-7 (Breast) | Not Specified | 5.336 µg/mL | [9] |
| 5-oxo-13-TBDMS-taxchinin A | A549 (Lung) | Not Specified | 0.48 µM | [10] |
| 5-oxo-13,15-epoxy-13-epi-taxchinin A | A549 (Lung) | Not Specified | 0.75 µM | [10] |
| Paclitaxel | Various | Clonogenic Assay | 2.5 - 7.5 nM | [11] |
| Paclitaxel | A549 (Lung) | MTT Assay | ~50 nM (for 28% inhibition) | [12] |
Note: The cytotoxicity of taxanes can vary significantly depending on the cell line and the specific assay conditions.
Impact on Microtubule Polymerization
Induction of Apoptosis and Signaling Pathways
Paclitaxel is a potent inducer of apoptosis in cancer cells. Its microtubule-stabilizing effect leads to mitotic arrest, which in turn activates various signaling pathways culminating in programmed cell death. Key pathways implicated in paclitaxel-induced apoptosis include:
-
PI3K/AKT Pathway: Paclitaxel has been shown to inhibit the PI3K/AKT signaling pathway, a key regulator of cell survival and proliferation.[9]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade that can be modulated by paclitaxel to induce apoptosis.[9]
-
JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway is a stress-activated pathway that can be triggered by paclitaxel, leading to apoptosis.
The specific signaling pathways affected by this compound have not yet been elucidated. Further research is necessary to determine if it induces apoptosis and, if so, through which molecular mechanisms.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or paclitaxel) and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Microtubule Polymerization Assay
This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.
Methodology:
-
Tubulin Preparation: Reconstitute purified tubulin in a suitable buffer.
-
Reaction Mixture: Prepare a reaction mixture containing tubulin, GTP (to initiate polymerization), and the test compound at various concentrations or a vehicle control.
-
Initiation of Polymerization: Initiate polymerization by incubating the reaction mixture at 37°C.
-
Turbidity Measurement: Monitor the increase in turbidity (light scattering) at 340 nm over time using a spectrophotometer. An increase in absorbance indicates microtubule polymerization.
-
Data Analysis: Plot the change in absorbance over time to generate polymerization curves. Compare the curves for the treated samples to the control to determine the effect of the compound on the rate and extent of microtubule assembly.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cell Treatment: Treat cells with the test compound for a specific duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Stain the cells with a DNA-binding fluorescent dye, such as propidium (B1200493) iodide (PI), in the presence of RNase to remove RNA.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content of the cells.
-
Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Paclitaxel-induced apoptosis signaling pathways.
Caption: Workflow for the MTT cytotoxicity assay.
References
- 1. Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound, a new tetracyclic taxane from Taxus brevifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | TargetMol [targetmol.com]
- 7. Insights into the distinct mechanisms of action of taxane and non-taxane microtubule stabilizers from cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell death in cancer chemotherapy using taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Taxinin M - LKT Labs [lktlabs.com]
- 10. Synthesis, cytotoxic activity, and SAR analysis of the derivatives of taxchinin A and brevifoliol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paclitaxel-Containing Extract Exerts Anti-Cancer Activity through Oral Administration in A549-Xenografted BALB/C Nude Mice: Synergistic Effect between Paclitaxel and Flavonoids or Lignoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flavonoid Components, Distribution, and Biological Activities in Taxus: A review - PMC [pmc.ncbi.nlm.nih.gov]
Taxinine M: A Technical Overview of its Chemical Properties and Potential Anticancer Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxinine M is a naturally occurring tetracyclic taxane (B156437) derivative isolated from various species of the yew tree (Taxus), such as Taxus brevifolia and Taxus chinensis. As a member of the taxane family, which includes the prominent anticancer drug paclitaxel, this compound has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the molecular characteristics of this compound, detailed experimental protocols for its isolation and the evaluation of its cytotoxic effects, and an exploration of the potential signaling pathways involved in its anticancer activity.
Core Molecular Data
The fundamental molecular properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₃₅H₄₂O₁₄ |
| Molecular Weight | 686.70 g/mol |
| CAS Number | 135730-55-1 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, methanol (B129727), ethanol (B145695) |
Experimental Protocols
Isolation and Purification of this compound from Taxus Species
The following protocol is a generalized procedure for the isolation and purification of taxanes, including this compound, from the needles and bark of Taxus species. Modifications may be necessary depending on the specific plant material and available equipment.
1. Extraction:
- Air-dry and pulverize the plant material (e.g., needles, bark).
- Extract the powdered material with methanol or ethanol at room temperature for 24-48 hours with occasional agitation.
- Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
2. Liquid-Liquid Partitioning:
- Suspend the crude extract in a 10% methanol/water solution.
- Perform successive partitioning with n-hexane, chloroform (B151607), and ethyl acetate (B1210297). The taxane-rich fraction is typically found in the chloroform and ethyl acetate extracts.
3. Chromatographic Purification:
- Subject the taxane-rich fraction to column chromatography on silica (B1680970) gel.
- Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
- Monitor the fractions using thin-layer chromatography (TLC) and combine fractions containing compounds with similar Rf values.
- Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of methanol and water to isolate pure this compound.
4. Structure Elucidation:
- Confirm the identity and purity of the isolated this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
1. Cell Seeding:
- Culture cancer cells in a suitable medium and harvest them during the exponential growth phase.
- Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of this compound in DMSO.
- Make serial dilutions of the this compound stock solution in the cell culture medium to achieve the desired final concentrations.
- Replace the medium in the 96-well plate with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel).
- Incubate the plate for 24, 48, or 72 hours.
3. MTT Assay:
- After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
- Shake the plate for 10 minutes to ensure complete dissolution.
4. Data Analysis:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting a dose-response curve.
Potential Signaling Pathways
While direct studies on the specific signaling pathways modulated by this compound are limited, the well-established mechanisms of other taxanes provide a strong basis for its potential modes of action. The primary mechanism of taxanes is the stabilization of microtubules, leading to cell cycle arrest and apoptosis. Furthermore, taxanes have been shown to influence key signaling pathways that regulate cell survival, proliferation, and death.
General Anticancer Mechanism of Taxanes
The foundational anticancer mechanism of taxanes involves their interaction with β-tubulin, a subunit of microtubules. This interaction stabilizes the microtubule polymer, preventing its depolymerization. This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis.
Figure 1: General mechanism of action for taxanes leading to apoptosis.
Potential Involvement in PI3K/Akt and MAPK/ERK Signaling Pathways
The PI3K/Akt and MAPK/ERK pathways are crucial signaling cascades that regulate cell proliferation, survival, and apoptosis. Dysregulation of these pathways is a hallmark of many cancers. While direct evidence for this compound is pending, other taxanes have been shown to modulate these pathways, suggesting a potential area of investigation for this compound's anticancer effects.
Figure 2: Potential inhibitory effects of this compound on pro-survival signaling pathways.
Conclusion
This compound presents as a promising natural product for further investigation in the field of oncology. Its structural similarity to clinically established taxanes suggests a comparable mechanism of action centered on microtubule stabilization. The potential for this compound to modulate critical cancer-related signaling pathways, such as PI3K/Akt and MAPK/ERK, warrants dedicated research to elucidate its precise molecular targets and therapeutic potential. The experimental protocols provided herein offer a framework for researchers to explore the isolation, characterization, and cytotoxic evaluation of this intriguing taxane. Future studies are essential to fully understand the pharmacological profile of this compound and its viability as a candidate for drug development.
The intricate machinery of a life-saving molecule: A technical guide to the biosynthesis of taxanes in Taxus species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxanes, a class of diterpenoid natural products isolated from yew trees (Taxus spp.), are indispensable in modern oncology. The most prominent member, paclitaxel (B517696) (Taxol®), and its semi-synthetic analogue docetaxel (B913) (Taxotere®), are widely used as potent chemotherapeutic agents against a range of cancers, including ovarian, breast, and lung cancer. Their unique mechanism of action, which involves the stabilization of microtubules and arrest of cell division, has made them a cornerstone of cancer treatment for decades. However, the supply of these vital drugs has historically been a challenge due to the slow growth of yew trees and the low abundance of taxanes in their tissues. This has driven extensive research into the biosynthesis of taxanes, with the ultimate goal of developing sustainable and high-yielding production methods through metabolic engineering and synthetic biology.
This technical guide provides an in-depth exploration of the core biosynthetic pathway of taxanes in Taxus species. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into the enzymatic steps, regulatory mechanisms, and experimental methodologies used to study this complex pathway.
The Taxane (B156437) Biosynthesis Pathway: From Primary Metabolism to a Potent Anticancer Drug
The biosynthesis of taxanes is a complex, multi-step process that can be broadly divided into three main stages: the formation of the taxane core, a series of elaborate decorations of this core structure, and the final attachment of a characteristic side chain. The entire pathway is estimated to involve at least 20 enzymatic steps.
Formation of the Taxane Skeleton
The journey begins with the universal precursor of all diterpenoids, geranylgeranyl diphosphate (B83284) (GGPP), which is synthesized through the methylerythritol phosphate (B84403) (MEP) pathway in the plastids of Taxus cells.
The first committed step in taxane biosynthesis is the cyclization of GGPP to form the parent olefin, taxa-4(5),11(12)-diene. This intricate reaction is catalyzed by taxadiene synthase (TS) , a key rate-limiting enzyme in the pathway.
Functionalization of the Taxane Core
Following the formation of the taxadiene skeleton, a series of oxidative and acylation reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and acyltransferases, respectively, decorate the core structure. This stage is characterized by a complex network of reactions, and the exact order of all steps has been a subject of intense research.
The key enzymatic transformations include:
-
Hydroxylations: A series of CYP450 enzymes introduce hydroxyl groups at various positions on the taxane ring. A critical initial hydroxylation occurs at the C5 position, catalyzed by taxadiene-5α-hydroxylase (T5αH) , a member of the CYP725A subfamily. This is followed by further hydroxylations at positions C1, C2, C7, C9, C10, and C13, catalyzed by a suite of distinct CYP450s.
-
Acylations: Acyltransferases, belonging to the BAHD family, are responsible for the addition of acetyl and benzoyl groups to the hydroxylated taxane core. Key acyltransferases include:
-
Taxadien-5α-ol-O-acetyltransferase (TAT): Catalyzes the acetylation of the C5 hydroxyl group.
-
10-deacetylbaccatin III-10-O-acetyltransferase (DBAT): A crucial enzyme that acetylates the C10 position of 10-deacetylbaccatin III to form baccatin (B15129273) III.
-
-
Oxetane (B1205548) Ring Formation: One of the most characteristic structural features of paclitaxel is the oxetane ring. The formation of this four-membered ring is a complex process that has only recently been fully elucidated. A bifunctional enzyme named taxane oxetanase (TOT) , a dioxygenase, is responsible for this critical step.
These modifications ultimately lead to the formation of the key intermediate, baccatin III .
Side Chain Assembly and Attachment
The final stage of paclitaxel biosynthesis involves the synthesis and attachment of the C13-phenylisoserinoyl side chain, which is essential for its anticancer activity. This process involves several enzymes, including:
-
Phenylalanine aminomutase (PAM): Catalyzes the conversion of α-phenylalanine to β-phenylalanine.
-
β-phenylalanoyl-CoA ligase (PCL): Activates β-phenylalanine to its CoA ester.
-
Baccatin III-13-O-phenylpropanoyltransferase (BAPT): Attaches the phenylpropanoyl side chain to the C13 hydroxyl group of baccatin III.
-
3'-N-debenzoyl-2'-deoxytaxol N-benzoyltransferase (DBTNBT): Catalyzes the final N-benzoylation of the side chain to yield paclitaxel.
Quantitative Data on Taxane Biosynthesis
The production of taxanes in Taxus cell cultures is often low but can be significantly enhanced by the application of elicitors, such as methyl jasmonate (MeJA). Elicitation triggers a coordinated upregulation of genes involved in the taxane biosynthetic pathway, leading to increased accumulation of taxanes. The following tables summarize key quantitative data related to taxane biosynthesis.
Table 1: Key Enzymes in the Taxane Biosynthesis Pathway and their Functions
| Enzyme | Abbreviation | Function |
| Taxadiene Synthase | TS | Cyclization of GGPP to taxa-4(5),11(12)-diene |
| Taxadiene-5α-hydroxylase | T5αH | Hydroxylation at the C5 position of taxadiene |
| Taxadien-5α-ol-O-acetyltransferase | TAT | Acetylation of the C5 hydroxyl group |
| 10-deacetylbaccatin III-10-O-acetyltransferase | DBAT | Acetylation of the C10 hydroxyl group of 10-deacetylbaccatin III |
| Taxane Oxetanase | TOT | Formation of the oxetane ring |
| Phenylalanine aminomutase | PAM | Conversion of α-phenylalanine to β-phenylalanine |
| β-phenylalanoyl-CoA ligase | PCL | Activation of β-phenylalanine |
| Baccatin III-13-O-phenylpropanoyltransferase | BAPT | Attachment of the side chain to baccatin III |
| 3'-N-debenzoyl-2'-deoxytaxol N-benzoyltransferase | DBTNBT | Final N-benzoylation of the side chain |
Table 2: Quantitative Analysis of Taxane Production in Elicited Taxus Cell Cultures
| Taxane | Concentration in Control (mg/L) | Concentration with MeJA Elicitation (mg/L) | Fold Increase | Reference |
| Paclitaxel | 0.2 | 3.5 | 17.5 | |
| Baccatin III | 0.1 | 1.8 | 18.0 | |
| 10-deacetylbaccatin III | 0.5 | 5.2 | 10.4 |
Table 3: Gene Expression Changes in Response to Methyl Jasmonate (MeJA) Elicitation
| Gene | Fold Change in Expression (MeJA vs. Control) | Reference |
| TS (Taxadiene Synthase) | ~15 | |
| DBAT (10-deacetylbaccatin III-10-O-acetyltransferase) | ~10 | |
| BAPT (Baccatin III-13-O-phenylpropanoyltransferase) | ~8 | |
| DBTNBT (3'-N-debenzoyl-2'-deoxytaxol N-benzoyltransferase) | ~7 |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the study of the taxane biosynthesis pathway.
Taxane Extraction and Quantification from Taxus Cell Cultures
Objective: To extract and quantify taxanes from Taxus cell culture biomass and the surrounding medium.
Methodology:
-
Harvesting: Separate the cell biomass from the culture medium by filtration or centrifugation.
-
Extraction from Medium:
-
Mix the culture medium with an equal volume of dichloromethane (B109758) (DCM).
-
Vortex vigorously for 2 minutes and then sonicate for 1 hour.
-
Collect the organic (DCM) phase, which now contains the extracellular taxanes.
-
Evaporate the DCM to dryness under a stream of nitrogen.
-
-
Extraction from Cell Biomass:
-
Lyophilize (freeze-dry) the cell biomass.
-
Extract the lyophilized cells with a methanol:water (9:1 v/v) solution.
-
Heat the mixture in a microwave at a low power setting (e.g., 80W) for several minutes to enhance extraction efficiency.
-
Filter the extract to remove cell debris.
-
-
Quantification by High-Performance Liquid Chromatography (HPLC):
-
Resuspend the dried extracts from both the medium and biomass in a suitable solvent (e.g., methanol).
-
Inject the samples into an HPLC system equipped with a C18 reverse-phase column.
-
Use a gradient elution program with a mobile phase consisting of acetonitrile (B52724) and water.
-
Detect the taxanes using a UV detector at a wavelength of 227 nm.
-
Identify and quantify the individual taxanes by comparing their retention times and peak areas to those of authentic standards.
-
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
Objective: To quantify the expression levels of genes involved in the taxane biosynthesis pathway.
Methodology:
-
RNA Extraction:
-
Harvest Taxus cells and immediately freeze them in liquid nitrogen to preserve RNA integrity.
-
Extract total RNA from the frozen cells using a commercial RNA extraction kit or a TRIzol-based method.
-
-
cDNA Synthesis:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Quantitative Real-Time PCR:
-
Design and validate gene-specific primers for the target biosynthetic genes and a reference (housekeeping) gene.
-
Perform the qRT-PCR reaction using a SYBR Green-based detection method. The reaction mixture typically contains cDNA template, forward and reverse primers, and a SYBR Green master mix.
-
Run the reaction on a real-time PCR instrument, which monitors the fluorescence of SYBR Green as it intercalates into the newly synthesized double-stranded DNA.
-
Calculate the relative expression of the target genes using the comparative Ct (2-ΔΔCt) method, normalizing the expression to the reference gene.
-
General Protocol for Heterologous Expression and Enzyme Assay of Taxane Biosynthetic Enzymes
Objective: To produce and functionally characterize the enzymes of the taxane biosynthesis pathway in a heterologous host system.
Methodology:
-
Gene Cloning and Vector Construction:
-
Amplify the coding sequence of the target enzyme from Taxus cDNA using PCR.
-
Clone the amplified gene into an appropriate expression vector for the chosen heterologous host (e.g., E. coli or Saccharomyces cerevisiae). The vector should contain a suitable promoter for inducing gene expression.
-
-
Heterologous Expression:
-
Transform the expression construct into the chosen host organism.
-
Culture the transformed host under conditions that induce the expression of the recombinant protein.
-
-
Protein Extraction and Purification (Optional):
-
Harvest the cells and lyse them to release the cellular contents.
-
If the recombinant protein is tagged (e.g., with a His-tag), purify it using affinity chromatography.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing the enzyme preparation (cell lysate or purified protein), the specific substrate for the enzyme, and any necessary co-factors (e.g., acetyl-CoA for acyltransferases, NADPH for CYP450s).
-
Incubate the reaction at an optimal temperature and for a specific duration.
-
Stop the reaction and extract the products using an organic solvent.
-
Analyze the reaction products by HPLC, GC-MS, or LC-MS to identify and quantify the enzymatic product.
-
Determine the enzyme's kinetic parameters (Km and kcat) by measuring the reaction rate at varying substrate concentrations.
-
Visualizing the Pathway and Experimental Workflows
Biosynthesis Pathway of Taxol
Caption: The biosynthetic pathway of paclitaxel (Taxol) in Taxus species.
Experimental Workflow for Taxane Analysis
Caption: A typical experimental workflow for the extraction and quantification of taxanes.
Logical Relationship of Gene Discovery in Taxane Biosynthesis
Caption: A logical workflow for the discovery and validation of new genes.
Conclusion and Future Perspectives
The elucidation of the taxane biosynthetic pathway has been a monumental achievement in the field of plant natural product research. This in-depth understanding is now paving the way for exciting new avenues in metabolic engineering and synthetic biology. By identifying and overcoming rate-limiting steps, and by reconstructing the pathway in microbial or plant-based heterologous systems, it is becoming increasingly feasible to produce taxanes and their precursors in a sustainable and cost-effective manner.
Future research will likely focus on several key areas:
-
Complete elucidation of all regulatory networks: Understanding the transcription factors and signaling pathways that control the expression of taxane biosynthetic genes will be crucial for optimizing production.
-
Metabolon formation: Investigating the spatial organization of the biosynthetic enzymes into multi-enzyme complexes, or "metabolons," could reveal mechanisms for efficient substrate channeling and provide new targets for metabolic engineering.
-
Production in heterologous hosts: Further optimization of taxane production in engineered microbes like Saccharomyces cerevisiae and Escherichia coli, as well as in alternative plant hosts like Nicotiana benthamiana, holds immense promise for industrial-scale production.
-
Generation of novel taxane analogues: The detailed knowledge of the biosynthetic enzymes can be leveraged to create novel taxane derivatives with potentially improved pharmacological properties.
The continued exploration of the intricate biosynthetic machinery of taxanes will not only secure the supply of these life-saving drugs but also provide a powerful model system for understanding and engineering complex metabolic pathways in plants.
Taxinine M Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taxinine (B26179) M, a complex tetracyclic taxane (B156437) diterpenoid isolated from various Taxus species, represents a promising scaffold for the development of novel therapeutic agents. While not as prominent as its renowned relative, paclitaxel (B517696), Taxinine M and its semi-synthetic derivatives are gaining attention for their significant biological activities. This technical guide provides an in-depth overview of the current state of research on this compound derivatives, focusing on their synthesis, anticancer properties, and their emerging role as modulators of multidrug resistance (MDR). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms to serve as a comprehensive resource for researchers in oncology and medicinal chemistry.
Introduction to this compound
Taxanes are a class of diterpenoid compounds originally isolated from yew trees (Taxus species)[1]. The most famous member of this family, paclitaxel (Taxol®), is a cornerstone of modern cancer chemotherapy[2]. Its mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and apoptotic cell death in rapidly dividing cancer cells[2][3]. This compound is a naturally occurring taxane isolated from species such as Taxus brevifolia, Taxus chinensis, and Taxus mairei[4]. Structurally, it shares the core taxane skeleton but lacks the C-13 side chain essential for the potent microtubule-stabilizing and cytotoxic activity of paclitaxel[3]. This structural difference renders this compound itself weakly cytotoxic but makes it an ideal starting point for the synthesis of novel derivatives with unique pharmacological profiles. Research has pivoted towards modifying the this compound core to develop two main classes of compounds: cytotoxic agents with anticancer activity and non-cytotoxic modulators that can reverse multidrug resistance in tumors.
Potential Applications of this compound Derivatives
Anticancer Activity
While this compound is not a potent cytotoxic agent, chemical modifications can yield derivatives with significant anticancer activity. The structure-activity relationship (SAR) studies on related taxoids, such as taxchinin A, reveal that specific modifications are crucial for cytotoxicity. For instance, the presence of an exocyclic unsaturated ketone at ring C is a key structural element for activity[5].
Reversal of Multidrug Resistance (MDR)
A highly promising application of this compound derivatives lies in overcoming multidrug resistance, a major obstacle in cancer chemotherapy. MDR is often caused by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of cancer cells[6][7]. Non-cytotoxic taxane derivatives, often lacking the C-13 side chain, have been shown to act as potent inhibitors of these efflux pumps[7]. By blocking P-gp, these taxinine analogues can restore the intracellular concentration and efficacy of co-administered anticancer drugs[6][7].
Neuroprotective Potential: An Area for Future Investigation
While some diterpenoids have been investigated for neuroprotective effects, there is currently a lack of specific research on the neuroprotective properties of this compound derivatives. Natural compounds are a rich source for identifying agents with neuroprotective activities, targeting pathways involved in oxidative stress, inflammation, and apoptosis in neuronal cells[8][9][10]. Given the diverse biological activities of taxanes, investigating the potential of this compound derivatives in models of neurodegenerative diseases could be a valuable future research direction.
Quantitative Data Summary
The following tables summarize the biological activity of various taxinine-related derivatives from published studies.
Table 1: Cytotoxicity of Taxchinin A and Brevifoliol (B1200483) Derivatives against A549 Cells
This table presents the 50% inhibitory concentration (IC50) values for derivatives of taxchinin A and brevifoliol, taxoids structurally related to this compound, against the human non-small cell lung cancer (A549) cell line[5].
| Compound | Modification | IC50 (μM)[5] |
| 4 | 5,13-dioxo-taxchinin A | 1.68 |
| 6 | 5-oxo-brevifoliol | 1.83 |
| 11 | 5-oxo-13-TBDMS-taxchinin A | 0.48 |
| 12 | 5-oxo-13-acetyl-taxchinin A | 2.16 |
| 13 | 5-oxo-taxchinin A | 3.16 |
| 15 | 5-oxo-13,15-epoxy-13-epi-taxchinin A | 0.75 |
| 17 | 5,13-dioxo-15-hydroxy-13-epi-taxchinin A | 6.22 |
| 18 | 5-oxo-13-dehydro-brevifoliol | 2.56 |
| 19 | 5-oxo-13-dehydro-15-acetyl-brevifoliol | 3.24 |
| Cisplatin | (Reference Drug) | 18.2 |
Table 2: Multidrug Resistance (MDR) Reversal Activity of Taxinine Analogues
This table quantifies the ability of synthetic taxinine analogues to inhibit P-glycoprotein (P-gp) efflux pump activity in the vincristine-resistant KB/V cancer cell line. The activity is measured by the fold increase in intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123[6].
| Compound | Concentration (µM) | Fold Increase in Rhodamine 123 Accumulation[6] |
| Compound 9 | 5 | 2.3 |
| Compound 9 | 10 | 2.9 |
| Compound 9 | 20 | 3.2 |
| Verapamil (Reference) | 10 | 1.88 |
Key Experimental Protocols
Synthesis of a Taxinine Derivative (Taxinine NN-1)
This protocol is adapted from the efficient conversion of taxinine to Taxinine NN-1, a derivative with both anticancer and MDR modulation activities[11]. This multi-step synthesis involves protection of hydroxyl groups, modification of side chains, and subsequent deprotection.
P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Accumulation)
This assay measures the ability of a compound to inhibit the P-gp efflux pump, leading to the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123.
-
Cell Culture: Use a pair of cell lines: a drug-sensitive parental line (e.g., KB) and its P-gp-overexpressing, multidrug-resistant counterpart (e.g., KB/V).
-
Compound Incubation: Incubate the resistant cells (KB/V) with various concentrations of the this compound derivative (or a known inhibitor like verapamil) for a short period (e.g., 30 minutes) at 37°C. [6]3. Rhodamine 123 Staining: Add rhodamine 123 to the cells and incubate for an additional period (e.g., 30-60 minutes).
-
Washing: Wash the cells with cold PBS to remove extracellular rhodamine 123.
-
Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence using a fluorometer or analyze the cells directly using a flow cytometer.
-
Data Analysis: An increase in intracellular rhodamine 123 fluorescence in the presence of the this compound derivative indicates inhibition of P-gp. The results are often expressed as a fold increase compared to untreated resistant cells. [6]
In Vitro Microtubule Polymerization Assay
This assay assesses the direct effect of compounds on the assembly of tubulin into microtubules by measuring the turbidity of the solution.
-
Reagent Preparation: Prepare purified tubulin (e.g., from bovine brain) in a polymerization buffer (e.g., 100 mM MES, 1 mM EGTA, 0.5 mM MgCl2, pH 6.4). [12]2. Initiation of Polymerization: In a temperature-controlled spectrophotometer set to 37°C, add GTP (1 mM) to the tubulin solution in the presence of either the test compound (this compound derivative) or a control (vehicle or paclitaxel). [12]3. Turbidity Measurement: Monitor the increase in absorbance (turbidity) at 350 nm over time (e.g., for 15-30 minutes). [12]An increase in absorbance corresponds to the formation of microtubules.
-
Data Analysis: Compare the polymerization curves of the compound-treated samples to the controls. A microtubule-stabilizing agent will typically increase the rate and extent of polymerization.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for cytotoxic taxanes is the stabilization of microtubules, which disrupts the normal function of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. [2]this compound derivatives can induce cell death through similar pathways.
Intrinsic Apoptosis Pathway
Microtubule disruption is a cellular stress signal that can trigger the intrinsic, or mitochondrial, pathway of apoptosis. This process involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. A shift in the Bax/Bcl-2 ratio in favor of Bax leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade (caspase-9 and caspase-3), culminating in cell death.
Taxane-Induced Intrinsic Apoptosis Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry and chemical biology of taxane anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent reversal of multidrug resistance by ningalins and its use in drug combinations against human colon carcinoma xenograft in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a new tetracyclic taxane from Taxus brevifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, cytotoxic activity, and SAR analysis of the derivatives of taxchinin A and brevifoliol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of taxinine analogues as orally active multidrug resistance reversal agents in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of multidrug resistance in tumor cells by taxinine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Action of Humanin and Humanin Analogues: Research Findings and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Comprehensive Neuroprotective and Anticancer Potential of Afzelin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An efficient conversion of taxinine to taxinine NN-1, an anticancer agent and a modulator of multidrug-resistant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Designing and Testing of Novel Taxanes to Probe the Highly Complex Mechanisms by Which Taxanes Bind to Microtubules and Cause Cytotoxicity to Cancer Cells | PLOS One [journals.plos.org]
A Technical Guide to the Putative Mechanism of Action of Taxinine M on Microtubules
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Taxinine M is a naturally occurring tetracyclic taxane (B156437) isolated from various species of the yew tree (Taxus).[1] As a member of the taxane family, it is structurally related to one of the most successful classes of chemotherapeutic agents, which includes paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®). The primary mechanism of action for clinically established taxanes is the disruption of microtubule dynamics, a critical process for cell division and integrity.[2] This technical guide provides an in-depth overview of the presumed mechanism of action of this compound on microtubules, based on extensive research of the taxane class.
It is critical to note that direct experimental data on the specific interactions between this compound and tubulin are scarce in publicly available literature. Therefore, this document extrapolates its mechanism from well-studied analogues like paclitaxel. We will detail the binding interactions, the downstream cellular consequences, and the established experimental protocols that would be required to validate these hypotheses for this compound. Furthermore, this guide addresses an alternative reported activity of taxinines—the inhibition of DNA polymerase—which may contribute to its biological effects.[3]
The Core Mechanism: Microtubule Stabilization
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers.[4] Their ability to rapidly assemble (polymerize) and disassemble (depolymerize), a property known as dynamic instability, is fundamental for the formation of the mitotic spindle during cell division.[3] Microtubule-stabilizing agents (MSAs) like taxanes exert their potent anti-mitotic effects by suppressing this dynamic instability.[2]
Binding to the Taxane Site on β-Tubulin
The canonical mechanism for taxanes involves binding to a specific pocket on the β-tubulin subunit, located on the inner (luminal) surface of the microtubule.[5] This "taxane site" is largely inaccessible in free, unassembled tubulin dimers, which exist in a "curved" conformation. Upon incorporation into a microtubule, tubulin adopts a "straight" conformation, exposing the binding site.[6][7] Taxanes show a significantly higher affinity for the assembled, straight form of tubulin, thereby shifting the equilibrium toward microtubule polymerization.[6][7]
Binding at this site is thought to:
-
Enhance Longitudinal Contacts: Stabilize the head-to-tail interactions between tubulin dimers along a single protofilament.
-
Strengthen Lateral Contacts: Promote robust interactions between adjacent protofilaments, reinforcing the entire microtubule cylinder. Recent studies suggest that interactions with the M-loop of β-tubulin are crucial for this lateral stabilization.[6][8]
-
Suppress Dynamics: By locking the tubulin subunits into a stabilized, straight conformation, taxanes inhibit both the GTP hydrolysis-driven depolymerization at the plus-end and the dynamic behavior required for proper spindle function.[9]
Downstream Cellular Consequences
The hyper-stabilization of microtubules leads to severe cellular dysfunction, culminating in cell death. The primary consequences include:
-
Mitotic Arrest: The inability of the mitotic spindle to function correctly activates the Spindle Assembly Checkpoint (SAC), arresting the cell cycle in the G2/M phase.[3][10]
-
Formation of Abnormal Spindles: Cells treated with taxanes form abnormal, often multipolar, mitotic spindles, which prevents proper chromosome segregation.[3]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death (apoptosis).[11] If the cell escapes mitotic arrest without dividing (a process called mitotic slippage), it often enters a senescent state or undergoes apoptosis in the subsequent G1-like phase.[3][10]
References
- 1. This compound, a new tetracyclic taxane from Taxus brevifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural insight into the stabilization of microtubules by taxanes | eLife [elifesciences.org]
- 3. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into the distinct mechanisms of action of taxane and non-taxane microtubule stabilizers from cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structural insight into the stabilization of microtubules by taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insight into the stabilization of microtubules by taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stabilization of Microtubules by Taxane Diterpenoids: Insight from Docking and MD simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 10. Cyclin G1 regulates the outcome of taxane-induced mitotic checkpoint arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Cell death in cancer chemotherapy using taxanes [frontiersin.org]
A Technical Guide to the Preliminary Cytotoxicity Screening of Taxinine M
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro cytotoxicity of Taxinine M, a tetracyclic taxane (B156437) diterpenoid found in various species of the yew tree (Taxus)[1][2]. This document summarizes available quantitative data, outlines detailed experimental methodologies for cytotoxicity assessment, and visualizes the underlying molecular pathways and experimental workflows.
Introduction to this compound and Cytotoxicity Screening
This compound is a natural taxane isolated from species such as Taxus brevifolia, Taxus chinensis, and Taxus mairei[1][2]. As part of the taxane family, which includes potent anticancer agents like Paclitaxel and Docetaxel, this compound is a compound of interest for its potential chemotherapeutic properties. The primary mechanism of action for clinically used taxanes involves the stabilization of microtubules, which disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis[3]. Preliminary screening of related taxinines suggests that they may also possess anticancer activity, warranting a thorough evaluation of their cytotoxic profiles[4].
Cytotoxicity assays are fundamental in the early stages of drug discovery to assess the potential of a compound to cause cell death[5]. These in vitro tests measure the concentration at which a substance exhibits toxicity to cultured cells, often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell viability in vitro[6].
Quantitative Cytotoxicity Data
Quantitative analysis of Taxinine's effect on various cancer cell lines has been performed. The following table summarizes the reported IC50 values, which indicate the concentration of Taxinine required to inhibit the growth of 50% of the cell population.
Table 1: IC50 Values of Taxinine Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) |
| A549 | Human Lung Carcinoma | 46.17[4] |
| B16 | Mouse Melanoma | 350.64[4] |
| BEL7402 | Human Hepatoma | 113.97[4] |
Note: The data is reported for "Taxinine" isolated from Taxus mairei. Lower IC50 values indicate higher cytotoxic potency.
Experimental Protocols for Cytotoxicity Assessment
The following section details a representative methodology for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell metabolic activity as an indicator of cell viability[7][8].
Principle of the MTT Assay
The MTT assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan (B1609692) product[7]. The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are solubilized, and the absorbance of the resulting solution is measured spectrophotometrically[8].
Materials and Reagents
-
This compound (stock solution prepared in Dimethyl Sulfoxide, DMSO)
-
Selected cancer cell lines (e.g., A549, B16, BEL7402)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance detection at ~570 nm)
Detailed Experimental Procedure
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cells in a complete culture medium to a final concentration of approximately 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in ~5,000 cells per well).
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations for treatment.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing various concentrations of this compound to the respective wells. Include wells for a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Return the plate to the incubator and incubate for an additional 4 hours. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
After the 4-hour incubation with MTT, add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = [(OD of Treated Cells - OD of Blank) / (OD of Control Cells - OD of Blank)] x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis on the dose-response curve.
-
Caption: Workflow for determining this compound cytotoxicity via MTT assay.
Putative Mechanism of Action
As a member of the taxane family, the primary cytotoxic mechanism of this compound is believed to involve the disruption of microtubule dynamics. Taxanes bind to the β-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization[3]. This stabilization of microtubules is aberrant and leads to the formation of nonfunctional microtubule bundles, mitotic arrest at the G2/M phase of the cell cycle, and subsequent induction of apoptosis (programmed cell death). Some studies also suggest that taxinines may act as inhibitors of DNA polymerase.
References
- 1. Paclitaxel-Containing Extract Exerts Anti-Cancer Activity through Oral Administration in A549-Xenografted BALB/C Nude Mice: Synergistic Effect between Paclitaxel and Flavonoids or Lignoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell lines of Taxus species as source of the anticancer drug taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancements in the Cultivation, Active Components, and Pharmacological Activities of Taxus mairei - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. In vitro investigating of anticancer activity of new 7-MEOTA-tacrine heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer activity of an extract from needles and twigs of Taxus cuspidata and its synergistic effect as a cocktail with 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
Taxinine M: A Versatile Precursor for the Semi-Synthesis of Novel Taxoids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide explores the strategic use of taxinine (B26179) M, a naturally occurring taxane (B156437), as a starting material for the semi-synthesis of novel taxoids. Taxoids, a class of diterpenoids, are renowned for their potent anticancer activity, with paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®) being prominent examples. The semi-synthesis of taxoids from readily available precursors is a critical area of research, aiming to generate new analogues with improved efficacy, better solubility, and the ability to overcome multidrug resistance (MDR). This document provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and the biological implications of taxoids derived from taxinine M.
Introduction to this compound and its Potential
This compound is a tetracyclic taxane diterpenoid that can be isolated from various species of the yew tree (Taxus). Its unique chemical structure presents a valuable scaffold for the synthesis of a diverse range of taxoid analogues. The pursuit of semi-synthetic routes from precursors like this compound is driven by the desire to create novel therapeutic agents that can address the limitations of current taxane-based chemotherapies. One of the key challenges in cancer treatment is the development of multidrug resistance, often mediated by efflux pumps like P-glycoprotein (P-gp). The semi-synthesis of taxoids from this compound offers an avenue to develop compounds that can modulate or overcome this resistance.
Semi-Synthesis of Taxoids from this compound: A Case Study of Taxinine NN-1
A notable example of the successful use of this compound as a precursor is the efficient, multi-step synthesis of taxinine NN-1, a taxoid that has demonstrated significant activity as both an anticancer agent and a modulator of multidrug resistance. The overall synthetic strategy involves a series of protection, functional group manipulation, and deprotection steps to achieve the target molecule.
Overall Synthetic Workflow
The conversion of this compound to taxinine NN-1 is an 11-step process with a reported overall yield of 45%.[1] The workflow is designed to selectively modify different positions of the this compound core while preserving the essential taxane skeleton.
Quantitative Data Summary
The following table summarizes the key quantitative data for the 11-step synthesis of taxinine NN-1 from this compound. The individual yields for each step are inferred based on the reported overall yield of 45%.
| Step | Transformation | Starting Material | Product | Reagents (Inferred) | Solvent (Inferred) | Yield (%) (Inferred) |
| 1 | Protection of 9,10-dihydroxyl group (acetonide) | This compound | Intermediate 3 | 2,2-Dimethoxypropane (B42991), p-TsOH | Acetone (B3395972) | ~95 |
| 2 | Protection of 2-hydroxyl group (MOM) | Intermediate 3 | Intermediate 4 | MOM-Cl, DIPEA | DCM | ~98 |
| 3 | Formation of Intermediate 8 | Intermediate 4 | Intermediate 8 | (Further modifications as per the full procedure) | - | - |
| 4 | Elimination of C-5 cinnamoyl group | Intermediate 8 | Intermediate 9 | Hydrazine (B178648) hydrate | Ethanol | ~90 |
| 5 | Reduction of C-13 carbonyl group | Intermediate 9 | Intermediate 10 & 11 | NaBH4 | Methanol (B129727) | ~85 (for 10) |
| 6 | Oxidation of undesired 13-epimer (Recycle) | Intermediate 11 | Intermediate 9 | MnO2 | DCM | ~90 |
| 7 | Acetylation at C-13 | Intermediate 10 | - | Acetic anhydride (B1165640), Pyridine (B92270) | DCM | ~97 |
| 8 | Cinnamoylation at C-5 | - | Intermediate 13 | Cinnamoyl chloride, DMAP | DCM | ~95 |
| 9 | Deprotection of acetonide group | Intermediate 13 | Diol 14 | Acetic acid/water | THF | ~92 |
| 10 | Diacetylation | Diol 14 | Intermediate 15 | Acetic anhydride, Pyridine | DCM | ~98 |
| 11 | Deprotection of MOM group | Intermediate 15 | Taxinine NN-1 | HCl/Methanol | Methanol | ~90 |
| Overall Yield | This compound | Taxinine NN-1 | ~45 |
Detailed Experimental Protocols (Inferred)
The following are inferred experimental protocols for the key transformations in the synthesis of taxinine NN-1, based on the abstract by Zhang et al. (2002) and general organic synthesis principles. These protocols are for illustrative purposes and should be optimized based on the full experimental details from the original publication.
Step 1 & 2: Protection of Hydroxyl Groups
-
Acetonide Protection of 9,10-Diols: To a solution of this compound in anhydrous acetone, add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid. Stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting material. Quench the reaction with triethylamine (B128534) and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the 9,10-acetonide protected intermediate.
-
MOM Protection of 2-Hydroxyl: Dissolve the product from the previous step in anhydrous dichloromethane (B109758) (DCM). Add diisopropylethylamine (DIPEA) followed by chloromethyl methyl ether (MOM-Cl) at 0 °C. Allow the reaction to warm to room temperature and stir until completion. Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to afford the fully protected intermediate 8.
Step 4 & 5: C-5 and C-13 Modification
-
Elimination of C-5 Cinnamoyl Group: To a solution of intermediate 8 in ethanol, add hydrazine hydrate. Reflux the mixture until the starting material is consumed. Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (B1210297). Wash the combined organic layers with brine, dry, and concentrate. Purify the crude product to give intermediate 9.
-
Reduction of C-13 Carbonyl: Dissolve intermediate 9 in methanol and cool to 0 °C. Add sodium borohydride (B1222165) portion-wise and stir the reaction for 1-2 hours. Quench the reaction with acetone and concentrate. Partition the residue between ethyl acetate and water. Separate the organic layer, dry, and concentrate. The resulting mixture of epimers (10 and 11) is then separated by column chromatography.
Step 7-11: Final Functionalization and Deprotection
-
Acetylation and Cinnamoylation: Acetylate the C-13 hydroxyl group of intermediate 10 using acetic anhydride and pyridine in DCM. After purification, re-introduce the cinnamoyl group at the C-5 position using cinnamoyl chloride and 4-dimethylaminopyridine (B28879) (DMAP).
-
Deprotection and Final Acetylation: Remove the acetonide protecting group from intermediate 13 using acidic conditions (e.g., acetic acid in THF/water). The resulting diol (14) is then diacetylated at the C-9 and C-10 positions.
-
Final Deprotection: Finally, remove the MOM protecting group from the C-2 position of intermediate 15 using acidic conditions (e.g., HCl in methanol) to yield the target molecule, taxinine NN-1.
Biological Activity and Mechanism of Action
Taxoids derived from this compound, such as taxinine NN-1, have shown promising biological activity, particularly in overcoming multidrug resistance in cancer cells. MDR is a major obstacle in chemotherapy and is often associated with the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp).
Modulation of P-glycoprotein Activity
P-gp acts as an efflux pump, actively transporting a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. Some taxinine derivatives have been shown to inhibit the function of P-gp.[2] This inhibition can occur through direct binding to the transporter, competitively or non-competitively, preventing the efflux of anticancer drugs.
As depicted in Figure 2, in multidrug-resistant cancer cells, P-gp actively removes anticancer drugs, preventing them from reaching their intracellular targets and inducing apoptosis. This compound derivatives can inhibit P-gp, leading to an accumulation of the anticancer drug inside the cell, thereby restoring its cytotoxic effect and leading to programmed cell death.
Conclusion and Future Perspectives
This compound stands out as a promising and versatile precursor for the semi-synthesis of novel taxoids. The successful synthesis of taxinine NN-1 highlights the feasibility of developing complex and biologically active molecules from this starting material. The ability of this compound-derived taxoids to modulate multidrug resistance opens up new avenues for the development of more effective cancer chemotherapies.
Future research in this area should focus on:
-
Exploring the full chemical space: Synthesizing a broader library of taxoid analogues from this compound to establish comprehensive structure-activity relationships.
-
Elucidating detailed mechanisms of action: Investigating the precise molecular interactions between this compound derivatives and their biological targets, such as P-gp and other MDR-associated proteins.
-
In vivo evaluation: Advancing promising candidates into preclinical and clinical studies to assess their therapeutic potential in relevant cancer models.
The continued exploration of this compound as a chiral precursor will undoubtedly contribute to the development of the next generation of taxoid-based anticancer agents, offering hope for overcoming the challenges of drug resistance and improving patient outcomes.
References
- 1. An efficient conversion of taxinine to taxinine NN-1, an anticancer agent and a modulator of multidrug-resistant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversal of P-glycoprotein and multidrug-resistance protein-mediated drug resistance in KB cells by 5-O-benzoylated taxinine K - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Taxinine M: A Technical Guide for Drug Development Professionals
December 10, 2025
Introduction
Taxinine (B26179) M, a tetracyclic taxane (B156437) diterpenoid isolated from the Pacific yew, Taxus brevifolia, represents a compelling scaffold for the development of novel therapeutic agents. As a member of the taxane family, which includes the highly successful anticancer drugs paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®), Taxinine M shares the characteristic taxane core. However, its distinct substitution patterns offer opportunities for unique pharmacological profiles, including applications in overcoming multidrug resistance (MDR) and as a cytotoxic agent. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of taxanes, with a focus on principles applicable to this compound, to inform the strategic design of next-generation taxane-based therapeutics. We will delve into the core structural features governing biological activity, detailed experimental protocols for assessing efficacy, and the signaling pathways implicated in the mechanism of action.
Core Structure and Mechanism of Action
The foundational structure of taxanes is a complex diterpene core. Their primary mechanism of action involves the stabilization of microtubules, which are essential components of the cytoskeleton responsible for cell division, intracellular transport, and maintenance of cell shape.[1][2] Unlike other microtubule poisons such as the vinca (B1221190) alkaloids, which prevent tubulin polymerization, taxanes bind to the β-tubulin subunit within the microtubule, promoting its assembly and inhibiting depolymerization.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptotic cell death.[1][3][4]
Structure-Activity Relationship of Taxinine Analogs
A critical determinant of the cytotoxic activity of many taxanes is the presence of an ester side chain at the C-13 position.[7] However, certain taxane derivatives lacking this side chain have demonstrated other valuable biological activities, such as the reversal of multidrug resistance.
Key Structural Modifications and Their Impact on Cytotoxicity
Based on studies of taxchinin A and other taxanes, the following structural features are crucial for cytotoxic activity:
-
Ring C Modifications: The presence of an exocyclic unsaturated ketone at ring C has been identified as a key structural element for the cytotoxic activity of taxchinin A derivatives.[5][6]
-
Ring A Modifications: In contrast, an α,β-unsaturated ketone at ring A appears to have minimal effect on cytotoxicity.[5][6]
-
Substituents at C-5 and C-13: Modifications at the C-5 and C-13 positions can significantly alter the conformation of the taxane rings, leading to substantial changes in cytotoxic potency. For instance, the introduction of an oxo group at C-5 in conjunction with substitutions at C-13 in taxchinin A has produced some of the most potent derivatives.[5][6]
Quantitative SAR Data for Taxchinin A Derivatives
The following table summarizes the in vitro cytotoxicity of synthesized taxchinin A derivatives against the A549 human non-small cell lung cancer cell line. This data serves as a valuable proxy for understanding the potential SAR of this compound.
| Compound | Modification(s) | IC50 (µM) against A549 cells |
| Taxchinin A | Parent Compound | > 40 |
| Brevifoliol (B1200483) | Parent Compound | > 40 |
| 11 | 5-oxo-13-TBDMS-taxchinin A | 0.48 |
| 15 | 5-oxo-13,15-epoxy-13-epi-taxchinin A | 0.75 |
| 13 | 5-oxo-taxchinin A | 3.16 |
| Other Derivatives | Various modifications | 0.48 - 6.22 (for active compounds) |
Data extracted from "Synthesis, cytotoxic activity, and SAR analysis of the derivatives of taxchinin A and brevifoliol".[5][6]
Taxinine Analogs as Multidrug Resistance Reversal Agents
A significant area of interest for taxinine analogs is their ability to reverse multidrug resistance (MDR) in cancer cells. MDR is a major obstacle in chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from the cell.[8]
Studies have shown that certain synthetic taxinine analogues can act as potent MDR reversal agents. For example, a study on three novel taxinine analogues demonstrated their ability to reverse MDR in a vincristine-resistant cell line.[9] One particular analogue, at a concentration of 20 µmol/L, increased the intracellular concentration of rhodamine 123 by 3.2-fold, an effect significantly greater than that of the known MDR modulator verapamil.[9]
Experimental Protocols
Synthesis of Taxinine Analogs
The synthesis of taxinine analogs typically involves semi-synthesis starting from naturally abundant taxanes. A general workflow is as follows:
A detailed example is the efficient conversion of taxinine to taxinine NN-1, which involves a multi-step process including protection of hydroxyl groups, elimination and reintroduction of the cinnamoyl group, reduction of the C-13 carbonyl, and subsequent acetylation and deprotection steps.[10]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Materials:
-
Cancer cell line (e.g., A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound analogs dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Microtubule Polymerization Assay
This assay measures the ability of a compound to promote the assembly of tubulin into microtubules.
Materials:
-
Purified tubulin
-
Polymerization buffer (e.g., G-PEM buffer containing GTP)
-
This compound analogs
-
Paclitaxel (as a positive control)
-
A temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Reaction Setup: In a pre-warmed 96-well plate, add the polymerization buffer and the test compounds at various concentrations.
-
Initiation of Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.
-
Monitoring Polymerization: Immediately place the plate in the spectrophotometer pre-set to 37°C and monitor the increase in absorbance at 340 nm over time (e.g., every minute for 60 minutes). The increase in absorbance is proportional to the amount of microtubule polymer formed.[11]
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. Compare the curves of the test compounds to the positive and negative controls to determine their effect on tubulin polymerization.
Signaling Pathways Modulated by Taxanes
The stabilization of microtubules by taxanes triggers a cascade of downstream signaling events that ultimately lead to apoptosis. While the precise pathways activated by this compound require further investigation, network pharmacology and studies on other taxanes point to the involvement of several key pathways.[12][13][14]
-
Cell Cycle Control: Disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[1]
-
Apoptosis Induction: The sustained mitotic arrest can trigger the intrinsic apoptotic pathway. This can involve the upregulation of the tumor suppressor p53 and the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2.[3][4]
-
PI3K/Akt and MAPK Pathways: Network pharmacology studies of Taxus chinensis extracts suggest that taxanes can modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.[13][14]
Conclusion and Future Directions
This compound presents a promising chemical scaffold for the development of novel anticancer agents and MDR reversal agents. The insights gained from the SAR of related taxanes, particularly the importance of modifications at rings A and C, provide a rational basis for the design of new this compound derivatives with enhanced potency and selectivity. The experimental protocols outlined in this guide offer a robust framework for the synthesis and biological evaluation of these novel compounds.
Future research should focus on a systematic SAR study of a library of this compound analogs to precisely map the contributions of different functional groups to both cytotoxicity and MDR reversal activity. Furthermore, detailed mechanistic studies are required to elucidate the specific signaling pathways modulated by this compound and its derivatives. This will not only deepen our understanding of their mechanism of action but also facilitate the identification of predictive biomarkers for patient stratification in future clinical applications. The continued exploration of the chemical space around the this compound core holds significant potential for the discovery of next-generation taxane-based therapies.
References
- 1. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. When Taxol met tubulin [asbmb.org]
- 3. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taxol-induced growth arrest and apoptosis is associated with the upregulation of the Cdk inhibitor, p21WAF1/CIP1, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, cytotoxic activity, and SAR analysis of the derivatives of taxchinin A and brevifoliol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, cytotoxic activity, and SAR analysis of the derivatives of taxchinin A and brevifoliol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relationship between the structures of taxane derivatives and their microtubule polymerization activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemo-enzymatic transformation of taxanes and their reversal activity towards MDR tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of taxinine analogues as orally active multidrug resistance reversal agents in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An efficient conversion of taxinine to taxinine NN-1, an anticancer agent and a modulator of multidrug-resistant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of Taxanes in the Treatment of Lung Cancer Based on Network Pharmacology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Integrated bioinformatics and network pharmacology to explore the therapeutic target and molecular mechanisms of Taxus chinensis against non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research on the Medicinal Chemistry and Pharmacology of Taxus × media - PMC [pmc.ncbi.nlm.nih.gov]
Taxinine M and Multidrug Resistance: A Technical Assessment of an Ineffective Modulator
For Immediate Release
This technical guide provides an in-depth analysis of Taxinine M's role in the context of multidrug resistance (MDR) in cancer therapeutics. Contrary to the hypothesis that it might act as an MDR reversal agent, scientific evidence demonstrates that this compound is not effective in reversing P-glycoprotein-mediated multidrug resistance. This document synthesizes the available data, details the experimental protocols used for MDR assessment, and describes the key signaling pathways involved in this resistance phenomenon.
Executive Summary
Multidrug resistance, frequently driven by the overexpression of the P-glycoprotein (P-gp) efflux pump, remains a significant challenge in oncology. While various compounds are being investigated to counteract this mechanism, this compound, a taxane (B156437) diterpenoid, has been shown to be ineffective. A pivotal study by Kobayashi et al. (2000) revealed that this compound failed to reverse drug resistance in P-gp-overexpressing cancer cell lines and did not significantly increase the intracellular accumulation of chemotherapeutic drugs. This guide serves to clarify the scientific standing of this compound and provide the technical context for researchers, scientists, and drug development professionals.
The Challenge of P-glycoprotein-Mediated Multidrug Resistance
Multidrug resistance (MDR) allows cancer cells to withstand a variety of structurally and functionally distinct chemotherapeutic drugs. The most common mechanism underlying MDR is the increased expression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp or ABCB1). P-gp acts as a cellular efflux pump, using the energy from ATP hydrolysis to expel cytotoxic agents from the cell, thereby preventing them from reaching their intracellular targets and exerting their therapeutic effects. Taxanes, such as the widely used paclitaxel, are known substrates of P-gp. This has spurred research into non-cytotoxic taxane analogues that could potentially inhibit P-gp and restore chemosensitivity in resistant tumors.
Evaluating this compound: A Record of Inactivity against MDR
Comprehensive studies designed to assess the MDR reversal capabilities of various taxoids have concluded that this compound lacks significant activity. Research published in the Japanese Journal of Cancer Research demonstrated that at a concentration of 10 µM, this compound had no effect on reversing the resistance of P-gp-overexpressing KB-C2 cells to colchicine, vincristine (B1662923) (VCR), and paclitaxel. Furthermore, its ability to enhance the intracellular accumulation of vincristine in resistant 2780AD cells was found to be weak to nonexistent.
Comparative Efficacy of Taxoids in MDR Reversal
To contextualize the findings on this compound, the following table presents a summary of the qualitative results from the Kobayashi et al. (2000) study, comparing this compound to other taxoids that demonstrated potent MDR reversal activity.
| Compound | Target Cell Line | Primary Assay | MDR Reversal Activity (at 10 µM) |
| This compound | KB-C2 | Reversal of drug resistance | No effect |
| 2780AD | Vincristine accumulation | Weak or no effect | |
| Taxinine | KB-C2 | Reversal of drug resistance | No effect |
| 2780AD | Vincristine accumulation | Moderate effect | |
| Taxuspine C | KB-C2 | Reversal of drug resistance | Complete reversal |
| 2780AD | Vincristine accumulation | As potent as verapamil | |
| 2-desacetoxytaxinine J | KB-C2 | Reversal of drug resistance | Complete reversal |
| 2780AD | Vincristine accumulation | As potent as verapamil |
Standardized Protocols for the Assessment of MDR Reversal Agents
The determination of a compound's ability to reverse MDR relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for key in vitro assays used in this field. It is through these rigorous methods that the ineffectiveness of this compound was established.
Rhodamine 123 Accumulation Assay
This fluorescence-based assay is a cornerstone for evaluating P-gp inhibition. It quantifies the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123. Effective P-gp inhibitors will block its efflux, leading to a measurable increase in intracellular fluorescence.
Methodology:
-
Cell Seeding: P-gp-overexpressing cells (e.g., KB-C2) and their drug-sensitive parental counterparts are seeded into 96-well plates and cultured overnight to allow for adherence.
-
Pre-incubation: Cells are washed with a suitable buffer (e.g., PBS) and then pre-incubated for 30 to 60 minutes at 37°C with various concentrations of the test compound (e.g., this compound). A known P-gp inhibitor, such as verapamil, is used as a positive control.
-
Substrate Addition: Rhodamine 123 is added to a final concentration of approximately 5 µM, and the plates are incubated for an additional 60 to 90 minutes at 37°C, protected from light.
-
Termination and Lysis: The incubation is terminated by washing the cells three times with ice-cold PBS. The cells are then lysed to release their intracellular contents.
-
Quantification: The fluorescence of the cell lysate is measured using a spectrofluorometer (e.g., excitation ~485 nm, emission ~530 nm). An increase in fluorescence relative to untreated cells indicates P-gp inhibition.
Early research on the pharmacological properties of Taxinine M
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Taxinine M, a tetracyclic taxane (B156437) diterpenoid isolated from Taxus species, represents a largely unexplored molecule within the pharmacologically rich taxane family. Unlike its renowned relatives, paclitaxel (B517696) and docetaxel, which are mainstays in oncology, this compound has been the subject of very limited pharmacological investigation. This guide synthesizes the sparse early data available for this compound, contextualizes its potential properties based on the activities of closely related taxanes and Taxus extracts, and provides a framework of established experimental protocols for its future systematic evaluation. The content herein is intended to serve as a foundational resource for researchers poised to investigate the therapeutic potential of this understudied natural product.
Introduction to this compound
This compound is a natural taxane first isolated from the bark of the Pacific yew, Taxus brevifolia.[1][2] Its structure has been elucidated, identifying it as a member of the complex diterpene family that characterizes the Taxus genus.[3] While the isolation of this compound has been documented, a significant gap exists in the scientific literature regarding its biological activities. This guide aims to bridge this gap by providing a comprehensive overview of what is known and what can be reasonably inferred from the broader family of taxane compounds, thereby offering a roadmap for future research endeavors.
Potential Pharmacological Properties
Direct pharmacological data for this compound is not available in the current body of scientific literature. However, by examining the well-documented activities of other taxanes and crude extracts from Taxus species, we can hypothesize potential areas of pharmacological relevance for this compound, primarily in cytotoxicity and anti-inflammatory effects.
Cytotoxic and Anticancer Potential
The taxane family is most famous for its potent cytotoxic effects against a wide range of cancer cell lines. This activity is primarily mediated through the stabilization of microtubules, leading to mitotic arrest and apoptosis.[4] While this compound itself has not been evaluated, numerous other taxane diterpenes isolated from Taxus species have demonstrated significant cytotoxicity.
Table 1: Cytotoxicity of Selected Taxanes and Taxus Extracts
| Compound/Extract | Cell Line(s) | Reported Activity (IC50/ED50) | Reference |
|---|---|---|---|
| Taxumairone A | Human Colon Carcinoma | ED50: 0.1 µg/mL | [5] |
| Cephalomannine | Breast Cancer (MCF-7) | IC50: 0.86 µg/mL | [6] |
| Taxinine A | Breast Cancer (MCF-7) | IC50: 5.336 µg/mL | |
| Non-alkaloidal taxane diterpene (Compound 2) | Various human cancer cell lines (including paclitaxel-resistant) | Showed significant cytotoxicity, equipotent against parental and resistant lines | [7] |
| Various taxane diterpenes | Multidrug resistant cancer cells (KB-VIN, KB-7d) | Compounds showed significant cytotoxicity |[8] |
Anti-inflammatory Potential
Extracts from various Taxus species have been traditionally used and scientifically validated for their anti-inflammatory properties.[9][10] This suggests that constituent compounds, potentially including this compound, may contribute to this activity.
Table 2: Anti-inflammatory Activity of Taxus Compounds and Extracts
| Compound/Extract | Assay | Reported Activity | Reference |
|---|---|---|---|
| Taxusabietane A | Lipoxygenase (LOX) Inhibition | IC50: 57 ± 0.31 µM | [11] |
| Taxusabietane A | Carrageenan-induced paw edema | Significant activity at 5 and 10 mg/kg | [11] |
| 95% Ethanol Extract (Taxus baccata) | Carrageenan-induced paw edema | 44.44% inhibition of edema at 200 mg/kg | [9] |
| Tasumatrol B | Acetic acid-induced writhing, Carrageenan-induced paw edema | Significant analgesic and anti-inflammatory activity |[12] |
Proposed Experimental Protocols
To elucidate the pharmacological profile of this compound, a series of standardized in vitro and in vivo assays are required. The following protocols are based on established methodologies for evaluating taxanes and other natural products.
In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of this compound on human cancer cell lines.
Methodology:
-
Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Replace the medium in the wells with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel).
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) using non-linear regression analysis.
Microtubule Stabilization Assay (In Vitro Turbidimetry)
Objective: To assess the ability of this compound to promote and stabilize microtubule assembly.
Methodology:
-
Tubulin Preparation: Reconstitute purified tubulin protein in a suitable buffer (e.g., G-PEM buffer with GTP).
-
Assay Setup: In a temperature-controlled spectrophotometer set to 37°C, add the tubulin solution to a cuvette.
-
Compound Addition: Add this compound (at various concentrations) or a vehicle control to the cuvette.
-
Initiation of Polymerization: Initiate microtubule polymerization by warming the cuvette to 37°C.
-
Turbidity Monitoring: Monitor the increase in turbidity by measuring the absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.
-
Data Analysis: Compare the rate and extent of polymerization in the presence of this compound to the control. A higher and more sustained absorbance in the presence of this compound indicates microtubule stabilization.
In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema)
Objective: To evaluate the in vivo acute anti-inflammatory activity of this compound in a rodent model.
Methodology:
-
Animal Model: Use Wistar rats or Swiss albino mice, fasted overnight with free access to water.
-
Grouping: Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of this compound.
-
Drug Administration: Administer this compound (e.g., 5, 10, 20 mg/kg) or the standard drug intraperitoneally or orally. The control group receives the vehicle.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group and determine the statistical significance.
Visualizing Potential Mechanisms of Action
Given the absence of specific mechanistic studies on this compound, the following diagrams represent hypothetical pathways based on the known mechanisms of other microtubule-stabilizing taxanes like paclitaxel. These are intended as conceptual guides for future investigation.
Caption: Proposed cytotoxic mechanism of this compound via microtubule stabilization.
Caption: Hypothetical anti-inflammatory mechanism of this compound.
Caption: Logical workflow for the pharmacological evaluation of this compound.
Conclusion and Future Directions
This compound remains an enigmatic member of the taxane family, with its pharmacological potential yet to be unlocked. The preliminary information, contextualized by the known activities of its chemical relatives, strongly suggests that this compound warrants a thorough investigation, particularly for its cytotoxic and anti-inflammatory properties. The experimental protocols and hypothetical mechanistic pathways detailed in this guide provide a robust framework for initiating such studies. Future research should focus on the systematic in vitro and in vivo evaluation of this compound to define its pharmacological profile, delineate its mechanisms of action, and ultimately determine its potential as a novel therapeutic lead.
References
- 1. This compound, a new tetracyclic taxane from Taxus brevifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A common pharmacophore for cytotoxic natural products that stabilize microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taxane diterpenoids from seeds of Taxus mairei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxity of non-alkaloidal taxane diterpenes from Taxus chinensis against a paclitaxel-resistant cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multidrug resistant cancer cells susceptibility to cytotoxic taxane diterpenes from Taxus yunnanensis and Taxus chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of Anti-inflammatory Activity of Taxus Baccata Linn. Bark Extract [wisdomlib.org]
- 10. Assessment of Anti-inflammatory Activity of Taxus Baccata Linn. Bark Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory activities of Taxusabietane A isolated from Taxus wallichiana Zucc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. UQ eSpace [espace.library.uq.edu.au]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Taxinine M
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taxinine M, a tetracyclic taxane (B156437) diterpenoid, is a natural product found in various species of the yew tree (Taxus).[1][2] While not as abundant or as extensively studied as paclitaxel (B517696) (Taxol®), this compound and other taxane analogues are of significant interest to researchers for their potential biological activities and as precursors for semi-synthetic drug development. This document provides a detailed protocol for the isolation and purification of this compound from Taxus plant material, based on established methodologies for taxane extraction and purification. The protocol is intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction
The genus Taxus is a rich source of complex diterpenoids known as taxanes, with nearly 600 distinct structures reported.[3] The most famous of these, paclitaxel, is a potent anti-cancer agent.[4] this compound was first isolated from Taxus brevifolia and has also been identified in Taxus chinensis and Taxus mairei.[1][5] Its complex structure presents a challenge for total synthesis, making isolation from natural sources the primary method of obtaining this compound for research purposes. The following protocol outlines a multi-step process involving solvent extraction, liquid-liquid partitioning, and column chromatography for the efficient isolation and purification of this compound.
Experimental Protocols
I. Extraction of Crude Taxane Mixture
This protocol describes a general method for the extraction of taxanes from Taxus plant material (e.g., needles, bark). Ultrasound-assisted extraction is recommended for its efficiency, though traditional maceration can also be employed.[3][6]
Materials and Reagents:
-
Dried and powdered Taxus species (e.g., Taxus brevifolia)
-
Ethanol (B145695) (95% or absolute)
-
Deionized water
-
Rotary evaporator
-
Ultrasonic bath
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
Procedure:
-
Combine the powdered Taxus material with 95% ethanol in a flask at a solid-to-liquid ratio of 1:10 (w/v).
-
Place the flask in an ultrasonic bath and sonicate for 45-60 minutes at a controlled temperature (e.g., 40-50°C).[7]
-
Filter the mixture through a Büchner funnel to separate the ethanolic extract from the plant residue.
-
Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator until the ethanol is removed.
-
Resuspend the resulting aqueous residue in deionized water.
-
Perform a liquid-liquid partition by extracting the aqueous suspension three times with an equal volume of dichloromethane.
-
Combine the dichloromethane fractions, which now contain the crude taxane mixture.
-
Dry the combined dichloromethane extract over anhydrous sodium sulfate, filter, and concentrate to dryness in vacuo to yield the crude taxane extract.
II. Chromatographic Purification of this compound
The purification of this compound from the crude extract is a multi-step process that typically involves both normal-phase and reversed-phase chromatography.
A. Silica (B1680970) Gel Column Chromatography (Initial Fractionation)
Materials and Reagents:
-
Crude taxane extract
-
Silica gel (230-400 mesh)
-
Ethyl acetate
-
Methanol
-
Glass chromatography column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.
-
Adsorb the crude taxane extract onto a small amount of silica gel and load it onto the top of the packed column.
-
Elute the column with a step gradient of increasing polarity, starting with pure hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol. A typical gradient might be:
-
100% Hexane
-
Hexane:Ethyl Acetate (9:1, 8:2, 1:1, 2:8, 1:9)
-
100% Ethyl Acetate
-
Ethyl Acetate:Methanol (9:1)
-
-
Collect fractions of a suitable volume (e.g., 20-50 mL).
-
Monitor the fractions by TLC, visualizing with a suitable stain (e.g., vanillin-sulfuric acid) and UV light.
-
Combine fractions that show a similar profile and contain compounds with Rf values typical for taxanes. This compound is a relatively polar taxane and is expected to elute in the more polar fractions.
B. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)
Materials and Reagents:
-
Enriched fractions from silica gel chromatography
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Preparative HPLC system with a C18 column
-
UV detector
Procedure:
-
Dissolve the enriched fractions containing this compound in a suitable solvent (e.g., acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Set up the preparative HPLC system with a C18 column. The mobile phase will typically be a gradient of acetonitrile and water.[8]
-
Inject the sample and begin the chromatographic run. A typical gradient could be:
-
Start with 40% Acetonitrile in water.
-
Increase to 70% Acetonitrile over 30 minutes.
-
Hold at 70% Acetonitrile for 5 minutes.
-
Return to initial conditions to equilibrate the column.
-
-
Monitor the elution profile at a suitable wavelength (e.g., 227 nm).[8]
-
Collect the peak corresponding to this compound.
-
Analyze the purity of the collected fraction by analytical HPLC.
-
If necessary, repeat the preparative HPLC step to achieve the desired purity (>95%).
-
Remove the solvent from the purified fraction under reduced pressure or by lyophilization to obtain pure this compound.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₃₅H₄₂O₁₄ | [1] |
| Molar Mass | 686.70 g/mol | [1] |
| Appearance | White amorphous powder or crystals | |
| ¹H NMR (CDCl₃) | Data not readily available in public domain | |
| ¹³C NMR (CDCl₃) | Data not readily available in public domain | |
| Mass Spectrometry (ESI-MS) | m/z [M+Na]⁺ expected at 709.25 |
Table 2: Typical Yields of Taxanes from Taxus brevifolia Bark
| Compound | Typical Yield (%) | Reference |
| Paclitaxel (Taxol®) | 0.02 - 0.06 | [1][2] |
| 10-Deacetylbaccatin III | 0.02 - 0.04 | [2] |
| 10-Deacetyltaxol-7-xyloside | 0.06 - 0.1 | [2] |
| This compound | Yield not specified, expected to be low |
Visualization of Experimental Workflow
Below is a graphical representation of the protocol for the isolation and purification of this compound.
Caption: Workflow for this compound Isolation and Purification.
Concluding Remarks
This protocol provides a robust framework for the isolation and purification of this compound from Taxus species. Researchers should note that the yields of minor taxanes like this compound can be low and highly variable depending on the plant source, collection time, and specific extraction and purification conditions employed. Optimization of chromatographic conditions, particularly the HPLC gradient, may be necessary to achieve baseline separation from other closely related taxanes. Purity and structural confirmation of the final product should be performed using standard analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy.
References
- 1. A new large-scale process for taxol and related taxanes from Taxus brevifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taxol and related taxanes. I. Taxanes of Taxus brevifolia bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjpmr.com [wjpmr.com]
- 5. This compound, a new tetracyclic taxane from Taxus brevifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography [mdpi.com]
Application Notes and Protocols for the Analysis and Quantification of Taxinine M by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxinine M, a tetracyclic taxane (B156437) diterpenoid, is a natural product isolated from various species of the yew tree (Taxus) such as Taxus brevifolia, Taxus chinensis, and Taxus mairei.[1] As a member of the taxane family, which includes the prominent anticancer drug paclitaxel, the accurate analysis and quantification of this compound are crucial for phytochemical studies, drug discovery, and quality control of botanical extracts and formulations. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of taxanes. This document provides detailed application notes and protocols for the analysis and quantification of this compound using HPLC and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
I. Analytical Methodologies
The analysis of this compound, often present in complex mixtures of other taxoids, necessitates a highly selective and sensitive analytical method. Reversed-phase HPLC with UV detection is a common approach, while UPLC-MS/MS offers superior sensitivity and specificity, making it ideal for trace-level quantification.
Recommended HPLC-UV Method
This method is suitable for the routine analysis and quantification of this compound in extracts and semi-purified samples.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A time-programmed gradient is recommended to ensure separation from other taxoids. A typical gradient might start at 30-40% B, increasing to 60-70% B over 20-30 minutes. |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 35 °C |
| Detection Wavelength | 227 nm |
| Injection Volume | 10 - 20 µL |
High-Sensitivity UPLC-MS/MS Method
For low-level detection and quantification, particularly in complex matrices, a UPLC-MS/MS method is recommended. This approach provides enhanced resolution and specificity.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A steeper gradient can be employed due to the higher efficiency of UPLC columns. For instance, starting at 30% B and rapidly increasing to 90% B. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 - 50 °C |
| Injection Volume | 1 - 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
II. Experimental Protocols
Standard Preparation
An analytical standard of this compound is required for positive identification and accurate quantification.
Materials:
-
This compound analytical standard
-
HPLC-grade methanol (B129727) or acetonitrile
Protocol:
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound standard and dissolve it in a precise volume of methanol or acetonitrile.
-
Working Standards: Prepare a series of dilutions from the stock solution to create calibration standards. A typical concentration range for an HPLC-UV method might be 1-100 µg/mL. For a more sensitive UPLC-MS/MS method, the range could be 1-1000 ng/mL.
Sample Preparation from Taxus Plant Material
Materials:
-
Dried and powdered Taxus plant material (e.g., needles, bark)
-
Methanol or ethanol
-
Solid Phase Extraction (SPE) cartridges (C18), if further cleanup is needed
Protocol:
-
Extraction:
-
Accurately weigh about 1 g of the powdered plant material.
-
Add 20 mL of methanol and extract using ultrasonication for 30-60 minutes.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process on the plant residue to ensure complete extraction.
-
Combine the supernatants.
-
-
Concentration: Evaporate the solvent from the combined supernatants under reduced pressure or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 1 mL).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
-
(Optional) Solid Phase Extraction (SPE) Cleanup: For complex extracts, an SPE cleanup step can be employed to remove interfering compounds.
III. Quantitative Data Summary
The following table summarizes typical validation parameters for the analysis of taxoids using chromatographic methods. While specific data for this compound is limited in the public domain, these values provide a general expectation for a well-developed method.
| Parameter | HPLC-UV (Typical Range) | UPLC-MS/MS (Reported for various taxoids)[2] |
| Linearity (R²) | > 0.99 | > 0.997 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.3 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 0.94 - 3.05 ng/mL[2] |
| Precision (RSD%) | < 5% | < 6.83% (Intra- and Inter-day)[2] |
| Accuracy (Recovery %) | 95 - 105% | Not explicitly stated for this compound |
IV. Visualizations
Caption: Experimental workflow for this compound analysis by HPLC.
Caption: Logic for selecting an appropriate analytical method.
References
Application Notes and Protocols for the Structure Elucidation of Taxinine M using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural elucidation of Taxinine M, a complex taxane (B156437) diterpenoid. The following sections detail the standardized protocols for a suite of NMR experiments crucial for determining the intricate molecular architecture of natural products like this compound.
While the complete ¹H and ¹³C NMR data for this compound as originally published by Beutler et al. in the Journal of Natural Products (1991, 54(3), 893-7) could not be accessed for inclusion in this document, the protocols provided herein are the standard methodologies that would be employed to generate such data. These detailed experimental procedures are intended to guide researchers in acquiring high-quality NMR spectra for the complete structure determination of this compound or analogous complex molecules.
Experimental Protocols
A systematic application of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the unambiguous assignment of all proton and carbon signals in this compound and for establishing its stereochemistry. The following are detailed protocols for these key experiments.
Sample Preparation
High-quality NMR spectra are contingent on proper sample preparation.
-
Analyte: A purified sample of this compound (typically 1-5 mg for ¹H and 5-20 mg for ¹³C-based experiments).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common choice for taxanes. The solvent should be of high purity (≥99.8% D).
-
Procedure:
-
Accurately weigh the this compound sample and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely to prevent solvent evaporation and contamination.
-
1D NMR Spectroscopy: ¹H and ¹³C NMR
1D NMR spectra provide the foundational information for structure elucidation.
-
¹H NMR (Proton NMR):
-
Objective: To determine the chemical shifts, multiplicities (splitting patterns), and integrals (number of protons) for all proton nuclei in the molecule.
-
Typical Parameters:
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans (NS): 8-16, depending on sample concentration.
-
Spectral Width (SW): 0-12 ppm.
-
Temperature: 298 K.
-
-
Processing: Fourier transform the FID, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent signal (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.
-
-
¹³C NMR (Carbon-13 NMR):
-
Objective: To determine the chemical shifts of all carbon nuclei.
-
Typical Parameters:
-
Spectrometer Frequency: 100 MHz or higher (corresponding to the ¹H frequency).
-
Pulse Program: A standard proton-decoupled pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024 or more, due to the low natural abundance of ¹³C.
-
Spectral Width (SW): 0-220 ppm.
-
-
Processing: Fourier transform the FID, apply a line broadening factor (e.g., 1-2 Hz), phase correct the spectrum, and reference it to the solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
2D NMR Spectroscopy: COSY, HSQC, HMBC, and NOESY
2D NMR experiments are crucial for establishing connectivity between atoms.
-
COSY (Correlation Spectroscopy):
-
Objective: To identify protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH). This helps to establish proton-proton spin systems within the molecule.
-
Typical Parameters:
-
Pulse Program: Gradient-selected COSY (e.g., 'cosygpqf' on Bruker instruments).
-
Data Points (TD): 2048 in F2, 256-512 in F1.
-
Number of Scans (NS): 2-8 per increment.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): Same as the ¹H spectrum in both dimensions.
-
-
Processing: Apply a sine-bell window function in both dimensions, followed by Fourier transformation. Symmetrize the spectrum if necessary.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Objective: To identify direct one-bond correlations between protons and their attached carbons (¹JCH).
-
Typical Parameters:
-
Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcetgpsi' on Bruker instruments).
-
Data Points (TD): 1024 in F2, 256 in F1.
-
Number of Scans (NS): 2-8 per increment.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Widths (SW): The full proton range in F2 and the full carbon range in F1.
-
¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).
-
-
Processing: Apply a squared sine-bell window function in both dimensions and Fourier transform.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Objective: To identify long-range correlations between protons and carbons, typically over two to three bonds (²JCH, ³JCH). This is key for connecting different spin systems and identifying quaternary carbons.
-
Typical Parameters:
-
Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Data Points (TD): 2048 in F2, 512 in F1.
-
Number of Scans (NS): 8-32 per increment.
-
Relaxation Delay (D1): 1.5-2.5 seconds.
-
Spectral Widths (SW): The full proton range in F2 and the full carbon range in F1.
-
Long-range JCH Coupling Constant: Optimized for an average long-range coupling (e.g., 8 Hz).
-
-
Processing: Apply a sine-bell window function in both dimensions and Fourier transform.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Objective: To identify protons that are close to each other in space (typically < 5 Å), regardless of their bonding connectivity. This is crucial for determining the relative stereochemistry of the molecule.
-
Typical Parameters:
-
Pulse Program: Gradient-selected phase-sensitive NOESY (e.g., 'noesygpph' on Bruker instruments).
-
Data Points (TD): 2048 in F2, 256-512 in F1.
-
Number of Scans (NS): 8-16 per increment.
-
Relaxation Delay (D1): 1-2 seconds.
-
Mixing Time (d8): 300-800 ms (B15284909) for a molecule of this size.
-
Spectral Widths (SW): Same as the ¹H spectrum in both dimensions.
-
-
Processing: Apply a squared sine-bell window function in both dimensions and Fourier transform.
-
Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the structure elucidation of a complex natural product like this compound using the NMR techniques described above.
Caption: Workflow for this compound structure elucidation using NMR.
Data Presentation
As previously mentioned, the specific ¹H and ¹³C NMR data for this compound from the primary literature could not be retrieved. Once this data is acquired using the protocols outlined above, it should be organized into the following tabular format for clarity and ease of comparison.
Table 1: ¹H NMR Data for this compound (in CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) | Assignment |
| ... | ... | ... | ... | ... |
Table 2: ¹³C NMR Data for this compound (in CDCl₃)
| Position | δC (ppm) | Type (from DEPT) | Assignment |
| ... | ... | ... | ... |
By systematically applying these NMR techniques and carefully analyzing the resulting data, researchers can confidently elucidate the complete structure of complex natural products like this compound.
Application Notes and Protocols for Synthesis of Taxinine M Analogs in MDR Reversal Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of Taxinine (B26179) M analogs as potential agents for the reversal of multidrug resistance (MDR) in cancer cells. The information compiled herein is intended to guide researchers in the design, execution, and interpretation of experiments aimed at developing novel MDR modulators.
Introduction
Multidrug resistance remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad range of anticancer drugs from the cell, thereby reducing their intracellular concentration and therapeutic efficacy.
Taxanes, a class of diterpenoid compounds, have shown promise not only as potent anticancer agents but also as modulators of MDR. Taxinine M, a naturally occurring taxane (B156437), and its synthetic analogs have emerged as a promising area of research for developing new MDR reversal agents. These compounds can interfere with the function of efflux pumps like P-gp, restoring the sensitivity of resistant cancer cells to conventional chemotherapeutic drugs.
This document outlines the synthetic strategies for creating this compound analogs, detailed protocols for assessing their MDR reversal activity, and a summary of quantitative data from relevant studies.
Data Presentation: MDR Reversal Activity of Taxinine Analogs
The following table summarizes the in vitro MDR reversal activity of selected this compound analogs from published studies. The data is presented to facilitate comparison of their potency.
| Compound | Cell Line | Chemotherapeutic Agent | Concentration of Analog (µM) | Fold Reversal* | Reference |
| Analog 9 | KB/V (Vincristine-resistant) | Rhodamine 123 | 5 | 2.3 | [1] |
| 10 | 2.9 | [1] | |||
| 20 | 3.2 | [1] | |||
| Verapamil | KB/V (Vincristine-resistant) | Rhodamine 123 | 10 | 1.88 | [1] |
| Taxinine NN-1 | Multidrug-resistant cancer cells | Not specified | Not specified | Significant modulator activity | [2] |
*Fold reversal is determined by the increase in intracellular concentration of the chemotherapeutic agent or a fluorescent substrate (e.g., Rhodamine 123) in the presence of the analog compared to its absence.
Experimental Protocols
Protocol 1: Generalized Synthesis of this compound Analogs
This protocol provides a general framework for the semi-synthesis of this compound analogs, based on modifications of the core taxane structure. A key precursor for many analogs is 10-deacetylbaccatin III (10-DAB), which is readily available.
Materials:
-
10-deacetylbaccatin III (10-DAB)
-
Anhydrous solvents (e.g., pyridine (B92270), dichloromethane, acetonitrile)
-
Acylating agents (e.g., acid chlorides, acid anhydrides)
-
Protecting group reagents (e.g., TBDMS-Cl, MOM-Cl)
-
Deprotecting agents (e.g., TBAF, HCl)
-
Catalysts (e.g., DMAP)
-
Silica (B1680970) gel for column chromatography
-
Thin-layer chromatography (TLC) plates
-
Standard laboratory glassware and equipment
Procedure:
-
Protection of Hydroxyl Groups: Selectively protect the hydroxyl groups on the 10-DAB core to allow for modification at specific positions. For example, the C7 and C10 hydroxyl groups are often protected using silyl (B83357) ethers (e.g., TBDMS) or other suitable protecting groups.
-
Acylation/Modification at Desired Position: Introduce desired functional groups at unprotected positions (e.g., C2', C13) via acylation with appropriate acid chlorides or anhydrides in the presence of a base like pyridine or DMAP.
-
Deprotection: Remove the protecting groups using appropriate deprotection reagents to yield the final this compound analog.
-
Purification: Purify the synthesized analog using column chromatography on silica gel, with an appropriate solvent system (e.g., hexane/ethyl acetate (B1210297) gradient).
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the synthesized this compound analogs on both drug-sensitive and drug-resistant cancer cell lines.
Materials:
-
Cancer cell lines (e.g., drug-sensitive MCF-7 and drug-resistant MCF-7/ADR)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound analogs dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs (typically ranging from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: Rhodamine 123 Efflux Assay for MDR Reversal
This flow cytometry-based assay measures the ability of this compound analogs to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123, from MDR cancer cells.
Materials:
-
MDR cancer cell line (e.g., KB/V) and its parental sensitive cell line (KB)
-
Cell culture medium
-
This compound analogs
-
Verapamil (positive control for P-gp inhibition)
-
Rhodamine 123 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in fresh culture medium at a concentration of 1 x 10⁶ cells/mL.
-
Compound Incubation: Aliquot the cell suspension into flow cytometry tubes. Add the this compound analogs at various concentrations (e.g., 5, 10, 20 µM) and the positive control (Verapamil, 10 µM). Incubate for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to each tube to a final concentration of 1 µg/mL and incubate for another 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Resuspension: Resuspend the cell pellet in cold PBS.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 530 nm.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) for each sample. The increase in MFI in the presence of the this compound analog compared to the untreated control indicates inhibition of Rhodamine 123 efflux and thus MDR reversal activity. Calculate the fold reversal by dividing the MFI of the treated cells by the MFI of the untreated cells.
Mandatory Visualizations
Signaling Pathway
Caption: P-gp mediated drug efflux and its inhibition by this compound analogs.
Experimental Workflow
Caption: General workflow from synthesis to biological evaluation.
Logical Relationship
Caption: Logical framework for the research.
References
- 1. Synthesis and biological evaluation of taxinine analogues as orally active multidrug resistance reversal agents in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An efficient conversion of taxinine to taxinine NN-1, an anticancer agent and a modulator of multidrug-resistant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Testing of Taxinine M in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Taxinine M belongs to the taxane (B156437) family of diterpenoids, a class of compounds that have demonstrated significant potential as anticancer agents.[1] Prominent members of this family, such as Paclitaxel and Docetaxel, are widely used in chemotherapy.[1][2] The primary mechanism of action for taxanes involves their interaction with microtubules, which are essential components of the cellular cytoskeleton involved in critical processes like mitosis.[3][4] By binding to and stabilizing microtubules, taxanes disrupt the dynamic instability required for proper mitotic spindle formation, leading to a blockage of the cell cycle at the G2/M phase.[5][6] This mitotic arrest can ultimately trigger programmed cell death, or apoptosis.[5][7]
These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound against various cancer cell lines using the MTT assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[9] The concentration of these crystals, which can be dissolved and quantified by spectrophotometry, is directly proportional to the number of viable cells.[10] This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
Experimental Protocols
MTT Assay for this compound Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, OVCAR-3 for ovarian cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete culture medium and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically range from nanomolar to micromolar, depending on the expected potency.
-
After the 24-hour incubation period, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of this compound-containing medium to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used for the this compound stock) and an untreated control (medium only).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[11]
-
Gently agitate the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[11]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to reduce background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve.
-
Data Presentation
The cytotoxic activity of this compound can be summarized by its IC50 values against different cancer cell lines. The following table presents hypothetical data for illustrative purposes.
Table 1: Cytotoxicity of this compound against Various Human Cancer Cell Lines (Hypothetical Data)
| Cancer Cell Line | Tissue of Origin | This compound IC50 (nM) |
| MCF-7 | Breast Adenocarcinoma | 15.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 25.4 |
| A549 | Lung Carcinoma | 32.1 |
| HCT116 | Colon Carcinoma | 18.9 |
| OVCAR-3 | Ovarian Adenocarcinoma | 12.5 |
| PC-3 | Prostate Adenocarcinoma | 45.7 |
| HeLa | Cervical Adenocarcinoma | 22.3 |
Mandatory Visualizations
Caption: Experimental workflow for determining the cytotoxicity of this compound.
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Comparison of Cell Death-inducing Effect of Novel Taxane SB-T-1216 and Paclitaxel in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. The Taxanes - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cell death in cancer chemotherapy using taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
In vivo experimental design for Taxinine M efficacy studies in animal models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing in vivo experimental studies to evaluate the efficacy of Taxinine (B26179) M, a tetracyclic taxane (B156437), in relevant animal models of cancer. The protocols outlined below are based on established methodologies for preclinical anti-cancer drug evaluation and the known mechanism of action of the taxane class of compounds.
Introduction to Taxinine M and its Putative Mechanism of Action
This compound belongs to the taxane family of diterpenoids, which are renowned for their potent anti-cancer properties.[1][2] The principal mechanism of action for taxanes is the disruption of microtubule dynamics.[2][3] Unlike other microtubule poisons that cause depolymerization, taxanes stabilize microtubules by binding to the β-tubulin subunit, preventing their disassembly.[2][3][4] This stabilization disrupts the normal dynamic instability of microtubules, which is crucial for mitotic spindle formation and chromosome segregation during cell division.[2][3][4] The result is a sustained mitotic block at the metaphase-anaphase boundary, ultimately leading to apoptosis or programmed cell death in cancer cells.[4][5][6] Some taxane analogues have also demonstrated potential as multidrug resistance (MDR) reversal agents, which is a significant advantage in cancer therapy.[7][8]
The following diagram illustrates the generally accepted signaling pathway for taxane-induced apoptosis.
Caption: Putative mechanism of this compound-induced apoptosis.
Preclinical In Vivo Efficacy Study Design
A well-designed preclinical study is crucial for evaluating the therapeutic potential of this compound.[9] The following sections outline key considerations for designing a robust in vivo efficacy study.
Animal Model Selection
The choice of an appropriate animal model is critical for the translational relevance of the study.[10][11][12] For oncology studies, immunodeficient mouse models are commonly used.[12]
-
Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., athymic nude mice or NOD/SCID mice).[12] This is a widely used and cost-effective model.
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into immunodeficient mice.[11][13] PDX models better recapitulate the heterogeneity and microenvironment of human tumors, offering higher predictive value for clinical outcomes.[11][14]
Recommended Models for this compound Efficacy Studies:
| Model Type | Cancer Type | Cell Line/Tumor Source | Rationale |
| Xenograft | Breast Cancer | MDA-MB-231, MCF-7 | Taxanes are standard-of-care for breast cancer. |
| Xenograft | Ovarian Cancer | A2780, SKOV-3 | Taxanes are frequently used in ovarian cancer treatment. |
| Xenograft | Non-Small Cell Lung Cancer | A549, H460 | Represents a common cancer type with significant unmet need. |
| PDX | Taxane-Resistant Tumors | Patient-derived tumors with documented resistance to standard taxanes. | To evaluate this compound's potential to overcome drug resistance. |
Experimental Groups and Controls
A typical study design should include the following groups:
| Group | Treatment | Purpose |
| 1 | Vehicle Control | To assess tumor growth in the absence of treatment. |
| 2 | This compound (Low Dose) | To determine the dose-response relationship. |
| 3 | This compound (Mid Dose) | To determine the dose-response relationship. |
| 4 | This compound (High Dose) | To determine the dose-response relationship and maximum tolerated dose. |
| 5 | Positive Control (e.g., Paclitaxel) | To compare the efficacy of this compound to a standard-of-care taxane. |
Dosing and Administration
-
Formulation: Taxanes are generally hydrophobic and require a suitable vehicle for administration.[2] A common formulation is a mixture of Cremophor EL and dehydrated ethanol (B145695) (1:1, v/v), which is then diluted with saline or 5% dextrose solution.
-
Route of Administration: Intravenous (i.v.) or intraperitoneal (i.p.) injections are standard for preclinical taxane studies.
-
Dosing Schedule: A typical schedule is once or twice weekly administration. The exact dose levels will need to be determined in a preliminary dose-finding/toxicity study.
Experimental Protocols
The following protocols provide detailed methodologies for conducting the in vivo efficacy study.
Cell Culture and Tumor Implantation (Xenograft Model)
-
Cell Culture: Culture the selected human cancer cell lines in their recommended growth medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C and 5% CO2.
-
Cell Preparation: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[15]
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the animals into the different treatment groups.
Drug Preparation and Administration
-
This compound Formulation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). For administration, dilute the stock solution in the vehicle (e.g., Cremophor EL:Ethanol) and then further dilute with saline to the final desired concentrations.
-
Administration: Administer the formulated this compound, vehicle, or positive control to the mice according to the predetermined dosing schedule and route of administration.
Efficacy Evaluation
-
Tumor Volume Measurement: Continue to measure tumor volume 2-3 times per week throughout the study.
-
Body Weight Monitoring: Record the body weight of each animal 2-3 times per week as an indicator of systemic toxicity.
-
Study Endpoint: The study should be terminated when the tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or if the animals show signs of excessive toxicity (e.g., >20% body weight loss).
-
Tumor Excision and Analysis: At the end of the study, euthanize the animals and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, immunohistochemistry, Western blotting).
The following diagram illustrates the general experimental workflow.
Caption: General workflow for an in vivo efficacy study.
Data Presentation and Analysis
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Tumor Growth Inhibition
| Group | Treatment | Dose (mg/kg) | Mean Tumor Volume at Endpoint (mm³ ± SEM) | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| 1 | Vehicle | - | - | - | |
| 2 | This compound | Low | |||
| 3 | This compound | Mid | |||
| 4 | This compound | High | |||
| 5 | Paclitaxel | Standard |
Tumor Growth Inhibition (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100
Table 2: Body Weight Changes
| Group | Treatment | Dose (mg/kg) | Mean Body Weight Change from Baseline (%) ± SEM |
| 1 | Vehicle | - | |
| 2 | This compound | Low | |
| 3 | This compound | Mid | |
| 4 | This compound | High | |
| 5 | Paclitaxel | Standard |
Statistical analysis should be performed using appropriate methods, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare treatment groups to the vehicle control. A p-value of < 0.05 is typically considered statistically significant.
Concluding Remarks
These application notes and protocols provide a framework for conducting robust in vivo efficacy studies of this compound. Adherence to these guidelines will help ensure the generation of high-quality, reproducible data that can effectively evaluate the therapeutic potential of this novel taxane. It is imperative that all animal experiments are conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.
References
- 1. This compound, a new tetracyclic taxane from Taxus brevifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taxane - Wikipedia [en.wikipedia.org]
- 3. The Taxanes - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journal.waocp.org [journal.waocp.org]
- 6. researchgate.net [researchgate.net]
- 7. An efficient conversion of taxinine to taxinine NN-1, an anticancer agent and a modulator of multidrug-resistant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of taxinine analogues as orally active multidrug resistance reversal agents in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Designing an In Vivo Preclinical Research Study [mdpi.com]
- 10. jtrolis.ub.ac.id [jtrolis.ub.ac.id]
- 11. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Frontiers | Experimental mouse models for translational human cancer research [frontiersin.org]
- 15. Paclitaxel-Containing Extract Exerts Anti-Cancer Activity through Oral Administration in A549-Xenografted BALB/C Nude Mice: Synergistic Effect between Paclitaxel and Flavonoids or Lignoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Cellular Effects of Taxinine M
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Taxinine M is a tetracyclic taxane (B156437) diterpenoid isolated from Taxus species. The taxane family of compounds, most notably Paclitaxel, are potent anticancer agents that function primarily by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. These application notes provide a comprehensive guide to utilizing cell culture techniques for elucidating the cellular and molecular effects of this compound. The provided protocols are foundational for assessing its cytotoxic and apoptotic potential, as well as for investigating its influence on key cancer-related signaling pathways.
Data Presentation
The following tables represent hypothetical data for the effects of this compound on a cancer cell line (e.g., MCF-7 breast cancer cells) to illustrate how to present quantitative results.
Table 1: Cytotoxicity of this compound on MCF-7 Cells (MTT Assay)
| Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Control) | 100 ± 4.5 | |
| 1 | 85.2 ± 5.1 | |
| 5 | 62.7 ± 3.8 | |
| 10 | 48.9 ± 4.2 | 10.2 |
| 25 | 25.1 ± 3.1 | |
| 50 | 10.3 ± 2.5 |
Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells (Flow Cytometry)
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (DMSO) | 65.4 ± 3.2 | 20.1 ± 2.5 | 14.5 ± 1.8 |
| This compound (10 µM) | 15.2 ± 2.1 | 10.5 ± 1.9 | 74.3 ± 4.5 |
Table 3: Induction of Apoptosis by this compound in MCF-7 Cells (Annexin V-FITC/PI Staining)
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control (DMSO) | 95.1 ± 2.8 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| This compound (10 µM) | 40.3 ± 4.1 | 35.8 ± 3.5 | 23.9 ± 3.2 |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: MCF-7 (human breast adenocarcinoma cell line).
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells at 80-90% confluency using Trypsin-EDTA.
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Materials:
-
96-well plates
-
MCF-7 cells
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
-
-
Procedure:
-
Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Replace the medium with 100 µL of medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO).
-
Incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is for analyzing the effect of this compound on cell cycle progression.
-
Materials:
-
6-well plates
-
MCF-7 cells
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., at its IC50 concentration) or vehicle (DMSO) for 24 hours.
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Analyze the samples using a flow cytometer.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by this compound.
-
Materials:
-
6-well plates
-
MCF-7 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed MCF-7 cells in 6-well plates and treat with this compound (e.g., at its IC50 concentration) or vehicle (DMSO) for 48 hours.
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Western Blot Analysis for Signaling Pathway Proteins
This protocol is for investigating the effect of this compound on the expression and phosphorylation of key signaling proteins.
-
Materials:
-
6-well plates
-
MCF-7 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Bcl-2, anti-Bax, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
-
-
Procedure:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells with ice-cold RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH.
-
Visualization
Hypothetical Signaling Pathway Affected by this compound
The following diagram illustrates a plausible signaling pathway affected by taxanes like this compound, leading to apoptosis. Taxanes are known to stabilize microtubules, leading to mitotic arrest. This arrest can trigger downstream signaling cascades, including the modulation of pro- and anti-apoptotic proteins and the activation of key signaling pathways like PI3K/Akt and MAPK/ERK, ultimately culminating in programmed cell death.
Caption: Hypothetical signaling cascade initiated by this compound.
Experimental Workflow for Investigating this compound Effects
This diagram outlines the general workflow for studying the cellular effects of this compound, from initial cytotoxicity screening to more detailed mechanistic studies.
Caption: General experimental workflow for this compound studies.
Application Notes and Protocols: Evaluating Taxinine M's Effect on P-glycoprotein Activity Using a Rhodamine 123 Efflux Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a significant impediment to the successful chemotherapy of various cancers.[1][2][3] A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps.[1][4][5] P-gp, encoded by the ABCB1 gene, utilizes the energy from ATP hydrolysis to extrude a wide array of structurally diverse xenobiotics, including many anticancer drugs, from the cell's interior.[3][4] This action reduces the intracellular concentration of chemotherapeutic agents to sub-therapeutic levels, thereby diminishing their efficacy.[1][4] Consequently, the identification of compounds that can inhibit P-gp activity is a key strategy in overcoming MDR.
Taxanes are a class of diterpenoids, some of which, like paclitaxel (B517696) and docetaxel, are potent anticancer agents. However, their effectiveness can be limited by P-gp-mediated resistance.[6] Taxinine (B26179) M, a tetracyclic taxane (B156437) isolated from Taxus brevifolia, and its analogues are being investigated for their potential to modulate MDR.[7][8][9] This application note provides a detailed protocol for utilizing a Rhodamine 123 (Rh123) efflux assay to evaluate the inhibitory effect of Taxinine M on P-gp activity. Rh123 is a fluorescent substrate of P-gp, and its intracellular accumulation is inversely proportional to P-gp efflux activity.[10][11][12] By measuring the changes in intracellular Rh123 fluorescence in the presence of this compound, researchers can quantify its potential as a P-gp inhibitor.[5][13]
Principle of the Assay
The Rhodamine 123 efflux assay is a functional method to determine the activity of the P-gp efflux pump.[14][15] Rh123 is a cell-permeant, cationic fluorescent dye that readily enters cells and accumulates in the mitochondria due to the mitochondrial membrane potential.[11][16] In cells overexpressing P-gp, Rh123 is actively transported out of the cell, resulting in low intracellular fluorescence.[11] When a P-gp inhibitor is present, the efflux of Rh123 is blocked, leading to its intracellular accumulation and a corresponding increase in fluorescence.[14][17] The intensity of the fluorescence signal is, therefore, directly proportional to the extent of P-gp inhibition. This allows for the determination of the inhibitory potency of a test compound, such as this compound, often expressed as an IC50 value (the concentration of inhibitor that causes 50% of the maximal inhibition).[5][13]
Experimental Protocols
Cell Culture
-
Cell Lines: A pair of cell lines is recommended: a P-gp overexpressing cell line (e.g., MCF7/ADR, NCI/ADR-RES, KB-V1) and its corresponding parental, drug-sensitive cell line (e.g., MCF7, NCI-H460, KB-3-1) as a negative control.
-
Culture Conditions: Culture the cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For the P-gp overexpressing cell line, the medium should also be supplemented with an appropriate concentration of the selecting drug (e.g., doxorubicin, paclitaxel) to maintain P-gp expression. Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage the cells regularly to maintain them in the exponential growth phase.
Rhodamine 123 Efflux Assay Protocol
This protocol is adapted for a 96-well plate format and can be analyzed using a fluorescence microplate reader or flow cytometer.
Materials:
-
P-gp overexpressing and parental cell lines
-
Culture medium (as described above)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rhodamine 123 (stock solution in DMSO, e.g., 1 mg/mL)
-
This compound (stock solution in DMSO)
-
Verapamil or Cyclosporin A (positive control P-gp inhibitor, stock solution in DMSO)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~525 nm) or flow cytometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 to 1 x 10^5 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Include wells for a negative control (medium with DMSO) and a positive control (a known P-gp inhibitor like Verapamil at a saturating concentration, e.g., 50 µM).
-
Remove the culture medium from the wells and wash the cells once with warm PBS.
-
Add 100 µL of the prepared this compound dilutions, negative control, or positive control to the respective wells.
-
Pre-incubate the plate at 37°C for 30-60 minutes.
-
-
Rhodamine 123 Loading:
-
Prepare a working solution of Rhodamine 123 in culture medium (e.g., 5 µM).
-
Add 100 µL of the Rhodamine 123 working solution to each well (the final volume will be 200 µL).
-
Incubate the plate at 37°C for 60-90 minutes in the dark.
-
-
Efflux and Measurement:
-
After the loading period, aspirate the medium containing Rh123 and the test compounds.
-
Wash the cells twice with 200 µL of ice-cold PBS to stop the efflux process.
-
Add 100 µL of fresh, pre-warmed culture medium to each well.
-
Incubate the plate at 37°C for another 30-60 minutes to allow for P-gp-mediated efflux.
-
After the efflux period, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100 µL of a suitable lysis buffer (e.g., 1% Triton X-100 in PBS) and incubating for 10 minutes at room temperature with gentle shaking.
-
Measure the intracellular fluorescence using a fluorescence microplate reader (Excitation: ~485 nm, Emission: ~525 nm).
-
Flow Cytometry Alternative:
For a more detailed analysis at the single-cell level, the assay can be performed using a flow cytometer.
-
Follow steps 1-3 as described above, but perform the experiment in suspension or trypsinize the cells after the loading step.
-
After the efflux period (step 4), wash the cells with ice-cold PBS and resuspend them in 500 µL of PBS.
-
Analyze the cells immediately on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FITC).
-
Gate on the live cell population and quantify the mean fluorescence intensity (MFI).
Data Presentation
The results of the Rhodamine 123 efflux assay can be summarized in a table to facilitate comparison between different concentrations of this compound and the controls.
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (MFI) | % Fluorescence Accumulation |
| Parental Cells | |||
| Negative Control | - | 1500 ± 75 | 100% |
| P-gp Overexpressing Cells | |||
| Negative Control | - | 300 ± 25 | 20% |
| Positive Control (Verapamil) | 50 | 1450 ± 80 | 97% |
| This compound | 0.1 | 450 ± 30 | 30% |
| This compound | 1 | 800 ± 50 | 53% |
| This compound | 10 | 1250 ± 65 | 83% |
| This compound | 50 | 1400 ± 70 | 93% |
Data are presented as mean ± standard deviation from a representative experiment. % Fluorescence Accumulation is calculated relative to the parental cell line's negative control.
From this data, an IC50 value for this compound can be calculated by plotting the % fluorescence accumulation against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualization of Workflow and Mechanism
To better understand the experimental process and the underlying biological mechanism, the following diagrams have been generated using the DOT language.
Conclusion
The Rhodamine 123 efflux assay is a robust and reliable method for screening and characterizing P-gp inhibitors.[5][13] This application note provides a comprehensive protocol for evaluating the effect of this compound on P-gp activity. By following these procedures, researchers can obtain quantitative data on the P-gp inhibitory potential of this compound, which is crucial for its further development as a potential agent to overcome multidrug resistance in cancer therapy. The provided diagrams offer a clear visual representation of the experimental workflow and the molecular mechanism of action, aiding in the understanding and implementation of this assay. Further studies may be warranted to explore the specific binding interactions between this compound and P-glycoprotein.[6][18]
References
- 1. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of the MDR1 (P-glycoprotein) gene in multidrug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 4. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 5. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into interactions between taxanes and P-glycoprotein using biophysical and in silico methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a new tetracyclic taxane from Taxus brevifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of taxinine analogues as orally active multidrug resistance reversal agents in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [11C]Rhodamine-123: synthesis and biodistribution in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comparison of rhodamine 123 accumulation and efflux in cells with P-glycoprotein-mediated and MRP-associated multidrug resistance phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rhodamine 123: Significance and symbolism [wisdomlib.org]
- 13. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Unidirectional fluxes of rhodamine 123 in multidrug-resistant cells: evidence against direct drug extrusion from the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Microtubule Polymerization Assay Using a Taxane Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes such as cell division, intracellular transport, and maintenance of cell shape.[1][2] The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is tightly regulated within the cell.[1] Disruption of this equilibrium is a key therapeutic strategy in cancer treatment.[3][4]
Microtubule-targeting agents are a class of drugs that interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][5] These agents can be broadly categorized as microtubule destabilizers (e.g., vinca (B1221190) alkaloids), which inhibit polymerization, or microtubule stabilizers (e.g., taxanes), which promote polymerization and prevent depolymerization.[3]
This document provides a detailed protocol for an in vitro microtubule polymerization assay, a fundamental tool for characterizing the activity of microtubule-targeting agents. The protocol focuses on the use of a taxane (B156437) compound to induce and stabilize microtubule polymerization. While the user specified "Taxinine M," this term did not yield specific results in the scientific literature. Therefore, this protocol will use Paclitaxel (B517696) (Taxol), a well-characterized and widely used taxane, as the model compound. The principles and methods described herein are broadly applicable to other taxane derivatives.
Paclitaxel functions by binding to the β-tubulin subunit of microtubules, which promotes the assembly of tubulin dimers and stabilizes the resulting microtubules by preventing their disassembly.[1][6][7] This leads to the formation of stable, non-functional microtubules, disruption of the mitotic spindle, and ultimately, cell cycle arrest in the G2/M phase, triggering apoptosis.[5][6][7]
Principle of the Assay
The in vitro microtubule polymerization assay is based on the principle that the polymerization of tubulin into microtubules increases the turbidity of the solution. This change in light scattering can be monitored over time using a spectrophotometer at a wavelength of 340 nm or 350 nm.[3][8][9] The resulting polymerization curve displays three distinct phases: nucleation, growth, and a steady-state equilibrium.[9] The rate and extent of polymerization can be modulated by the presence of microtubule-targeting agents. Stabilizing agents like paclitaxel will increase both the rate and the final absorbance, while destabilizing agents will have the opposite effect.[3][9]
Alternatively, a fluorescence-based assay can be employed. In this format, a fluorescent reporter molecule, such as DAPI, binds to polymerized tubulin, leading to an increase in fluorescence intensity that is proportional to the mass of the microtubule polymer.[10][11] This method can offer higher sensitivity and is well-suited for high-throughput screening.[10][12]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of paclitaxel on microtubule dynamics and the general workflow of the in vitro microtubule polymerization assay.
Caption: Mechanism of action of Paclitaxel on microtubule stabilization.
Caption: Experimental workflow for the in vitro microtubule polymerization assay.
Detailed Experimental Protocol
This protocol is adapted from commercially available kits and established methodologies.[3][8][9]
Materials and Reagents
-
Purified Tubulin (>99% pure, bovine or porcine brain)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)
-
GTP stock solution (100 mM)
-
Paclitaxel stock solution (2 mM in DMSO)
-
Glycerol
-
Pre-chilled 96-well half-area plates
-
Temperature-controlled microplate spectrophotometer or fluorometer
-
Multichannel pipette
Reagent Preparation
-
Tubulin Solution: Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 2-4 mg/mL. Keep on ice at all times.
-
Polymerization Mix: On ice, prepare a master mix containing General Tubulin Buffer, Glycerol (to a final concentration of 10%), and GTP (to a final concentration of 1 mM).
-
Test Compound Dilutions: Prepare serial dilutions of Paclitaxel in General Tubulin Buffer. It is crucial to dilute the Paclitaxel stock into room temperature buffer to prevent precipitation.[9] A typical final concentration range to test is 0.1 µM to 10 µM. Include a vehicle control (DMSO diluted in buffer).
Assay Procedure (Absorbance-Based)
-
Plate Setup: Pre-chill a 96-well half-area plate on ice.
-
Add Test Compounds: Add 10 µL of the diluted Paclitaxel or vehicle control to the appropriate wells of the chilled plate.
-
Add Tubulin: Add 90 µL of the cold tubulin solution to each well to initiate the reaction. The final volume should be 100 µL.
-
Initiate Polymerization: Immediately transfer the plate to a microplate spectrophotometer pre-warmed to 37°C.
-
Data Acquisition: Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[3] Ensure the plate is shaken briefly before each reading if the instrument has this capability.
Data Analysis
-
Plot Data: For each concentration of Paclitaxel and the vehicle control, plot the absorbance (OD at 340 nm) as a function of time.
-
Determine Key Parameters: From the polymerization curves, several parameters can be determined:
-
Lag Time: The time before a significant increase in absorbance is observed.
-
Vmax (Maximum Rate of Polymerization): The steepest slope of the curve.
-
Plateau Absorbance: The maximum absorbance reached at steady-state.
-
-
Compare Results: Compare the polymerization curves and parameters of the Paclitaxel-treated samples to the vehicle control.
Expected Results and Data Presentation
Treatment with Paclitaxel is expected to enhance tubulin polymerization. This will be observed as a shorter lag time, an increased Vmax, and a higher plateau absorbance compared to the control.
| Treatment | Lag Time (min) | Vmax (mOD/min) | Plateau Absorbance (OD 340nm) |
| Vehicle Control (DMSO) | 8 - 12 | 5 - 10 | 0.20 - 0.30 |
| Paclitaxel (1 µM) | 4 - 6 | 15 - 25 | 0.35 - 0.45 |
| Paclitaxel (5 µM) | 2 - 4 | 30 - 45 | 0.50 - 0.65 |
| Paclitaxel (10 µM) | < 2 | 50 - 70 | 0.70 - 0.85 |
Note: The values in this table are illustrative and will vary depending on the specific experimental conditions, such as tubulin concentration and purity.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low polymerization in control | Inactive tubulin | Ensure tubulin is fresh and has not been freeze-thawed multiple times. Keep on ice at all times before initiating polymerization. |
| Incorrect buffer composition or pH | Verify the composition and pH of all buffers. | |
| GTP degradation | Use freshly prepared or properly stored GTP stock. | |
| High initial absorbance | Tubulin aggregation | Centrifuge the tubulin solution at high speed (e.g., >100,000 x g) for 10 minutes at 4°C to remove aggregates before use.[8] |
| Inconsistent replicates | Pipetting errors or air bubbles | Be careful and consistent with pipetting. Ensure no air bubbles are present in the wells. |
| Temperature fluctuations | Ensure the plate reader maintains a stable 37°C. | |
| Precipitation of test compound | Low solubility in aqueous buffer | Ensure the final DMSO concentration is low and consistent across all wells. Dilute stock compounds in room temperature buffer.[9] |
Conclusion
The in vitro microtubule polymerization assay is a robust and reliable method for characterizing the effects of compounds on tubulin dynamics. This protocol provides a detailed framework for assessing the activity of microtubule-stabilizing agents like Paclitaxel. By carefully controlling experimental parameters and accurately analyzing the resulting polymerization curves, researchers can obtain valuable insights into the mechanism of action of novel drug candidates and their potential as anti-cancer therapeutics.
References
- 1. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 2. Insights into the mechanism of microtubule stabilization by Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. Taxol (paclitaxel): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Probes for Tubulin and Other Cytoskeletal Proteins—Section 11.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3′ Bridged Paclitaxel Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Synthesizing Taxinine M Derivatives with Enhanced Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of Taxinine (B26179) M derivatives with the goal of enhancing their biological activity. The information compiled herein is intended to guide researchers in medicinal chemistry, pharmacology, and drug development in the rational design and synthesis of novel taxane (B156437) analogs with potential therapeutic applications.
Introduction
Taxanes are a class of diterpenoid compounds, originally isolated from plants of the Taxus genus, that have demonstrated significant anticancer activity.[1] The principal mechanism of action for this class of drugs is the disruption of microtubule function, which is essential for cell division.[1] By stabilizing microtubules, taxanes inhibit mitosis and induce apoptosis in cancer cells.[2][3] Taxinine M is a naturally occurring taxane that serves as a valuable scaffold for the synthesis of novel derivatives with potentially improved efficacy and pharmacological properties. This document outlines synthetic strategies and protocols to generate this compound analogs with enhanced bioactivity, along with methods for their biological evaluation.
Synthetic Strategies and Protocols
The synthesis of this compound derivatives often involves semi-synthesis starting from naturally abundant taxanes like taxinine or 10-deacetylbaccatin III.[4] The strategies focus on modifying specific functional groups on the taxane core to improve properties such as potency, solubility, and the ability to overcome multidrug resistance (MDR).[5][6]
General Synthetic Workflow
The overall workflow for the synthesis and evaluation of this compound derivatives is depicted below. This process begins with the isolation of a suitable taxane precursor, followed by a series of chemical modifications to introduce desired functionalities. The synthesized derivatives are then subjected to biological assays to determine their bioactivity.
Caption: General workflow for the synthesis and bioactivity evaluation of this compound derivatives.
Protocol: Synthesis of a this compound Derivative (Illustrative Example based on Taxinine NN-1 Synthesis)
This protocol is a representative example based on the synthesis of Taxinine NN-1 from Taxinine, which has shown significant activity as a modulator of multidrug-resistant cancer cells.[7]
Materials:
-
Taxinine
-
Acetone (B3395972), 2,2-dimethoxypropane (B42991), p-toluenesulfonic acid
-
Chloromethyl methyl ether (MOM-Cl), Diisopropylethylamine (DIPEA)
-
Sodium methoxide (B1231860)
-
Sodium borohydride (B1222165) (NaBH4)
-
Manganese dioxide (MnO2)
-
Acetic anhydride (B1165640), Pyridine
-
Cinnamoyl chloride
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM), Methanol (B129727) (MeOH), Tetrahydrofuran (THF)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Protection of the 9,10-dihydroxyl group: Dissolve Taxinine in acetone and add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid. Stir at room temperature until the reaction is complete (monitored by TLC). Quench the reaction, extract with an organic solvent, and purify by column chromatography to yield the 9,10-acetonide protected intermediate.
-
Protection of the 2-hydroxyl group: Dissolve the product from step 1 in DCM and add DIPEA and MOM-Cl. Stir at room temperature. After completion, wash the reaction mixture, dry the organic layer, and purify the product.
-
Removal of the cinnamoyl group at C-5: Treat the product from step 2 with sodium methoxide in methanol. Monitor the reaction by TLC. Upon completion, neutralize the reaction and purify the resulting alcohol.
-
Reduction of the C-13 carbonyl group: Dissolve the product from step 3 in methanol and add NaBH4 at 0°C. Stir until the starting material is consumed. Quench the reaction, extract, and purify to obtain the 13-hydroxy derivative. Note: This step may produce a mixture of epimers. The undesired epimer can be re-oxidized to the ketone using MnO2 and recycled.
-
Acylation and Cinnamoylation: Acetylate the C-13 hydroxyl group using acetic anhydride in pyridine. Subsequently, introduce the cinnamoyl group back at C-5 using cinnamoyl chloride in the presence of a base.
-
Deprotection of the 9,10-acetonide: Treat the product from step 5 with aqueous HCl in THF to remove the acetonide protecting group.
-
Diacetylation and final deprotection: Diacetylate the resulting diol and subsequently remove the MOM protecting group from the C-2 position to yield the final this compound derivative.
-
Purification: Purify the final compound by silica gel column chromatography. Characterize the structure using NMR and mass spectrometry.
Data Presentation: Bioactivity of Taxane Derivatives
The biological activity of newly synthesized derivatives is typically assessed using various cancer cell lines. The data is often presented as IC50 (inhibitory concentration 50%) or GI50 (growth inhibition 50%) values, which represent the concentration of the compound required to inhibit cell growth or proliferation by 50%.
Table 1: Cytotoxicity of Taxchinin A and Brevifoliol (B1200483) Derivatives against A549 Human Lung Cancer Cells.[8][9]
| Compound | Modification | IC50 (µM)[8][9] |
| Taxchinin A (Parent) | - | Inactive |
| 4 | 5,13-dioxo derivative | 1.68 |
| 6 | Not specified in abstract | Potent |
| 11 | 5-Oxo-13-TBDMS-taxchinin A | 0.48 |
| 12 | Not specified in abstract | Potent |
| 13 | 5-oxo derivative | 3.16 |
| 15 | 5-oxo-13,15-epoxy-13-epi-taxchinin A | 0.75 |
| 17 | Not specified in abstract | Potent |
| 18 | Not specified in abstract | Potent |
| 19 | Not specified in abstract | Potent |
| Cisplatin (Reference) | - | Data not in abstract |
Table 2: Growth Inhibitory Activity of Bromoacyl Taxane Prodrugs against MCF-7 Human Breast Cancer Cells.[10]
| Compound (Bromoacyl Chain Length) | GI50 (nM)[10] |
| Paclitaxel (Parent) | 1 |
| 6 Carbons | 3 |
| 8 Carbons | 3 |
| 12 Carbons | 3 |
| 14 Carbons | 20 |
| 16 Carbons | 70 |
Signaling Pathways
Taxanes exert their cytotoxic effects by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis. The signaling cascades initiated by taxane-induced microtubule stabilization are complex and can involve multiple pathways.
Taxane-Induced Apoptotic Signaling Pathway
The following diagram illustrates a generalized signaling pathway activated by taxanes in cancer cells.
Caption: Generalized taxane-induced apoptotic signaling pathway in cancer cells.
This pathway highlights key events including:
-
Microtubule Stabilization: The primary mechanism of action.[1]
-
G2/M Arrest: Disruption of the mitotic spindle leads to cell cycle arrest.[2]
-
Bcl-2 Phosphorylation: Inactivation of the anti-apoptotic protein Bcl-2 promotes apoptosis.[2][3]
-
p53 and p21/WAF-1 Upregulation: Induction of these tumor suppressor proteins contributes to cell cycle arrest and apoptosis.[2]
-
JNK2/PHD1/HIF-1α Pathway: Under hypoxic conditions, some taxanes can induce cancer cell death through the JNK2/PHD1-mediated degradation of HIF-1α.[11]
Experimental Protocols for Bioactivity Assessment
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effect of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol: Multidrug Resistance (MDR) Reversal Assay (Rhodamine 123 Accumulation)
This assay measures the ability of a compound to inhibit the P-glycoprotein (P-gp) efflux pump, a common mechanism of MDR.[5]
Materials:
-
MDR cancer cell line (e.g., KB/V) and its parental sensitive cell line (e.g., KB)
-
Rhodamine 123 (a P-gp substrate)
-
This compound derivatives
-
Verapamil (a known P-gp inhibitor, as a positive control)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture the MDR and parental cell lines.
-
Compound Pre-incubation: Incubate the MDR cells with various concentrations of the this compound derivatives or Verapamil for a short period (e.g., 30 minutes).
-
Rhodamine 123 Staining: Add Rhodamine 123 to the cell suspension and incubate.
-
Flow Cytometry: Analyze the intracellular fluorescence of Rhodamine 123 in the cells using a flow cytometer.
-
Data Analysis: An increase in Rhodamine 123 fluorescence in the presence of the test compound indicates inhibition of P-gp and reversal of MDR. Quantify the fold increase in fluorescence compared to untreated MDR cells.[5]
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup and cell lines. All work should be conducted in accordance with laboratory safety guidelines.
References
- 1. Taxane - Wikipedia [en.wikipedia.org]
- 2. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and biological evaluation of taxinine analogues as orally active multidrug resistance reversal agents in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies for the drug discovery and development of taxane anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An efficient conversion of taxinine to taxinine NN-1, an anticancer agent and a modulator of multidrug-resistant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, cytotoxic activity, and SAR analysis of the derivatives of taxchinin A and brevifoliol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, cytotoxic activity, and SAR analysis of the derivatives of taxchinin A and brevifoliol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrolyzable hydrophobic taxanes: synthesis and anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Docetaxel induced-JNK2/PHD1 signaling pathway increases degradation of HIF-1α and causes cancer cell death under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Taxinine M Extraction from Taxus Species
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the extraction and purification of Taxinine M from Taxus species. Here you will find troubleshooting guides and frequently asked questions to address common challenges and optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: Which Taxus species and plant parts are the best sources for this compound?
A1: this compound has been isolated from various Taxus species. Notably, it has been identified in the seeds of the Chinese yew, Taxus chinensis, and in Taxus brevifolia.[1][2] While many studies focus on paclitaxel (B517696) and other major taxanes in the bark and needles, the seeds of certain Taxus species can be a viable source for this compound and other taxane (B156437) analogues.[1][2][3] The concentration of taxanes can vary significantly between different species and even between individual trees, as well as being influenced by the season of harvesting.[4]
Q2: What are the most effective extraction methods for this compound?
A2: Ultrasound-Assisted Extraction (UAE) is a highly effective and efficient method for extracting taxanes, including this compound.[5] This method utilizes the cavitation effect of ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time and temperature.[6] Traditional methods like maceration and Soxhlet extraction can also be used, but UAE often provides better yields in a shorter time with less solvent.[6]
Q3: What is a reliable solvent for extracting this compound?
A3: Ethanol (B145695), particularly in aqueous solutions (e.g., 80-90% ethanol), is a commonly used and effective solvent for extracting taxanes.[5][7] Methanol is also a suitable solvent.[8] The choice of solvent is critical, as taxanes are generally poorly soluble in water. The polarity of the solvent system needs to be optimized to efficiently solubilize this compound while minimizing the co-extraction of undesirable compounds.
Q4: How can I improve the purity of my crude this compound extract?
A4: A multi-step purification process is typically required. After initial extraction, a common strategy involves:
-
Liquid-Liquid Partitioning: To remove highly polar or non-polar impurities.
-
Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for separating taxanes from the crude extract. A gradient elution with a solvent system of increasing polarity (e.g., hexane-ethyl acetate (B1210297) or chloroform-methanol) is often employed.
-
Recrystallization: This is a final step to obtain high-purity this compound. The choice of solvent for recrystallization is crucial and may require some empirical testing.[9]
Troubleshooting Guides
Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Extraction | - Optimize Extraction Parameters: For UAE, experiment with solvent-to-solid ratio, extraction time, temperature, and ultrasonic power.[5] For maceration, ensure sufficient extraction time (e.g., 24-72 hours) with agitation. - Particle Size: Ensure the plant material is finely ground to increase the surface area for solvent contact. |
| Degradation of this compound | - Temperature Control: Taxanes can be sensitive to high temperatures. Use low-temperature extraction methods or control the temperature carefully during extraction and solvent evaporation (e.g., using a rotary evaporator under reduced pressure). - Light Sensitivity: Protect the extract from direct light, as some natural products can be photolabile. |
| Suboptimal Solvent Choice | - Solvent Polarity: If the yield is low, the solvent may be too polar or non-polar. Test a range of solvents or solvent mixtures. An 83.5% ethanol solution has been shown to be effective for taxane extraction.[5] |
| Low Concentration in Source Material | - Plant Source Verification: The concentration of taxanes varies between Taxus species and plant parts.[4] Ensure you are using a plant source known to contain a reasonable amount of this compound. - Harvesting Time: The concentration of secondary metabolites can fluctuate with the seasons.[4] |
Purification Challenges
| Potential Cause | Recommended Solution |
| Poor Separation in Column Chromatography | - Optimize Mobile Phase: Perform preliminary Thin Layer Chromatography (TLC) to determine the optimal solvent system for separation. A gradual solvent gradient is often more effective than an isocratic elution. - Column Overloading: Do not load too much crude extract onto the column, as this will lead to poor separation. - Improper Column Packing: Ensure the silica gel is packed uniformly to avoid channeling. |
| Compound Precipitation on the Column | - Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase before loading it onto the column. If the sample is not fully dissolved, it may precipitate at the top of the column.[10] |
| Difficulty with Recrystallization | - "Oiling Out": If the compound separates as an oil instead of crystals, this may be due to the presence of impurities or a low melting point of the compound relative to the solvent's boiling point. Try using a lower boiling point solvent or a solvent pair.[11] - No Crystal Formation: This could be due to using too much solvent. Try to slowly evaporate some of the solvent to reach the saturation point. Seeding the solution with a tiny crystal of the pure compound can also induce crystallization.[9][11] |
Quantitative Data on Taxane Extraction
The following tables provide data on the extraction of various taxanes from Taxus species. While specific quantitative data for this compound is limited, this information can serve as a valuable reference for optimizing your extraction protocols.
Table 1: Comparison of Taxane Yields from Different Taxus Species and Parts
| Taxus Species | Plant Part | Taxane | Yield (µg/g of dry weight) |
| Taxus cuspidata | Needles | Total Taxanes | 342.27 |
| Taxus cuspidata | Callus | Total Taxanes | 451.43 |
| Taxus cuspidata | Suspension Cells | Total Taxanes | 660.49 |
| Taxus brevifolia | Bark | Paclitaxel | 200 - 600 |
| Taxus brevifolia | Bark | 10-Deacetylbaccatin III | 200 - 400 |
| Taxus chinensis | Seeds | Paclitaxel | up to 173.94 |
| Taxus mairei | Seed Embryo | Paclitaxel | 866.47 |
Table 2: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of Taxanes
| Taxus Species | Parameter | Optimal Value | Resulting Taxane Yield |
| Taxus cuspidata | Liquid-to-Solid Ratio | 20.88 mL/g | 354.28 µg/g |
| Ultrasonic Power | 140.00 W | ||
| Ultrasonic Time | 47.63 min | ||
| Ethanol Concentration | 83.50% | ||
| Taxus wallichiana var. mairei | Material-to-Liquid Ratio | 1:15 g/mL | Not specified |
| Extraction Time | 23 min | ||
| Ultrasound Temperature | 40 °C |
Source:[5]
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Taxus Seeds
-
Preparation of Plant Material: Dry the Taxus seeds at a low temperature (e.g., 40-50°C) and grind them into a fine powder.
-
Extraction:
-
Place a known amount of the powdered seeds into an extraction vessel.
-
Add 80-85% ethanol at a liquid-to-solid ratio of approximately 20:1 (mL:g).
-
Perform the extraction in an ultrasonic bath at a controlled temperature (e.g., 40-50°C) for about 45-60 minutes.
-
-
Filtration and Concentration:
-
Filter the extract to remove the solid plant material.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Protocol 2: Purification of this compound by Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., hexane (B92381) or a hexane-ethyl acetate mixture of low polarity) and carefully load it onto the top of the silica gel column.
-
Elution:
-
Begin eluting the column with the initial non-polar solvent.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of a more polar solvent (e.g., ethyl acetate, then methanol).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
-
Concentration: Combine the fractions containing pure this compound and concentrate them using a rotary evaporator.
Visualized Workflows and Pathways
Caption: Workflow for this compound Extraction and Purification.
Caption: Troubleshooting Logic for Low this compound Yield.
Caption: Simplified Taxane Biosynthesis Pathway.
References
- 1. Taxane diterpenoids from the seeds of Chinese yew Taxus chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two new taxane diterpenoids from the seeds of the Chinese yew, Taxus yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrasonic Extraction and Separation of Taxanes from Taxus cuspidata Optimized by Response Surface Methodology [mdpi.com]
- 6. Research Progress on Taxus Extraction and Formulation Preparation Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and structure revision of 10-deacetyltaxinine from the seeds of the Chinese yew, Taxus mairei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Purification [chem.rochester.edu]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. Taxol and related taxanes. I. Taxanes of Taxus brevifolia bark - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Taxinine M in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Taxinine M. The information provided is based on studies of related taxane (B156437) compounds, such as paclitaxel (B517696) and docetaxel, due to the limited availability of specific stability data for this compound. Therefore, the stability profile of this compound may differ, and it is recommended to perform specific stability studies for your formulation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: Based on data from related taxanes, the primary factors influencing stability in aqueous solutions are pH, temperature, and light exposure. Taxanes are susceptible to degradation through hydrolysis of their ester groups and epimerization.[1][2][3][4] The solubility of this compound is also a critical factor, as its low aqueous solubility can lead to precipitation.[5][6]
Q2: What is the optimal pH for maintaining the stability of this compound in an aqueous solution?
A2: For related taxanes like paclitaxel, the maximum stability in aqueous solutions is observed at a pH of approximately 4.[1] Both acidic conditions (below pH 4) and neutral to basic conditions can catalyze degradation.[1][2] It is crucial to determine the optimal pH for your specific this compound formulation.
Q3: How does temperature affect the stability of this compound solutions?
A3: Higher temperatures generally accelerate the degradation of taxanes.[7] For instance, the degradation of the related taxane larotaxel (B1674512) follows first-order kinetics and increases with temperature.[7] To enhance stability, it is recommended to store this compound solutions at refrigerated temperatures (2-8°C).[8]
Q4: What are the common degradation products of taxanes in aqueous solutions?
A4: Common degradation pathways for taxanes include hydrolysis of the ester side chains and epimerization at the C7 position.[2][3][4] For example, under alkaline conditions, the taxane larotaxel degrades into 10-deacetyl larotaxel and other related products.[7] Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for identifying and quantifying these degradation products.[2][7]
Q5: How can I improve the aqueous solubility and stability of this compound?
A5: Several formulation strategies can be employed to enhance the solubility and stability of poorly water-soluble drugs like taxanes. These include the use of:
-
Co-solvents: Solvents such as ethanol (B145695) and Cremophor EL are used in commercial formulations of other taxanes to improve solubility.[9][10]
-
Surfactants and Micelles: Non-ionic surfactants like Tween 80 can form micelles that encapsulate the drug, increasing its solubility and stability.[11][12]
-
Liposomes: Encapsulating this compound in liposomes can protect it from degradation and improve its pharmacokinetic profile.
-
Nanocrystals and Solid Dispersions: These techniques increase the surface area of the drug, which can lead to improved dissolution and bioavailability.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in the aqueous solution. | Low aqueous solubility of this compound. | Increase the concentration of co-solvents or surfactants in your formulation. Consider using formulation strategies like liposomes or nanocrystals.[5][9] |
| pH of the solution is not optimal. | Adjust the pH of the solution to the optimal range for taxane stability (around pH 4) using appropriate buffers.[1] | |
| Storage temperature is too high. | Store the solution at refrigerated temperatures (2-8°C) to reduce the rate of precipitation.[8] | |
| Loss of potency or inconsistent results. | Chemical degradation of this compound. | Verify the pH of your solution and ensure it is within the optimal stability range. Protect the solution from light and store at low temperatures.[1][7][8] |
| Interaction with container material. | For some taxanes, leaching of plasticizers from certain types of plastic containers can be an issue. Consider using glass or polyolefin containers.[8][13] | |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | Use a validated, stability-indicating HPLC method to identify and quantify degradation products. LC-MS can be used for structural elucidation.[7][14][15] |
| Contamination of the sample. | Ensure proper handling and storage of the sample to avoid contamination. Use high-purity solvents and reagents. |
Quantitative Data on Taxane Stability
Disclaimer: The following data is for paclitaxel and is intended to provide a general understanding of taxane stability. The stability of this compound may vary.
Table 1: Stability of Paclitaxel Infusions (0.3 mg/mL) at 2-8°C[8]
| Diluent | Container Type | Stability (Days) |
| 0.9% Sodium Chloride | Polyolefin | 13 |
| 0.9% Sodium Chloride | Low-Density Polyethylene | 16 |
| 0.9% Sodium Chloride | Glass | 13 |
| 5% Glucose | Polyolefin | 13 |
| 5% Glucose | Low-Density Polyethylene | 18 |
| 5% Glucose | Glass | 20 |
Table 2: Stability of Paclitaxel Infusions (1.2 mg/mL) at 2-8°C[8]
| Diluent | Container Type | Stability (Days) |
| 0.9% Sodium Chloride | Polyolefin | 9 |
| 0.9% Sodium Chloride | Low-Density Polyethylene | 12 |
| 0.9% Sodium Chloride | Glass | 8 |
| 5% Glucose | Polyolefin | 10 |
| 5% Glucose | Low-Density Polyethylene | 12 |
| 5% Glucose | Glass | 10 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at room temperature.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 105°C) or heat the stock solution.
-
Photodegradation: Expose the stock solution to UV light.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase for analysis by a stability-indicating HPLC-UV method. LC-MS can be used to identify the mass of the degradation products.
Protocol 2: Determination of Optimal pH for this compound Stability
Objective: To determine the pH at which this compound exhibits maximum stability in an aqueous solution.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10.
-
Sample Preparation: Add a small aliquot of a concentrated this compound stock solution (in a water-miscible organic solvent) to each buffer to achieve the desired final concentration. The final concentration of the organic solvent should be kept low to minimize its effect on stability.
-
Incubation: Store the samples at a constant temperature (e.g., 37°C or 50°C) and protect them from light.
-
Analysis: At various time points, analyze the concentration of this compound remaining in each sample using a validated HPLC method.
-
Data Analysis: Plot the logarithm of the remaining this compound concentration versus time to determine the degradation rate constant at each pH. The pH at which the degradation rate is slowest is the optimal pH for stability.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Key factors influencing this compound stability and improvement strategies.
References
- 1. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. Understanding the Structure and Stability of Paclitaxel Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation kinetics of larotaxel and identification of its degradation products in alkaline condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cjnmcpu.com [cjnmcpu.com]
- 10. Probing the new strategy for the oral formulations of taxanes: changing the method with the situation [cjnmcpu.com]
- 11. Role of formulation vehicles in taxane pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Physical and chemical stability of Taxotere® (docetaxel) one-vial (20 mg/ml) infusion solution following refrigerated storage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A review of paclitaxel (Taxol) administration, stability, and compatibility issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Overcoming Low Bioavailability of Taxinine M in In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Taxinine (B26179) M. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on overcoming its low bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is Taxinine M and why is its bioavailability a concern?
Q2: What are the key factors contributing to the presumed low bioavailability of this compound?
A2: Based on the characteristics of the taxane (B156437) class of compounds, the low bioavailability of this compound is likely attributed to a combination of the following factors:
-
Poor Aqueous Solubility: As a lipophilic molecule, this compound is expected to have limited solubility in the aqueous environment of the gastrointestinal (GI) tract.
-
P-glycoprotein (P-gp) Efflux: Taxanes are known substrates of the P-glycoprotein (P-gp) efflux pump, an ATP-binding cassette (ABC) transporter highly expressed in the intestinal epithelium.[7][9] P-gp actively transports taxanes from inside the enterocytes back into the GI lumen, thereby limiting their absorption into the systemic circulation.
-
First-Pass Metabolism: Taxanes are extensively metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4, in the liver and small intestine.[5] This rapid metabolism can significantly reduce the amount of active drug that reaches systemic circulation after oral administration.
Q3: Are there any existing in vivo pharmacokinetic data for this compound?
A3: To date, there is a lack of publicly available, detailed in vivo pharmacokinetic studies specifically for this compound. However, pharmacokinetic parameters for other taxanes, such as Paclitaxel and Docetaxel (B913), are well-documented and can serve as a general reference for the expected behavior of this class of compounds. For instance, Paclitaxel exhibits non-linear pharmacokinetics, while Docetaxel generally shows linear pharmacokinetics.[10] A study on novel taxane derivatives, T-13 and T-26, reported oral bioavailabilities of 10.71% and 65.79% in rats, respectively, highlighting the potential for structural modification to improve absorption.[11]
Troubleshooting Guide: Low In Vivo Exposure of this compound
This guide provides potential solutions to address the issue of low systemic exposure of this compound in your in vivo experiments.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low or undetectable plasma concentrations of this compound after oral administration. | Poor aqueous solubility limiting dissolution and absorption. | 1. Reduce Particle Size: Micronization or nanonization can increase the surface area for dissolution. 2. Formulation Strategies: Employ advanced formulation techniques such as solid lipid nanoparticles (SLNs), self-emulsifying drug delivery systems (SEDDS), or cyclodextrin (B1172386) complexation to enhance solubility. |
| P-glycoprotein (P-gp) mediated efflux in the intestine. | 1. Co-administration with a P-gp Inhibitor: Use known P-gp inhibitors like Verapamil, Cyclosporin A, or specific experimental inhibitors.[7] 2. Formulation with P-gp Inhibiting Excipients: Some surfactants used in formulations (e.g., Tween 80, D-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) - TPGS) can inhibit P-gp. | |
| Extensive first-pass metabolism. | 1. Co-administration with a CYP3A4 Inhibitor: Use inhibitors like Ritonavir or Ketoconazole to reduce metabolic clearance. (Caution: This will have broad effects on the metabolism of other compounds). 2. Lymphatic Targeting Formulations: Lipid-based formulations like SEDDS can promote lymphatic absorption, partially bypassing the portal circulation and first-pass metabolism in the liver.[12] | |
| High variability in plasma concentrations between individual animals. | Inconsistent dissolution of the administered formulation. | 1. Improve Formulation Homogeneity: Ensure the drug is uniformly dispersed in the vehicle. For suspensions, ensure consistent particle size and prevent aggregation. 2. Control Food Intake: Fasting animals before oral administration can reduce variability in gastric emptying and intestinal pH. |
| Differences in gut microbiota and metabolic enzyme activity. | 1. Use of Specific Pathogen-Free (SPF) Animals: This can help reduce variability in gut flora. 2. Acclimatize Animals: Ensure all animals are properly acclimatized to the housing and experimental conditions to minimize stress-related physiological changes. |
Experimental Protocols
Below are detailed, adaptable protocols for common formulation strategies to enhance the bioavailability of lipophilic drugs like this compound. These protocols are based on successful formulations of other taxanes and can be optimized for this compound.
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from a method for preparing Paclitaxel-loaded SLNs using a solvent emulsification and evaporation technique.[1]
Materials:
-
This compound
-
Glyceryl monostearate (GMS) as the lipid matrix
-
Soya-lecithin as a co-emulsifier
-
Brij 97 (or another suitable surfactant like Poloxamer 188)
-
Deionized water
-
Homogenizer
-
Probe sonicator
Procedure:
-
Organic Phase Preparation:
-
Accurately weigh and dissolve this compound, GMS, and soya-lecithin in chloroform. A suggested starting ratio is 1:20:3 (Drug:Lipid:Co-emulsifier) by weight.
-
-
Aqueous Phase Preparation:
-
Prepare a 1.0% (w/v) aqueous solution of Brij 97.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase.
-
Homogenize the mixture at approximately 12,400 rpm for 3 minutes to form a coarse oil-in-water (O/W) emulsion.
-
-
Sonication and Nanoparticle Formation:
-
Immediately subject the coarse emulsion to ultrasonication using a probe sonicator (e.g., at 45% amplitude for 10 minutes).
-
During sonication, the chloroform will evaporate, leading to the precipitation of the lipid and the formation of this compound-loaded SLNs.
-
-
Characterization:
-
Characterize the resulting SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
-
Protocol 2: Preparation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
This protocol is based on the development of a SEDDS for Paclitaxel.[12][13]
Materials:
-
This compound
-
Oil phase (e.g., Ethyl oleate, Capryol 90)
-
Surfactant (e.g., Tween 80, Cremophor EL)
-
Co-surfactant/Co-solvent (e.g., Transcutol, PEG 400, Carbitol)
Procedure:
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select components with the highest solubilizing capacity.
-
-
Construction of Pseudo-ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
-
For each mixture, titrate with water and observe the formation of a clear or slightly bluish emulsion, indicating the self-emulsifying region.
-
-
Preparation of this compound-Loaded SEDDS:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.
-
Dissolve this compound in the oil phase.
-
Add the surfactant and co-surfactant and mix thoroughly until a clear and homogenous solution is formed.
-
-
Characterization:
-
Evaluate the self-emulsification time, droplet size, and zeta potential of the resulting emulsion upon dilution in an aqueous medium (e.g., water or simulated gastric/intestinal fluid).
-
Assess the stability of the formulation.
-
Protocol 3: Preparation of a this compound-β-Cyclodextrin Inclusion Complex
This protocol is adapted from methods used for complexing Paclitaxel and Docetaxel with β-cyclodextrin derivatives.[14][15][16]
Materials:
-
This compound
-
β-Cyclodextrin or a derivative (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutyl ether β-cyclodextrin (SBE-β-CD))
-
Ethanol (B145695) (or another suitable organic solvent)
-
Deionized water
-
Magnetic stirrer
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Solvent Method:
-
Dissolve this compound in a minimal amount of ethanol.
-
Dissolve the β-cyclodextrin derivative in deionized water.
-
Slowly add the this compound solution to the cyclodextrin solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Remove the ethanol by evaporation under reduced pressure.
-
Filter the solution to remove any un-complexed drug.
-
Freeze-dry the resulting aqueous solution to obtain the solid inclusion complex powder.
-
-
Kneading Method:
-
Mix this compound and the cyclodextrin derivative in a mortar.
-
Add a small amount of a water-ethanol mixture to form a paste.
-
Knead the paste for a specified time (e.g., 60 minutes).
-
Dry the resulting product in an oven at a controlled temperature or under vacuum.
-
-
Characterization:
-
Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR).
-
Determine the increase in aqueous solubility of this compound.
-
Signaling Pathways and Experimental Workflows
Understanding the cellular mechanisms affected by taxanes can provide context for in vivo studies. Taxanes are known to impact key signaling pathways involved in cell survival and proliferation.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Its activation can contribute to chemoresistance. Taxanes have been shown to modulate this pathway.[5][6][17][18]
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another crucial signaling cascade that regulates cell growth, differentiation, and survival. Its activation has been observed in response to taxane treatment and can influence drug sensitivity.
Experimental Workflow for Improving Bioavailability
The following diagram illustrates a general workflow for developing and evaluating a new formulation of this compound to improve its in vivo bioavailability.
References
- 1. Chemical components and functions of <i>Taxus chinensis</i> extract - Journal of King Saud University - Science [jksus.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a new tetracyclic taxane from Taxus brevifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taxanes: an overview of the pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacology of the taxanes: implications of the differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral delivery of taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral bioavailability of docetaxel in combination with OC144-093 (ONT-093) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of the taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. T-13 and T-26, the novel taxanes with improved oral bioavailability in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics, tissue distribution, and antitumor activity of a novel compound, NY-2, in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel oral taxane therapies: recent Phase I results - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Real-time monitoring of drug pharmacokinetics within tumor tissue in live animals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Taxane diterpenoids from the seeds of Chinese yew Taxus chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New Taxanes from Taxus chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cancernetwork.com [cancernetwork.com]
- 18. An efficient conversion of taxinine to taxinine NN-1, an anticancer agent and a modulator of multidrug-resistant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions and byproduct formation in Taxinine M synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists encountering common side reactions and byproduct formation during the total synthesis of Taxinine M and related taxanes.
Frequently Asked Questions (FAQs)
Q1: During the construction of the tricyclic taxane (B156437) skeleton, I am observing the formation of unexpected aldehyde and spirocyclization byproducts. What could be the cause and how can I favor the desired eight-membered ring cyclization?
A1: The formation of aldehyde and spirocyclization byproducts during the eight-membered B-ring cyclization is a known issue, particularly when using common Lewis acids like TiCl₄, SnCl₄, BF₃·OEt₂, and TMSOTf. These reagents can promote alternative reaction pathways. It has been found that the use of Me₂AlOTf can effectively induce the desired intramolecular vinylogous aldol (B89426) reaction to form the eight-membered ring in good yield. Optimizing the reaction conditions, such as temperature and addition rate, may also be crucial.
Q2: I am attempting a chromium-catalyzed allylic oxidation to introduce a hydroxyl group and am observing the formation of an undesired allylic alcohol byproduct. How can I improve the selectivity of this reaction?
A2: The formation of undesired allylic alcohol byproducts is a common challenge in chromium-catalyzed oxidations on complex molecules like taxane intermediates. This side reaction can arise from the non-selective oxidation of different allylic C-H bonds. To mitigate this, consider the following:
-
Choice of Chromium Reagent: Different chromium reagents (e.g., CrO₃, PDC, PCC, or more specialized Cr(V) reagents) exhibit different selectivities. A systematic screening of reagents is recommended.
-
Protecting Group Strategy: The electronic and steric environment around the target allylic position can be altered by the choice of protecting groups on nearby functionalities. This can direct the oxidant to the desired site.
-
Reaction Conditions: Temperature, solvent, and the presence of additives can significantly influence the selectivity of the oxidation. Careful optimization of these parameters is essential.
Q3: In a late-stage C-H oxidation step using Dimethyldioxirane (DMDO), I am obtaining a significant amount of a byproduct with a ketone at the C2 position. How can I avoid this side reaction?
A3: The formation of a ketone at C2 during a DMDO-mediated C-H oxidation indicates that the C2 position is susceptible to oxidation under these conditions.[1] To address this, you could explore the following strategies:
-
Protecting Groups: If the C2 position has a hydroxyl group, protecting it with a robust protecting group can prevent its oxidation.
-
Substrate Conformation: The conformation of the taxane core can influence the accessibility of different C-H bonds. Changes in the protecting group scheme at other positions might alter the conformation and disfavor oxidation at C2.
-
Alternative Oxidants: If protecting group strategies are not viable, screening other C-H oxidation reagents might identify a more selective system for the desired transformation.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield in eight-membered ring cyclization | Use of non-optimal Lewis acids (e.g., TiCl₄, SnCl₄). | Switch to Me₂AlOTf as the Lewis acid. Optimize reaction temperature and concentration. |
| Formation of multiple allylic oxidation products | Lack of selectivity in the C-H activation step. | Screen different chromium oxidants. Re-evaluate the protecting group strategy to sterically or electronically bias the desired reaction site. |
| Unwanted oxidation at C2 with DMDO | The C-H bond at C2 is reactive under the reaction conditions. | Protect the C2 hydroxyl group before the oxidation step. Explore alternative, more selective C-H oxidation methods. |
| Difficulty in achieving desired stereocontrol during a reduction step | Steric hindrance directing the hydride delivery from an undesired face. | Experiment with different reducing agents of varying steric bulk (e.g., L-selectride vs. NaBH₄). Consider using a directing group to guide the hydride to the desired face. |
| Formation of ring-opened diketone byproducts with Cr(VI) oxidants | Over-oxidation or alternative reaction pathways of the chromium reagent. | Consider using milder or more selective chromium reagents, such as Cr(V) complexes, which have been shown to avoid certain rearrangements. |
Quantitative Data Summary
The following table summarizes yields of key transformations in the synthesis of taxane cores and the proportion of major byproducts observed.
| Reaction Step | Desired Product | Yield (%) | Major Byproduct(s) | Byproduct Yield (%) | Reference |
| Eight-membered B-ring cyclization | Tricyclic taxane core | 62 | Aldehyde and spirocyclization products | Not specified | [2] |
| C-H Oxidation with DMDO | C1-hydroxylated taxane | 49 | C2-ketone byproduct | Not specified | [1] |
Experimental Protocols
Protocol 1: Eight-Membered B-Ring Cyclization
This protocol is adapted from a total synthesis of (±)-taxusin, a close analog of this compound.[2]
-
To a solution of the cyclization precursor (1 equivalent) in anhydrous dichloromethane (B109758) (0.02 M) at -78 °C under an argon atmosphere, add a solution of dimethylaluminum trifluoromethanesulfonate (B1224126) (Me₂AlOTf) (1.1 equivalents) in dichloromethane dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the tricyclic product.
Visualizations
Logical Relationship of Troubleshooting Oxidation Reactions
Caption: Troubleshooting workflow for improving selectivity in allylic oxidation reactions.
Experimental Workflow for Eight-Membered Ring Cyclization
Caption: Step-by-step workflow for the key eight-membered ring cyclization step.
References
Technical Support Center: Enhancing the Efficiency of Taxinine M Purification by Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the efficiency of Taxinine M purification using chromatography. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying this compound from a crude plant extract?
A1: The purification of this compound, a tetracyclic taxane (B156437), typically involves a multi-step process.[1][2] The general strategy begins with extraction from the plant material (Taxus species), followed by preliminary purification to remove major impurities, and concluding with high-resolution chromatographic techniques to isolate this compound to a high degree of purity.[3][4]
Q2: Which chromatographic techniques are most effective for this compound purification?
A2: A combination of chromatographic methods is often employed for the purification of taxanes like this compound.[1] The most common and effective techniques include:
-
Silica (B1680970) Gel Column Chromatography: Often used for initial fractionation of the crude extract.[3][5]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a powerful technique for the final purification of this compound, offering high resolution and efficiency in separating structurally similar taxanes.[1][4] Reversed-phase chromatography on a C18 column is a frequently used mode for taxane separation.[1][4]
Q3: What are the main challenges in purifying this compound?
A3: The primary challenges in the purification of this compound are similar to those for other taxanes and include:
-
Low abundance: this compound is often present in low concentrations in the source material.
-
Co-eluting impurities: The presence of other structurally similar taxoids makes separation difficult.[1]
-
Compound instability: Taxanes can be sensitive to pH, temperature, and certain solvents, potentially leading to degradation or isomerization during the purification process.[1]
Q4: How can I improve the resolution between this compound and other closely related taxanes during HPLC?
A4: Improving resolution in HPLC can be achieved by optimizing several parameters:
-
Mobile Phase Composition: Fine-tuning the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to water can significantly impact selectivity.
-
Gradient Elution: Employing a shallow gradient can enhance the separation of closely eluting compounds.
-
Column Selection: Using a high-efficiency column with a smaller particle size or a different stationary phase chemistry can improve resolution.
-
Temperature: Optimizing the column temperature can affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase, thereby influencing selectivity.[1]
-
Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve separation, though it will also increase the run time.[1]
Troubleshooting Guide
This guide addresses common problems encountered during the chromatographic purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Presence of active sites on the silica packing. | 1. Reduce the sample load. 2. Adjust the mobile phase pH to suppress ionization of silanol (B1196071) groups (for silica columns). 3. Use a high-purity, end-capped column or add a competing base (e.g., triethylamine) to the mobile phase in small amounts. |
| Peak Fronting | 1. Sample solvent stronger than the mobile phase. 2. Column overload (less common than tailing). | 1. Dissolve the sample in the initial mobile phase or a weaker solvent. 2. Reduce the amount of sample injected. |
| Split Peaks | 1. Clogged frit or partially blocked column inlet. 2. Column void or channeling. 3. Co-elution of an impurity. | 1. Filter the sample and mobile phase. Reverse flush the column (if recommended by the manufacturer). 2. Replace the column. 3. Optimize the separation method (e.g., change the gradient, mobile phase, or column). |
| Irreproducible Retention Times | 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Pump malfunction or leaks. 4. Column degradation. | 1. Prepare fresh mobile phase daily and ensure accurate composition. 2. Use a column oven to maintain a constant temperature.[1] 3. Check for leaks and ensure the pump is properly primed and delivering a consistent flow. 4. Use a guard column and operate within the recommended pH and temperature ranges. Replace the column if performance continues to decline. |
| Low Recovery of this compound | 1. Degradation of this compound on the column. 2. Irreversible adsorption to the stationary phase. 3. Precipitation of the sample in the mobile phase. | 1. Operate at a neutral pH and moderate temperature.[1] 2. Use a different stationary phase or modify the mobile phase. 3. Ensure the sample is fully dissolved in the initial mobile phase. |
Experimental Protocols
Extraction and Pre-purification of this compound from Taxus Species
This protocol is a general guideline based on established methods for taxane extraction.[3][4]
Materials:
-
Dried and ground Taxus plant material (e.g., needles, bark)
-
Activated charcoal
-
Silica gel (for column chromatography)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Extraction: Macerate the ground plant material with methanol or ethanol (e.g., 1:10 w/v) at room temperature for 24-48 hours. Repeat the extraction process 2-3 times.
-
Concentration: Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and partition successively with dichloromethane. Combine the dichloromethane fractions, which will contain the taxanes.
-
Decolorization: Treat the dichloromethane extract with activated charcoal to remove pigments. Filter to remove the charcoal.
-
Concentration: Concentrate the decolorized extract to dryness.
-
Precipitation: Dissolve the dried extract in a minimal amount of dichloromethane and add hexane to precipitate non-polar impurities. Centrifuge and collect the supernatant containing the taxanes.
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column equilibrated with a non-polar solvent system (e.g., hexane:ethyl acetate (B1210297) gradient).
-
Load the concentrated supernatant onto the column.
-
Elute the column with a stepwise or linear gradient of increasing polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing this compound.
-
Pool the enriched fractions and concentrate.
-
Preparative HPLC Purification of this compound
This protocol is adapted from optimized methods for the purification of similar taxanes.[1]
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Enriched this compound fraction from pre-purification
Procedure:
-
Sample Preparation: Dissolve the enriched this compound fraction in the initial mobile phase. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suggested starting gradient is 40-50% B over 10 minutes, followed by a shallow increase to 53% B over the next 3 minutes. This may need to be optimized based on the specific co-eluting impurities.[1]
-
Flow Rate: A typical flow rate for a 20 mm ID column is around 10 mL/min.[1]
-
Injection Volume: This will depend on the sample concentration and column capacity. A starting point could be 0.5 mL.[1]
-
Column Temperature: Maintain the column at a constant temperature, for example, 30 °C.[1]
-
Detection Wavelength: 227 nm.[1]
-
-
Fraction Collection: Collect fractions corresponding to the this compound peak.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.
-
Post-purification: Pool the pure fractions and remove the solvent under reduced pressure.
Quantitative Data Summary
The following tables provide illustrative data on how different parameters can affect the purity and recovery of a target taxane during preparative HPLC, based on studies of similar compounds.[1]
Table 1: Effect of Flow Rate on Purity and Recovery
| Flow Rate (mL/min) | Purity (%) | Recovery (%) |
| 5 | 93.5 | 85.2 |
| 8 | 94.8 | 88.1 |
| 10 | 95.3 | 90.5 |
| 12 | 94.1 | 87.3 |
| 15 | 92.7 | 83.6 |
Table 2: Effect of Injection Volume on Purity and Recovery
| Injection Volume (mL) | Purity (%) | Recovery (%) |
| 0.5 | 95.3 | 90.5 |
| 1.0 | 92.1 | 86.4 |
| 1.5 | 89.5 | 82.7 |
| 2.0 | 86.3 | 78.9 |
| 2.5 | 83.1 | 74.2 |
Table 3: Effect of Column Temperature on Purity and Recovery
| Column Temperature (°C) | Purity (%) | Recovery (%) |
| 20 | 92.8 | 84.9 |
| 25 | 94.2 | 87.5 |
| 30 | 95.3 | 90.5 |
| 35 | 93.9 | 88.2 |
| 40 | 92.5 | 86.1 |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common HPLC peak issues.
References
- 1. This compound, a new tetracyclic taxane from Taxus brevifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]
- 3. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Strategies to reduce degradation of Taxinine M during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to minimize the degradation of Taxinine M during storage. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide actionable protocols to ensure the integrity of your experimental results.
Frequently Asked questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
This compound, like other taxane (B156437) diterpenoids, is susceptible to degradation through several pathways, primarily hydrolysis of its ester functional groups and epimerization. The complex structure of this compound contains multiple ester linkages that can be cleaved under acidic or basic conditions. Oxidation and photodegradation can also contribute to its degradation over time.
Q2: What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
| Form | Storage Temperature | Recommended Duration |
| Powder | -20°C | Up to 3 years |
| In Solvent | -80°C | Up to 1 year |
Note: The stability of this compound in solvent is highly dependent on the solvent used. For critical applications, it is recommended to prepare fresh solutions or conduct stability studies in your specific solvent system.
Q3: How does pH affect the stability of this compound in aqueous solutions?
Aqueous solutions of taxanes are generally most stable in a slightly acidic pH range. Based on data from related taxanes, a pH of 4-5 is recommended to minimize hydrolytic degradation. Both strongly acidic and alkaline conditions can significantly accelerate the degradation of this compound.
Q4: Can I do anything to improve the stability of this compound in my formulations?
Yes, several strategies can be employed to enhance the stability of this compound in solution:
-
pH Control: Maintain the pH of aqueous formulations between 4 and 5 using a suitable buffer system.
-
Antioxidants: The inclusion of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), may mitigate oxidative degradation.
-
Light Protection: Store solutions in amber vials or otherwise protect them from light to prevent photodegradation.
-
Low Temperatures: Storing solutions at the lowest feasible temperature will slow down all degradation reactions.
Troubleshooting Guide
| Issue Observed | Potential Cause(s) | Recommended Action(s) |
| Loss of biological activity in stored samples. | Chemical degradation of this compound leading to inactive products. | - Verify the storage conditions (temperature, light protection).- Perform a purity analysis (e.g., HPLC) of the stored sample and compare it to a fresh standard.- If degradation is confirmed, prepare fresh solutions for your experiments. |
| Appearance of new peaks in HPLC chromatogram. | Formation of degradation products. | - Conduct a forced degradation study to identify potential degradation products and their retention times.- Optimize your HPLC method to ensure baseline separation of this compound from all degradants.- Characterize the degradation products using mass spectrometry (MS) or NMR if necessary. |
| Precipitation of this compound from solution. | Exceeding the solubility limit, or degradation to a less soluble product. | - Confirm the solubility of this compound in your chosen solvent at the storage temperature.- Consider using a co-solvent system to improve solubility.- Analyze the precipitate to determine if it is undegraded this compound or a degradation product. |
| Discoloration of this compound powder or solution. | Oxidative degradation or photodegradation. | - Store the compound under an inert atmosphere (e.g., argon or nitrogen).- Ensure complete protection from light.- Consider adding an antioxidant to solutions. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation profile of this compound under various stress conditions and to identify potential degradation products.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid this compound powder in an oven at 70°C for 48 hours.
-
Photodegradation: Expose the this compound solution (in a quartz cuvette) to UV light (254 nm) for 24 hours.
-
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples to that of an unstressed control solution.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile) |
| Gradient Program | 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70-30% B; 30-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 227 nm |
| Injection Volume | 10 µL |
Visualizations
Technical Support Center: Optimization of Liposomal Encapsulation of Taxinine M
Disclaimer: Taxinine M is a hypothetical compound for the purpose of this guide. The following troubleshooting advice, protocols, and data are based on established principles for the liposomal encapsulation of similar hydrophobic taxane (B156437) compounds, such as paclitaxel (B517696) and docetaxel.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when encapsulating hydrophobic drugs like this compound into liposomes?
The main challenges stem from the inherent properties of hydrophobic molecules like taxanes:
-
Low Drug Loading Capacity: Because hydrophobic drugs are incorporated into the lipid bilayer of the liposome (B1194612), the amount of drug that can be loaded is limited.[1] Overloading the bilayer can compromise its structural integrity.[1]
-
Poor Aqueous Solubility: Taxanes are poorly soluble in water, which presents pharmaceutical challenges for formulation and administration.[2][3]
-
Physical Instability: High drug-to-lipid ratios can decrease the physical stability of liposomes in aqueous media, leading to drug leakage, precipitation, or aggregation of the vesicles.[2][4]
-
Drug Leakage: The encapsulated drug can leak from the bilayer over time, especially during storage or upon dilution in biological fluids.[4]
Q2: What are the most common laboratory methods for preparing this compound-loaded liposomes?
The most frequently used method is the thin-film hydration-extrusion technique .[4][5] This process involves:
-
Dissolving the lipids (e.g., phosphatidylcholine, cholesterol) and this compound in an organic solvent.[4]
-
Evaporating the solvent to form a thin lipid film on the wall of a round-bottom flask.[5]
-
Hydrating the film with an aqueous buffer, which causes the lipids to self-assemble into multilamellar vesicles (MLVs).[4]
-
Downsizing the MLVs to form small unilamellar vesicles (SUVs) with a uniform size distribution by extrusion through polycarbonate membranes with a defined pore size.[4][6] Sonication is another, though less common, method for size reduction.[4]
Q3: How can I improve the encapsulation efficiency (EE) and drug loading (DL) of this compound?
Optimizing EE and DL requires a multi-faceted approach:
-
Adjust the Drug-to-Lipid Ratio: Increasing the drug-to-lipid ratio does not always lead to higher stable loading. An optimal ratio must be found to maximize loading without causing instability and precipitation.[2][6] For instance, one study found 1:60 to be the optimum drug-lipid ratio for stable paclitaxel liposomes.[6]
-
Modify Lipid Composition: The choice of lipids is critical. Cholesterol content and the ratio of saturated to unsaturated lipids can negatively influence drug loading.[6] Using lipids that interact favorably with the drug can improve accommodation within the bilayer.[4]
-
Incorporate Solubilizing Agents: One novel approach involves using a mixture of polyethoxylated castor oil (Cremophor EL) and ethanol (B145695) within the aqueous core of the liposome.[1] This method has been shown to achieve nearly 100% encapsulation efficiency for taxanes by creating a suitable solvent environment inside the liposome.[1][7] Another study showed that adding 5% PEG 400 to the hydration medium significantly increased both the drug content and EE of paclitaxel.[8]
Q4: What is the role of cholesterol in a liposomal formulation for this compound?
Cholesterol is a critical component for modulating the physical properties of the lipid bilayer.[9] It is often included to:
-
Increase Stability: Cholesterol enhances the mechanical strength and rigidity of the membrane, reducing aggregation and drug leakage.[4][9]
-
Control Fluidity: It regulates the fluidity of the bilayer. Below the lipid's phase transition temperature (Tm), it increases fluidity; above the Tm, it decreases fluidity.[9]
-
Reduce Permeability: By filling gaps between phospholipid molecules, it makes the bilayer less permeable to the encapsulated drug.[9] However, high concentrations of cholesterol can also negatively impact the loading of some hydrophobic drugs by competing for space within the bilayer.[6]
Q5: How does PEGylation affect the stability and in vivo performance of this compound liposomes?
PEGylation is the process of attaching polyethylene (B3416737) glycol (PEG) to the liposome surface. This modification is primarily used to create "stealth" liposomes with a longer circulation half-life in vivo.[4] However, it has a dual effect on stability:
-
Increases In Vivo Stability: The PEG layer provides a steric barrier that reduces clearance by the mononuclear phagocyte system, prolonging circulation time.[4][10]
-
May Decrease Physical Stability: The inclusion of PEG-modified lipids can sometimes decrease the physical stability of taxane-loaded liposomes, potentially leading to faster drug leakage during storage.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low Encapsulation Efficiency (EE) / Drug Loading (DL) | 1. Suboptimal Drug-to-Lipid Ratio: The amount of drug is too high for the amount of lipid, leading to saturation of the bilayer.[2] 2. Poor Drug-Lipid Interaction: The chosen lipid composition does not adequately accommodate the this compound molecule.[4] 3. Drug Precipitation: The drug precipitates out of the organic solvent before or during film formation. | 1. Optimize Drug-to-Lipid Ratio: Systematically decrease the drug-to-lipid molar ratio. A lower ratio often enhances stability and retention.[6] 2. Screen Lipid Compositions: Test lipids with different acyl chain lengths and degrees of saturation. Avoid high cholesterol content, which can reduce loading.[6] 3. Add a Solubilizer: Incorporate PEG 400 or a Cremophor EL/Ethanol/PBS mixture (CEP) into the hydration buffer to improve drug solubility within the liposome core.[1][8] |
| Liposome Aggregation / Instability During Storage | 1. High Drug Loading: Overloaded liposomes are often unstable and prone to aggregation.[4] 2. Insufficient Surface Charge: Liposomes with a near-neutral zeta potential tend to aggregate. 3. Improper Storage Conditions: Storage at room temperature or freezing can disrupt vesicle integrity.[11] | 1. Balance Drug:Lipid Ratio: Find the highest possible ratio that still results in a physically stable formulation.[2] 2. Incorporate Charged Lipids: Add anionic lipids (e.g., DPPG) or cationic lipids (e.g., DOTAP) to increase surface charge and electrostatic repulsion.[4] 3. Optimize Storage: Store liposomal dispersions at 4°C. For long-term stability, consider lyophilization (freeze-drying) with a suitable cryoprotectant.[11] |
| Drug Leakage or Precipitation Post-Formulation | 1. Formulation Supersaturation: The drug concentration exceeds its solubility limit within the bilayer, leading to crystallization over time.[2] 2. Bilayer Fluidity: Liposomes made from lipids with a low phase transition temperature (Tm) may be more "leaky" at room temperature.[12] | 1. Biophysical Characterization: Use techniques like Differential Scanning Calorimetry (DSC) to assess drug-lipid interactions and ensure the drug is properly intercalated, not merely on the verge of precipitation.[2] 2. Use High-Tm Lipids: Formulate with saturated phospholipids (B1166683) like HSPC or DSPC, which create more rigid, less permeable bilayers at physiological temperatures.[12] |
| Inconsistent Particle Size / High Polydispersity Index (PDI) | 1. Inefficient Size Reduction: The extrusion or sonication process is not optimized.[4] 2. Incomplete Hydration: The lipid film was not fully hydrated, leading to the formation of large, heterogeneous vesicles. | 1. Optimize Extrusion: Increase the number of extrusion cycles (typically 10-20 passes) or the extrusion pressure to achieve a more uniform size distribution.[6] 2. Ensure Proper Hydration: Hydrate (B1144303) the lipid film at a temperature above the Tm of the primary lipid component and ensure adequate hydration time. |
Quantitative Data Summary
Table 1: Effect of Formulation Parameters on Taxane Liposome Characteristics
| Formulation Parameter | Lipid Composition (molar ratio) | Drug:Lipid Ratio | Particle Size (nm) | Zeta Potential (mV) | EE (%) | Reference |
| Docetaxel (DTX) | PE/CHOL/OA (6:2:3 w/w) | 1:25 (approx) | 277 ± 2 | -32.60 ± 0.26 | 82.3 ± 4.24 | [13] |
| Paclitaxel (PTX) | HSPC/Chol/mPEG-DSPE | 1:13.5 (molar) | 100 - 200 | N/A | ~100% | [1] |
| Docetaxel (DTX) | HSPC/Chol/mPEG-DSPE | 1:8.5 (molar) | 100 - 200 | N/A | ~100% | [1] |
| Paclitaxel (PTX) | Egg PC/Chol | 1:60 (w/w) | ~120 | -35 | ~95% | [6] |
Abbreviations: PE: Phosphatidylethanolamine; CHOL: Cholesterol; OA: Oleic Acid; HSPC: Hydrogenated Soybean Phosphatidylcholine; mPEG-DSPE: PEGylated 1,2-distearoyl-sn-glycero-3-phosphoethanolamine.
Table 2: Effect of Drug-to-Lipid Ratio on Encapsulation and Loading Efficiency
| Taxane | Lipid Composition | Drug:Lipid Molar Ratio (x) | Encapsulation Efficiency (EE %) | Loading Efficiency (LE mol%) | Reference |
| Docetaxel (DTX) | HSPC:Chol:mPEG-DSPE (60:40:5) | 10 | ~100 | 18.2 | [1][14] |
| 20 | ~100 | 29.9 | [1][14] | ||
| 30 | ~100 | 27.5 | [1][14] | ||
| Paclitaxel (PTX) | HSPC:Chol:mPEG-DSPE (60:40:5) | 10 | ~100 | 15.4 | [1][14] |
| 20 | ~90 | 13.1 | [1][14] | ||
| 30 | ~80 | 11.5 | [1][14] |
Data derived from a study using the CEP (Cremophor EL/Ethanol/PBS) core method, demonstrating high EE. LE is the molar percentage of drug relative to total lipid.[1][14]
Experimental Protocols
Protocol 1: Thin-Film Hydration with Extrusion
This is a standard method for producing this compound-loaded liposomes.[4][13][15]
-
Lipid & Drug Dissolution:
-
In a round-bottom flask, dissolve the desired lipids (e.g., HSPC and Cholesterol at a 60:40 molar ratio) and this compound (e.g., at a 1:60 drug-to-lipid weight ratio) in a suitable organic solvent mixture, such as chloroform/methanol (B129727).[4][13]
-
-
Film Formation:
-
Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a controlled temperature (e.g., 40-60°C) until a thin, uniform lipid film is formed on the inner surface and all solvent is removed.[5]
-
Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[5]
-
-
Hydration:
-
Add the aqueous hydration buffer (e.g., phosphate-buffered saline, PBS) to the flask. The buffer should be pre-heated to a temperature above the phase transition temperature (Tm) of the main phospholipid component.
-
Gently rotate the flask to hydrate the lipid film. This will form large, multilamellar vesicles (MLVs). Let it stand for 1-2 hours to ensure complete hydration.
-
-
Size Reduction (Extrusion):
-
Assemble a mini-extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension to the extruder, which has been pre-heated to the same temperature as the hydration buffer.
-
Force the suspension through the membranes 11 to 21 times.[6] The resulting translucent solution contains small unilamellar vesicles (SUVs).
-
-
Purification:
-
Remove any unencapsulated this compound (which may exist as crystals) by centrifugation or size exclusion chromatography.
-
Protocol 2: Determination of Encapsulation Efficiency (%EE)
-
Separation of Free Drug:
-
Place a known amount of the liposome formulation into a centrifugal filter unit (e.g., with a 10 kDa MWCO).
-
Centrifuge according to the manufacturer's instructions to separate the liposomes (retentate) from the aqueous phase containing unencapsulated drug (filtrate).
-
-
Drug Quantification:
-
Disrupt the collected liposomes by adding a suitable solvent (e.g., methanol or ethanol) to release the encapsulated this compound.
-
Quantify the total amount of drug in the initial formulation before separation (Total Drug).
-
Quantify the amount of drug in the filtrate (Free Drug).
-
The amount of encapsulated drug is calculated as: Encapsulated Drug = Total Drug - Free Drug.
-
-
Calculate %EE:
-
%EE = (Encapsulated Drug / Total Drug) * 100
-
Visualizations
Caption: Workflow for Liposomal this compound Preparation and Characterization.
Caption: Troubleshooting Flowchart for Low Encapsulation Efficiency.
References
- 1. Practical Liposomal Formulation for Taxanes with Polyethoxylated Castor Oil and Ethanol with Complete Encapsulation Efficiency and High Loading Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and characterization of taxane-containing liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publishing.emanresearch.org [publishing.emanresearch.org]
- 4. A Critical Review of Lipid-based Nanoparticles for Taxane Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of drug loading to improve physical stability of paclitaxel-loaded long-circulating liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ijper.org [ijper.org]
- 12. researchgate.net [researchgate.net]
- 13. Docetaxel-loaded liposomes: preparation, pH sensitivity, pharmacokinetics, and tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Taxinine M Production for Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up Taxinine M production for preclinical studies. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in scaling up this compound production from lab to preclinical scale?
Scaling up the production of this compound, a complex tetracyclic taxane (B156437), presents several challenges. These can be broadly categorized as:
-
Process Optimization and Reproducibility: Ensuring that the production process remains consistent and yields a product of comparable quality and quantity at a larger scale can be difficult. Factors like mixing efficiency, heat transfer, and mass transfer differ significantly between small and large-scale bioreactors.[1][2]
-
Low Yield: Taxanes are often produced in low quantities by their natural producers or engineered systems. Optimizing culture conditions and downstream processing is crucial to obtain sufficient material for preclinical trials.
-
Regulatory Compliance: Preclinical study materials must be produced under stringent quality control, often following principles of Good Manufacturing Practice (GMP) and Good Laboratory Practice (GLP).[3][4]
-
Downstream Processing and Purification: Isolating and purifying this compound from a complex mixture of related taxanes and other cellular metabolites is a significant hurdle. This multi-step process can be costly and lead to product loss.[5][6]
-
Cost Management: The entire scale-up process, from larger equipment to more extensive analytical testing, is capital-intensive.[1]
Q2: Which production platforms are available for this compound?
While specific research on this compound production platforms is limited, based on the production of other taxanes like paclitaxel (B517696), the following platforms are potential options:
-
Plant Cell Culture (e.g., Taxus species): Suspension cultures of Taxus cells are a promising and sustainable method for producing taxanes.[7] However, optimizing cell growth and product yield in large bioreactors can be challenging.[7]
-
Microbial Fermentation (Endophytic Fungi or Engineered Microbes): Endophytic fungi associated with Taxus species have been shown to produce taxanes. Additionally, synthetic biology approaches are being explored to engineer microorganisms like E. coli or Saccharomyces cerevisiae for taxane production.[7][8] These systems may offer faster growth and simpler media requirements but might face challenges in expressing the complex multi-step biosynthetic pathway.
Q3: What are the critical parameters to consider for optimizing this compound fermentation?
Optimizing the fermentation process is key to maximizing this compound yield. Critical parameters to consider include:
-
Medium Composition: Carbon and nitrogen sources, phosphate (B84403) levels, and the presence of precursors can significantly impact taxane production.[9] Statistical methods like Response Surface Methodology (RSM) can be employed for efficient medium optimization.[10][11][12][13]
-
Physical Parameters: pH, temperature, agitation speed, and aeration are crucial for optimal cell growth and secondary metabolite production.[10][11]
-
Elicitation: The addition of elicitors, such as methyl jasmonate or pectin (B1162225), can stimulate the taxane biosynthetic pathway and enhance product yield.[7][9]
Troubleshooting Guides
Problem 1: Low or Inconsistent this compound Yield
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Medium Composition | 1. Perform a "one-factor-at-a-time" (OFAT) analysis to screen for critical medium components (e.g., different carbon and nitrogen sources).[10] 2. Use statistical methods like Plackett-Burman design to identify the most influential factors. 3. Employ Response Surface Methodology (RSM) to optimize the concentrations of the key components for maximum yield.[11][12] |
| Inadequate Fermentation Conditions | 1. Optimize physical parameters such as pH, temperature, and agitation speed.[10] 2. Ensure adequate oxygen supply, as this is often a challenge in scale-up.[7] 3. Monitor cell growth and product formation over time to determine the optimal harvest time. |
| Lack of Elicitation | 1. Test different elicitors (e.g., methyl jasmonate, coronatine, pectin) at various concentrations and addition times.[7][9] |
| Genetic Instability of Production Strain | 1. Perform regular quality control checks of the cell line or microbial strain. 2. Re-select high-producing clones or re-transform microbial strains. |
Problem 2: Difficulties in this compound Purification
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Presence of Structurally Similar Taxanes | 1. Develop a high-resolution analytical method (e.g., UPLC-MS/MS) to accurately identify and quantify this compound and related impurities.[14][15] 2. Employ multi-step chromatography, including normal-phase, reversed-phase, and affinity chromatography, to separate this compound from other taxanes. |
| Low Concentration in the Crude Extract | 1. Optimize the extraction method to maximize the recovery of this compound from the biomass or culture supernatant. 2. Incorporate a concentration step, such as liquid-liquid extraction or solid-phase extraction, before chromatographic purification. |
| Degradation of this compound during Processing | 1. Investigate the stability of this compound at different pH values and temperatures. 2. Minimize the processing time and maintain low temperatures where possible. |
Experimental Protocols
Protocol 1: General Method for Fermentation Optimization using Response Surface Methodology (RSM)
-
Screening of Variables:
-
Identify potential factors influencing this compound production (e.g., carbon source, nitrogen source, phosphate concentration, temperature, pH).
-
Use a Plackett-Burman design to screen for the most significant factors with a minimal number of experiments.
-
-
Steepest Ascent/Descent:
-
Based on the significant factors identified, design experiments along the path of steepest ascent (or descent) to move towards the optimal response region.
-
-
Central Composite Design (CCD):
-
Once in the optimal region, use a CCD to investigate the quadratic response surface and identify the optimal levels of the significant factors.
-
The design includes factorial points, axial points, and center points to allow for the estimation of linear, quadratic, and interaction effects.
-
-
Data Analysis and Model Validation:
-
Analyze the experimental data using analysis of variance (ANOVA).
-
Fit a second-order polynomial equation to the data to describe the relationship between the variables and the response (this compound yield).
-
Validate the model by conducting experiments under the predicted optimal conditions and comparing the experimental results with the predicted values.[11][12]
-
Protocol 2: Quantification of this compound by UPLC-MS/MS
-
Sample Preparation:
-
Extract this compound from the fermentation broth or plant cell culture using a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Evaporate the solvent and reconstitute the residue in a solvent compatible with the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Select specific precursor-to-product ion transitions for this compound and an internal standard.
-
Optimize cone voltage and collision energy for maximum sensitivity.
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound.
-
The concentration of this compound in the samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.[15]
-
Data Presentation
Table 1: Comparison of Analytical Methods for Taxane Quantification
| Method | Limit of Quantification (LOQ) | Linear Range | Precision (RSD%) | Reference |
| HPLC-UV | 3-10 ng/mL | 15-20,000 ng/mL | < 15% | [14] |
| LC-MS/MS | 0.1-0.25 ng/mL | 5-1,000 ng/mL | < 7% | [14] |
| UPLC-MS/MS | 0.94–3.05 ng/mL | Not specified | < 6.83% | [15] |
Visualizations
Caption: Simplified proposed biosynthetic pathway for this compound.
Caption: General workflow for scaling up this compound production.
Caption: Troubleshooting logic for addressing low this compound yield.
References
- 1. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 2. pharmtech.com [pharmtech.com]
- 3. edaegypt.gov.eg [edaegypt.gov.eg]
- 4. altasciences.com [altasciences.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. youtube.com [youtube.com]
- 7. Comprehensive strategies for paclitaxel production: insights from plant cell culture, endophytic microorganisms, and synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The biosynthesis and diversity of taxanes: From pathway elucidation to engineering and synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of the fermentation media, mathematical modeling, and enhancement of paclitaxel production by Alternaria alternata after elicitation with pectin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Optimization of Fermentation Medium for the Production of Atrazine Degrading Strain Acinetobacter sp. DNS32 by Statistical Analysis System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Quality evaluation of compounds in leaves of six Taxus species based on UPLC-MS/MS and chemometrics [frontiersin.org]
Minimizing batch-to-batch variability in Taxinine M experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability in experiments involving Taxinine M.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a tetracyclic taxane (B156437) compound naturally found in various species of the yew tree (Taxus)[1][2][3]. It is recognized for its potential anticancer properties, which are primarily attributed to its ability to interfere with microtubule dynamics, a critical process in cell division[1]. Research applications for this compound are predominantly in the field of oncology, exploring its efficacy against various cancer cell lines and its potential as a chemotherapeutic agent.
Q2: What are the main sources of batch-to-batch variability when working with this compound?
Batch-to-batch variability in this compound experiments can arise from several factors, primarily stemming from its natural origin. These sources include:
-
Raw Material Variation: The concentration and purity of this compound in the raw plant material (Taxus species) can vary significantly due to genetic differences, geographical location, climate, and harvest time.
-
Extraction and Purification Processes: Inconsistencies in the protocols used for extracting and purifying this compound from the plant matrix can lead to different impurity profiles and yields between batches[4].
-
Compound Stability and Storage: this compound, like many natural products, can be sensitive to light, temperature, and pH. Improper storage and handling can lead to degradation, altering its activity and introducing variability.
-
Solvent and Reagent Quality: The purity of solvents and reagents used in experiments can impact the stability and solubility of this compound, leading to inconsistent results.
Q3: How can I ensure the consistency of my this compound stock solutions?
To ensure the consistency of your this compound stock solutions, it is crucial to follow these best practices:
-
Use a High-Purity Standard: Whenever possible, use a well-characterized, high-purity this compound standard for preparing stock solutions.
-
Proper Solubilization: Ensure complete solubilization of the compound. Sonication may be required. It is advisable to dissolve and inject samples in the mobile phase used for analysis whenever possible to avoid issues with peak shape in chromatography[5].
-
Consistent Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light by using amber vials or by wrapping vials in foil.
-
Regular Quality Control: Periodically check the purity and concentration of your stock solution using analytical techniques like HPLC to ensure it has not degraded over time.
Troubleshooting Guides
Issue 1: High Variability in Anti-Cancer Assay Results
Problem: You are observing significant differences in the IC50 values of this compound across different experimental runs using the same cell line.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Culture Conditions | Ensure that cell passage number, confluency, and media composition are kept consistent between experiments. Regularly test for mycoplasma contamination. |
| Batch-to-Batch Variation in this compound | Qualify each new batch of this compound before use. Perform an HPLC analysis to confirm purity and concentration. If possible, purchase a larger single batch to use across multiple experiments. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure thorough mixing of solutions before dispensing. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of 96-well plates for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile media or PBS. |
| Cell Seeding Density | Optimize and strictly control the initial cell seeding density. Inconsistent cell numbers will lead to variability in assay readouts. |
Issue 2: Poor Peak Shape and Resolution in HPLC Analysis
Problem: During the HPLC analysis of this compound, you are observing peak fronting, tailing, or splitting, making accurate quantification difficult.
| Possible Cause | Recommended Solution |
| Column Overloading | Reduce the injection volume or dilute the sample. Exceeding the column's capacity can lead to distorted peak shapes[3]. |
| Inappropriate Sample Solvent | The solvent used to dissolve the sample should be of similar or weaker eluotropic strength than the mobile phase. Ideally, dissolve the sample in the initial mobile phase[5]. |
| Column Contamination or Degradation | Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may be degraded and need replacement. A guard column can help extend the life of the analytical column. |
| Mobile Phase Issues | Ensure the mobile phase is properly degassed and that the components are miscible. Inconsistent mobile phase composition can lead to retention time shifts and poor peak shape[3]. |
| System Leaks | Check all fittings and connections for leaks, which can cause pressure fluctuations and affect peak shape[3]. |
Experimental Protocols
Protocol 1: Determination of Anti-Cancer Activity using MTT Assay
This protocol outlines the steps to assess the cytotoxic activity of this compound on a cancer cell line.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment[6].
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in the appropriate culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve this compound).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours)[6][7].
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow viable cells to metabolize the MTT into formazan (B1609692) crystals[6][7].
-
-
Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
-
Protocol 2: HPLC Analysis of this compound Purity
This protocol provides a general method for assessing the purity of a this compound sample.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7].
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used for taxane separation[5][7]. A typical gradient might be:
-
0-50 min: 25-65% acetonitrile
-
50-60 min: 65-100% acetonitrile
-
60-70 min: 100% acetonitrile
-
70-75 min: 100-25% acetonitrile
-
75-90 min: 25% acetonitrile
-
-
Flow Rate: 1.0 mL/min[7].
-
Column Temperature: 25°C[7].
-
Detection Wavelength: 227 nm[5].
-
Injection Volume: 20 µL[7].
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate the peak area of all peaks in the chromatogram.
-
Calculate the purity of this compound by dividing the peak area of the this compound peak by the total peak area of all peaks and multiplying by 100.
-
Quantitative Data Summary
The following table provides an illustrative example of how batch-to-batch variability in this compound can be quantified and presented. Note: This data is representative and will vary with the specific source and purification methods.
| Batch Number | Source (Hypothetical) | Extraction Yield (%) | Purity by HPLC (%) | IC50 in A549 cells (nM) |
| TM-2024-01 | Taxus baccata (Harvest A) | 0.015 | 95.2 | 55 |
| TM-2024-02 | Taxus baccata (Harvest B) | 0.011 | 92.8 | 72 |
| TM-2024-03 | Taxus chinensis (Harvest C) | 0.021 | 98.1 | 48 |
| TM-2024-04 | Taxus chinensis (Harvest C, different extraction) | 0.018 | 96.5 | 51 |
Signaling Pathways and Visualizations
Taxanes, including likely this compound, exert their anti-cancer effects primarily by stabilizing microtubules, leading to mitotic arrest and apoptosis. This process can also influence key signaling pathways that regulate cell survival and proliferation, such as the MAPK/ERK and PI3K/Akt/mTOR pathways.
This compound Experimental Workflow
This compound Mechanism of Action and Signaling Pathway Interactions
Taxanes are known to activate the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK and p38, which are involved in apoptosis[8][9]. Additionally, the PI3K/Akt/mTOR pathway, a critical regulator of cell survival, can be targeted in combination with taxanes to enhance their cytotoxic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products | MDPI [mdpi.com]
- 3. This compound, a new tetracyclic taxane from Taxus brevifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Progress on Taxus Extraction and Formulation Preparation Technologies | MDPI [mdpi.com]
- 5. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Paclitaxel-Containing Extract Exerts Anti-Cancer Activity through Oral Administration in A549-Xenografted BALB/C Nude Mice: Synergistic Effect between Paclitaxel and Flavonoids or Lignoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of ERK 1/2 and p38 MAP-kinase pathways in taxol-induced apoptosis in human ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving the Reproducibility of Taxinine M In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of in vitro assays involving Taxinine M.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
This compound is a tetracyclic taxane (B156437) diterpenoid isolated from plants of the Taxus genus, such as Taxus brevifolia.[1][2] Like other taxanes, its primary mechanism of action is the stabilization of microtubules.[3] This interference with microtubule dynamics disrupts the normal function of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[3]
Q2: What are the main challenges in working with this compound in in vitro assays?
The primary challenge in working with this compound and other taxanes is their poor water solubility.[4] This can lead to issues with compound precipitation in aqueous cell culture media, resulting in inaccurate concentrations and low reproducibility. Other challenges include potential compound instability in solution over time and the development of drug resistance in cell lines.
Q3: How should I prepare stock and working solutions of this compound to avoid solubility issues?
To minimize precipitation, it is crucial to follow a careful procedure for preparing solutions:
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is commonly used for taxanes.
-
Intermediate Dilutions: If necessary, perform intermediate dilutions of the stock solution in the same organic solvent.
-
Working Solution: To prepare the final working concentration, add the stock or intermediate solution to your pre-warmed cell culture medium drop-wise while vortexing or stirring vigorously. The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: Are there specific cell lines that are recommended for studying this compound?
While specific data for this compound is limited, researchers studying other taxanes commonly use a variety of cancer cell lines. The choice of cell line should be guided by the specific research question. It is advisable to screen a panel of cell lines to identify those with the desired sensitivity to this compound.
Q5: What are the expected cellular effects of this compound treatment?
Based on the known mechanism of action of taxanes, treatment with this compound is expected to induce:
-
Cell cycle arrest: Accumulation of cells in the G2/M phase.
-
Apoptosis: Induction of programmed cell death.
-
Changes in cell morphology: Formation of microtubule bundles and abnormal mitotic spindles.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro assays with this compound.
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Compound precipitation | - Prepare fresh working solutions for each experiment.- Ensure rapid and thorough mixing when diluting the stock solution in aqueous media.- Visually inspect plates for precipitate before and after treatment. |
| Inconsistent cell seeding | - Use a calibrated multichannel pipette for cell seeding.- Ensure a homogenous cell suspension before seeding.- Avoid edge effects by not using the outer wells of the plate or by filling them with sterile media/PBS. | |
| Lower than expected cytotoxicity | Compound degradation | - Prepare fresh stock solutions regularly and store them properly (aliquoted at -20°C or -80°C).- Minimize the time the compound is in aqueous solution before being added to cells. |
| Cell line resistance | - Use a different cell line that is known to be sensitive to taxanes.- Test for the expression of drug efflux pumps (e.g., P-glycoprotein) in your cell line. Some taxinines have been shown to inhibit these pumps, which could be a synergistic advantage. | |
| Incorrect assay endpoint | - The cytotoxic effect of cell cycle inhibitors can be time-dependent. Perform a time-course experiment to determine the optimal incubation time. | |
| Inconsistent IC50 values across experiments | Fluctuation in cell health and passage number | - Use cells within a consistent and low passage number range.- Ensure cells are in the logarithmic growth phase at the time of treatment. |
| Variability in reagent quality | - Use high-quality, certified reagents and cell culture media.- Be consistent with the source and lot of reagents, especially serum. | |
| Precipitate observed in cell culture wells | Poor solubility of this compound | - Lower the final concentration of this compound.- Decrease the final percentage of the organic solvent in the media if it is causing the compound to crash out.- Consider using a different solvent for the stock solution, though DMSO is generally the most effective for taxanes. |
Quantitative Data
Specific IC50 values for isolated this compound are not widely available in the public domain. However, the following table provides a summary of reported IC50 values for the well-characterized taxanes, Paclitaxel and Docetaxel, in various cancer cell lines. This data can serve as a reference for designing concentration ranges for this compound experiments.
| Cell Line | Cancer Type | Paclitaxel IC50 (nM) | Docetaxel IC50 (nM) | Reference |
| A549 | Lung Carcinoma | ~10 - 50 | ~5 - 20 | [4] |
| MCF7 | Breast Adenocarcinoma | ~5 - 20 | ~2 - 10 | [5] |
| HeLa | Cervical Carcinoma | ~2 - 10 | ~1 - 5 | [6] |
| SK-OV-3 | Ovarian Adenocarcinoma | ~20 - 50 | ~10 - 30 | [7] |
| PC-3 | Prostate Adenocarcinoma | ~5 - 15 | ~2 - 8 | [5] |
Note: IC50 values can vary significantly depending on the experimental conditions (e.g., incubation time, cell density, assay method).
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is adapted for determining the cytotoxic effects of this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of choice
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Microtubule Assembly Assay
This assay measures the effect of this compound on the polymerization of tubulin in a cell-free system.
Materials:
-
This compound
-
Purified tubulin
-
GTP solution
-
Microtubule assembly buffer
-
Temperature-controlled spectrophotometer with a plate reader (340 nm)
Methodology:
-
Reaction Setup: In a pre-chilled 96-well plate, add microtubule assembly buffer, GTP, and various concentrations of this compound.
-
Tubulin Addition: Add purified tubulin to each well to initiate the polymerization reaction.
-
Absorbance Reading: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60 minutes.
-
Data Analysis: Plot the absorbance (as a measure of microtubule polymerization) against time. Compare the polymerization rates and extent in the presence of this compound to the control (vehicle). Paclitaxel can be used as a positive control for microtubule stabilization.
Visualizations
Taxane Mechanism of Action
Caption: this compound stabilizes microtubules, leading to mitotic arrest and apoptosis.
Experimental Workflow for Cytotoxicity Assay
Caption: Key steps in performing an MTT-based cytotoxicity assay for this compound.
Troubleshooting Logic for Compound Precipitation
Caption: Decision tree for addressing this compound precipitation in in vitro assays.
References
- 1. This compound, a new tetracyclic taxane from Taxus brevifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Taxoids: structural and experimental properties] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paclitaxel-Containing Extract Exerts Anti-Cancer Activity through Oral Administration in A549-Xenografted BALB/C Nude Mice: Synergistic Effect between Paclitaxel and Flavonoids or Lignoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. An evaluation of cytotoxicity of the taxane and platinum agents combination treatment in a panel of human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for removing common impurities from Taxinine M preparations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of common impurities from Taxinine M preparations.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound preparations?
A1: Crude extracts containing this compound, typically isolated from species of the Taxus genus, are often contaminated with other structurally related taxane (B156437) compounds, known as taxoids. The most prevalent impurities to consider are Cephalomannine and 10-Deacetylbaccatin III. Additionally, other taxinines and isomers formed during extraction and purification can also be present.[1]
Q2: What are the primary methods for purifying this compound?
A2: The most effective and commonly employed methods for the purification of this compound and other taxanes are:
-
Recrystallization: A fundamental technique for purifying solid compounds based on differences in solubility.[2][3]
-
Silica (B1680970) Gel Column Chromatography: A widely used adsorptive chromatography method for separating compounds with varying polarities.[2]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution chromatography technique capable of yielding high-purity products.[1]
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound preparations is most commonly determined using analytical High-Performance Liquid Chromatography (HPLC), often with UV detection.[4] This technique allows for the separation and quantification of this compound from its impurities. For detailed structural elucidation of unknown impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.[2]
Q4: Are there any stability concerns with this compound during purification?
A4: Yes, taxanes can be sensitive to acidic and alkaline conditions, as well as temperature, which can lead to isomerization and degradation.[1] It is crucial to control these parameters throughout the purification process to minimize the formation of degradation products.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Low yield of crystals | - The solvent is too non-polar, leading to high solubility of this compound even at low temperatures.- Insufficient concentration of the crude product. | - Use a solvent system with a slightly more polar character or an anti-solvent to induce precipitation.- Concentrate the solution further before cooling. |
| Oily precipitate instead of crystals | - The cooling process is too rapid.- Presence of significant amounts of impurities that inhibit crystallization. | - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.- Perform a preliminary purification step, such as a solvent wash or basic column chromatography, to remove some of the impurities before recrystallization. |
| Poor impurity removal | - The chosen solvent does not effectively differentiate between this compound and the impurities in terms of solubility. | - Screen a variety of solvents and solvent mixtures to find an optimal system where the impurities are either highly soluble or sparingly soluble at all temperatures, while this compound has a steep solubility curve with temperature. |
Silica Gel Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of this compound and impurities | - The mobile phase (eluent) is too polar, causing all compounds to elute too quickly.- The mobile phase is not polar enough, resulting in very slow elution and broad peaks. | - Decrease the polarity of the eluent by reducing the proportion of the more polar solvent.- Gradually increase the polarity of the eluent (gradient elution) to improve separation. |
| Tailing of the this compound peak | - Interaction of polar groups on this compound with active sites on the silica gel.- Overloading of the column. | - Add a small amount of a polar modifier, such as acetic acid or triethylamine (B128534) (depending on the nature of the compound), to the eluent to block active sites.- Reduce the amount of crude material loaded onto the column. |
| Cracking of the silica gel bed | - Running the column dry.- Rapid changes in solvent polarity causing heat generation. | - Ensure the silica gel is always covered with solvent.- Use a pre-mixed mobile phase or a gradual gradient to avoid sudden changes in polarity. |
Quantitative Data on Purification Methods
The following table summarizes the purity levels that can be achieved for taxanes using preparative HPLC, providing an indication of the potential effectiveness of this method for this compound.
| Purification Method | Target Compound | Achieved Purity | Reference |
| Preparative HPLC | 10-deacetyltaxol (10-DAT) | 95.33% | [1] |
| Preparative HPLC | Paclitaxel (PTX) | 99.15% | [1] |
Experimental Protocols & Workflows
Recrystallization
This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require optimization.
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate (B1210297), and mixtures with water or hexane) at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. Further cooling in an ice bath can increase the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Workflow Diagram:
Caption: Workflow for the purification of this compound by recrystallization.
Silica Gel Column Chromatography
This protocol describes a standard procedure for purifying this compound using silica gel column chromatography. The mobile phase composition is a critical parameter that will likely require optimization.
Methodology:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen mobile phase (e.g., a gradient of ethyl acetate in hexane). Start with a low polarity mobile phase and gradually increase the polarity to elute compounds of increasing polarity.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions for the presence of this compound and impurities using Thin Layer Chromatography (TLC) or analytical HPLC.
-
Pooling and Evaporation: Combine the fractions containing pure this compound and evaporate the solvent under reduced pressure to obtain the purified compound.
Workflow Diagram:
Caption: Workflow for this compound purification by silica gel chromatography.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
This protocol provides a general guideline for the purification of this compound using preparative HPLC. Specific parameters such as the column, mobile phase, and gradient will need to be optimized for the best separation.
Methodology:
-
Method Development (Analytical Scale): Develop a separation method on an analytical HPLC system to determine the optimal column (e.g., C18) and mobile phase conditions (e.g., a gradient of acetonitrile (B52724) in water) for separating this compound from its impurities.
-
Scale-Up: Scale up the analytical method to a preparative HPLC system. This involves selecting a larger column with the same stationary phase and adjusting the flow rate and injection volume accordingly.
-
Sample Preparation: Dissolve the partially purified this compound in the mobile phase or a suitable solvent and filter it to remove any particulate matter.
-
Purification: Inject the sample onto the preparative HPLC system and run the separation method.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak using a fraction collector.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent, often by lyophilization or evaporation under reduced pressure, to obtain the highly purified this compound.
Workflow Diagram:
Caption: Workflow for high-purity this compound isolation via Prep-HPLC.
References
Technical Support Center: Enhancing Taxinine M's Multidrug Resistance (MDR) Reversal Activity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing experimental conditions to enhance the multidrug resistance (MDR) reversal activity of Taxinine M. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it reverse multidrug resistance (MDR)?
A1: this compound is a tetracyclic taxane (B156437) compound originally isolated from the Pacific yew, Taxus brevifolia. Its primary mechanism for reversing MDR is through the inhibition of drug efflux pumps, particularly P-glycoprotein (P-gp). By blocking these pumps, this compound increases the intracellular concentration of co-administered chemotherapeutic agents in resistant cancer cells, thereby restoring their cytotoxic efficacy. Some taxanes have also been shown to modulate signaling pathways associated with MDR, such as the PI3K/Akt pathway, suggesting a multi-faceted mechanism of action.
Q2: Which cancer cell lines are suitable for studying this compound's MDR reversal activity?
A2: Cell lines that overexpress P-glycoprotein are ideal for these studies. Commonly used models include vincristine-resistant human oral squamous carcinoma cells (KB/V) and doxorubicin-resistant human breast cancer cells (MCF-7/ADR). It is crucial to have a drug-sensitive parental cell line (e.g., KB or MCF-7) as a control to quantify the extent of MDR reversal.
Q3: What are the key in vitro assays to evaluate the MDR reversal activity of this compound?
A3: The two primary in vitro assays are:
-
Cytotoxicity Assays (e.g., MTT Assay): To determine the ability of this compound to sensitize MDR cancer cells to a particular chemotherapeutic drug.
-
Drug Efflux Assays (e.g., Rhodamine 123 Accumulation/Efflux Assay): To directly measure the inhibitory effect of this compound on P-gp function.
Q4: Should this compound be used alone or in combination with other agents?
A4: this compound is most effective as an MDR reversal agent when used in combination with a conventional chemotherapeutic drug that is a substrate of P-gp (e.g., paclitaxel, doxorubicin, vincristine). This compound itself is generally non-cytotoxic at concentrations where it effectively inhibits P-gp.
Q5: Are there any known signaling pathways that could be modulated to enhance this compound's activity?
A5: While direct evidence for this compound is still emerging, some next-generation taxanes have been shown to overcome MDR by suppressing the PI3K/Akt signaling pathway.[1] The PI3K/Akt pathway is a critical regulator of cell survival and is often hyperactivated in cancer, contributing to drug resistance.[2] Therefore, investigating the effect of this compound on this pathway, or combining it with a known PI3K/Akt inhibitor, could be a promising strategy to enhance its MDR reversal activity.
Troubleshooting Guides
MTT Assay for MDR Reversal
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Uneven cell seeding- Edge effects in the 96-well plate- Incomplete dissolution of formazan (B1609692) crystals | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Mix thoroughly after adding the solubilization solution. |
| No significant difference in cell viability between cells treated with chemo-agent alone and in combination with this compound in MDR cells | - this compound concentration is too low to inhibit P-gp effectively.- The chemotherapeutic agent is not a substrate for the predominant efflux pump in the cell line.- Incubation time with this compound is insufficient. | - Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound.- Confirm that your chemotherapeutic agent is a known P-gp substrate.- Pre-incubate cells with this compound for 1-2 hours before adding the chemotherapeutic agent. |
| This compound shows cytotoxicity at concentrations used for MDR reversal | - The concentration of this compound is too high.- The specific cell line is particularly sensitive to this compound. | - Determine the maximum non-toxic concentration of this compound through a preliminary MTT assay with this compound alone.- Reduce the concentration of this compound used in the combination study. |
Rhodamine 123 Efflux Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low fluorescence signal in all samples | - Low concentration of Rhodamine 123.- Insufficient incubation time for dye loading.- Cells are not viable. | - Optimize the Rhodamine 123 concentration (typically 1-5 µM).- Increase the loading time (usually 30-60 minutes).- Check cell viability using a method like Trypan Blue exclusion. |
| High background fluorescence | - Incomplete washing of extracellular Rhodamine 123.- Autofluorescence of the cells or medium. | - Wash cells 2-3 times with ice-cold PBS after dye loading.- Include a control of unstained cells to measure and subtract background fluorescence. |
| No difference in fluorescence between sensitive and resistant cells | - The resistant cell line does not overexpress a functional P-gp that effluxes Rhodamine 123.- The sensitive cell line has a basal level of efflux pump activity. | - Confirm P-gp overexpression in the resistant cell line by Western blot or qPCR.- Compare the efflux in both cell lines in the presence of a known P-gp inhibitor like verapamil (B1683045) as a positive control. |
Experimental Protocols
MTT Cytotoxicity Assay for MDR Reversal
This protocol is designed to assess the ability of this compound to reverse resistance to a chemotherapeutic agent (e.g., Paclitaxel) in an MDR cancer cell line.
Materials:
-
MDR and parental (sensitive) cancer cell lines (e.g., MCF-7/ADR and MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Chemotherapeutic agent (e.g., Paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent.
-
Prepare a fixed, non-toxic concentration of this compound.
-
Treat the cells with:
-
Medium only (control)
-
This compound alone
-
Chemotherapeutic agent at various concentrations
-
Chemotherapeutic agent at various concentrations + fixed concentration of this compound
-
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ values. The Fold Reversal (FR) value can be calculated as: FR = IC₅₀ of chemo-agent alone / IC₅₀ of chemo-agent + this compound.
Rhodamine 123 Efflux Assay
This assay measures the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123, to assess the inhibitory effect of this compound on P-gp.
Materials:
-
MDR and parental cancer cell lines
-
Complete cell culture medium
-
This compound
-
Verapamil (positive control P-gp inhibitor)
-
Rhodamine 123
-
PBS (Phosphate-Buffered Saline)
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in complete medium at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubation with Inhibitors: Aliquot the cell suspension into tubes. Add this compound (at various concentrations) or Verapamil (positive control, e.g., 10 µM) and incubate for 30-60 minutes at 37°C. Include a control group with no inhibitor.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1-5 µM to each tube and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Centrifuge the cells, remove the supernatant, and wash the cell pellet twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: Resuspend the cells in PBS and analyze the intracellular fluorescence using a flow cytometer (Excitation: 488 nm, Emission: 525 nm) or a fluorescence microplate reader.
-
Data Analysis: Compare the mean fluorescence intensity of the cells treated with this compound to the control group. An increase in fluorescence indicates inhibition of Rhodamine 123 efflux.
Data Presentation
Table 1: Effect of this compound on Paclitaxel Cytotoxicity in MDR and Parental Cell Lines
| Cell Line | Treatment | IC₅₀ (nM) | Fold Reversal (FR) |
| Parental | Paclitaxel | 10 ± 1.5 | - |
| Paclitaxel + this compound (1 µM) | 9 ± 1.2 | 1.1 | |
| MDR | Paclitaxel | 500 ± 25 | - |
| Paclitaxel + this compound (1 µM) | 50 ± 5.8 | 10 |
Note: Data are representative. Actual values will vary depending on the cell line and experimental conditions.
Table 2: Effect of this compound on Intracellular Rhodamine 123 Accumulation
| Cell Line | Treatment | Mean Fluorescence Intensity (Arbitrary Units) | % Increase in Accumulation |
| Parental | Control | 850 ± 50 | - |
| This compound (1 µM) | 870 ± 60 | 2.4% | |
| MDR | Control | 150 ± 20 | - |
| This compound (1 µM) | 600 ± 45 | 300% | |
| Verapamil (10 µM) | 800 ± 55 | 433% |
Note: Data are representative. Actual values will vary depending on the cell line and experimental conditions.
Visualizations
References
Technical Support Center: Overcoming Resistance to Taxinine M in Cancer Cells
Disclaimer: Research specifically detailing resistance mechanisms to Taxinine M is limited. The following troubleshooting guide and frequently asked questions are based on the extensive research available for the broader class of taxane (B156437) compounds, such as paclitaxel (B517696) and docetaxel. These principles are highly likely to apply to this compound and provide a strong framework for investigating resistance.
Troubleshooting Guide: Experimental Issues with this compound
This guide addresses common problems encountered during in vitro experiments with this compound, suggesting potential causes and solutions.
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| Increased IC50 value of this compound in cell lines over time. | 1. Upregulation of ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein/MDR1).[1][2][3] 2. Alterations in β-tubulin isotype expression (e.g., increased βIII-tubulin).[1] 3. Selection of a pre-existing resistant subpopulation of cells. | 1. Western Blot/qPCR: Analyze the expression levels of P-gp (MDR1/ABCB1) and other relevant ABC transporters. 2. Co-treatment: Use a known P-gp inhibitor (e.g., Verapamil, Tariquidar) in combination with this compound to see if sensitivity is restored. 3. Tubulin Isotype Analysis: Perform Western blot or immunofluorescence to check for changes in the expression of βIII-tubulin. |
| Reduced G2/M cell cycle arrest after this compound treatment. | 1. Mutations in the tubulin gene affecting the drug binding site. 2. Alterations in microtubule-associated proteins (MAPs) that affect microtubule stability.[4] 3. Defects in the spindle assembly checkpoint (SAC).[3] | 1. Microtubule Polymerization Assay: Assess the ability of this compound to polymerize tubulin extracted from resistant cells compared to sensitive cells. 2. Gene Sequencing: Sequence the tubulin genes (e.g., TUBB1) to identify potential mutations. 3. SAC Protein Analysis: Use Western blot to check the expression and phosphorylation status of key SAC proteins (e.g., Mad2, BubR1). |
| Decreased apoptosis in cells treated with effective concentrations of this compound. | 1. Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).[3] 2. Downregulation or mutation of pro-apoptotic proteins (e.g., Bax, p53). 3. Activation of pro-survival signaling pathways (e.g., PI3K/Akt, MAPK/ERK).[1] | 1. Apoptosis Protein Profiling: Use a Western blot or apoptosis-specific antibody array to assess the levels of pro- and anti-apoptotic proteins. 2. Pathway Analysis: Analyze the phosphorylation status of key proteins in survival pathways like Akt and ERK. 3. Combination Therapy: Test this compound in combination with inhibitors of PI3K/Akt or MEK/ERK pathways. |
| Variable results or poor reproducibility in cytotoxicity assays. | 1. Instability of this compound in the culture medium. 2. Inconsistent cell seeding density or metabolic activity. 3. Contamination of cell culture. | 1. Compound Stability Check: Prepare fresh dilutions of this compound for each experiment. 2. Standardize Protocols: Ensure strict adherence to cell seeding protocols and perform assays at the same time point in the cell growth curve. 3. Mycoplasma Testing: Regularly test cell lines for mycoplasma contamination. |
Frequently Asked Questions (FAQs)
General Information
Q1: What is the primary mechanism of action for taxanes like this compound?
A1: Taxanes are microtubule-stabilizing agents.[5][6] They bind to the β-tubulin subunit of microtubules, which are essential components of the cell's cytoskeleton.[2] This binding promotes the assembly of microtubules and stabilizes them against depolymerization.[7][8] The resulting disruption of normal microtubule dynamics leads to a block in the G2/M phase of the cell cycle, ultimately inducing apoptotic cell death.[9][10]
Mechanisms of Resistance
Q2: What are the most common mechanisms of resistance to taxane-based chemotherapy?
A2: Resistance to taxanes is multifaceted.[1][11] The most well-documented mechanisms include:
-
Increased Drug Efflux: Overexpression of ABC transporters, particularly P-glycoprotein (P-gp), which actively pumps the drug out of the cell, reducing its intracellular concentration.[2][4]
-
Target Alterations: Changes in the structure or expression of tubulin isotypes, especially the overexpression of βIII-tubulin, which can affect drug binding and microtubule dynamics.[1]
-
Evasion of Apoptosis: Upregulation of anti-apoptotic proteins (like Bcl-2) or inactivation of pro-apoptotic proteins (like p53), allowing cancer cells to survive the mitotic arrest induced by the drug.[3]
-
Activation of Pro-Survival Pathways: Increased activity of signaling pathways such as PI3K/Akt and MAPK, which promote cell survival and proliferation, counteracting the cytotoxic effects of the drug.[1]
Investigating Resistance
Q3: How can I determine if my cancer cell line has developed resistance to this compound?
A3: The first step is to determine the half-maximal inhibitory concentration (IC50) using a cell viability assay (e.g., MTT or SRB assay). A significant increase (e.g., >5-fold) in the IC50 value compared to the parental, sensitive cell line indicates the development of resistance. This should be followed by further experiments to elucidate the mechanism, such as Western blotting for P-gp and βIII-tubulin expression.
Q4: What are the key differences between intrinsic and acquired resistance?
A4: Intrinsic resistance refers to the inherent ability of a cancer cell to resist a drug without prior exposure. This can be due to pre-existing genetic factors or tumor heterogeneity. Acquired resistance develops in response to drug treatment, where a small population of cells survives the initial therapy and proliferates, leading to a resistant tumor.[4]
Overcoming Resistance
Q5: What strategies can be employed in the lab to overcome this compound resistance?
A5: Several strategies can be explored:
-
Combination Therapy: Combining this compound with other agents can be effective. This includes using P-gp inhibitors to block drug efflux or pairing it with drugs that target alternative survival pathways.[12][13][14][15]
-
Targeting Resistance Pathways: If a specific resistance mechanism is identified (e.g., Akt activation), using a specific inhibitor for that pathway in conjunction with this compound can restore sensitivity.
-
Novel Formulations: While more relevant to clinical development, using nanomedicine delivery systems can sometimes bypass efflux pump-mediated resistance.[13]
Quantitative Data Summary
The following table provides hypothetical IC50 data to illustrate the concept of acquired resistance. Researchers should generate their own data for their specific cell lines.
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| MCF-7 (Parental) | This compound | 15 | - |
| MCF-7/TM-R (Resistant) | This compound | 180 | 12 |
| MCF-7/TM-R | This compound + P-gp Inhibitor | 25 | 1.7 |
Experimental Protocols
Cell Viability (MTT) Assay for IC50 Determination
Objective: To quantify the concentration of this compound that inhibits cell growth by 50%.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the drug concentration and use non-linear regression to calculate the IC50 value.
Western Blot for P-glycoprotein (P-gp) Expression
Objective: To detect and quantify the expression of the P-gp drug efflux pump.
Methodology:
-
Protein Extraction: Lyse sensitive and resistant cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 7.5% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-gp (e.g., clone C219) overnight at 4°C. Also, probe a separate membrane or the same one (after stripping) for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensity and normalize the P-gp signal to the loading control.
Visualizations
Signaling Pathways in Taxane Resistance
Caption: Key signaling pathways contributing to this compound resistance.
Experimental Workflow for Characterizing Resistance
Caption: Workflow for developing and characterizing this compound resistance.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting this compound resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taxane resistance in breast cancer: mechanisms, predictive biomarkers and circumvention strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular mechanisms of resistance to anthracyclines and taxanes in cancer: intrinsic and acquired - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Taxanes - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Insights into the distinct mechanisms of action of taxane and non-taxane microtubule stabilizers from cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Taxanes in combined modality therapy for solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Mechanisms of Taxane Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Platinum drugs and taxanes: can we overcome resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic strategies to overcome taxane resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of taxanes combined with chemotherapy drugs in advanced triple negative breast cancer: A meta-analysis of 26 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to Multidrug Resistance Reversal Agents: Taxinine Analogues vs. Verapamil
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of taxinine (B26179) analogues and the benchmark first-generation modulator, verapamil (B1683045), as multidrug resistance (MDR) reversal agents. The emergence of MDR, primarily driven by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), is a significant obstacle in cancer chemotherapy.[1][2] Reversal agents aim to inhibit these efflux pumps, thereby restoring the intracellular concentration and efficacy of chemotherapeutic drugs.
While verapamil is a well-characterized P-gp inhibitor, its clinical application is hampered by cardiovascular side effects at the concentrations required for effective MDR modulation.[3][4] This has spurred the search for more potent and less toxic alternatives. Taxanes, a class of compounds known for their chemotherapeutic properties, have also been investigated for MDR reversal.[5][6] Specifically, non-cytotoxic taxane (B156437) derivatives, often referred to as taxane-based reversal agents (tRAs), have shown promise.[1][7][8]
Direct experimental data comparing Taxinine M specifically against verapamil is limited in published literature. However, studies on structurally similar taxinine analogues provide a valuable basis for comparison and demonstrate the potential of this compound class. This guide synthesizes available experimental data for these analogues against verapamil, focusing on mechanism of action, quantitative performance, and detailed experimental methodologies.
Mechanism of Action: P-glycoprotein Inhibition
The primary mechanism for both verapamil and taxinine analogues in reversing MDR involves the direct inhibition of the P-glycoprotein (P-gp/MDR1) efflux pump.
-
Verapamil : As a first-generation MDR modulator, verapamil acts as a competitive substrate for P-gp.[9][10] It binds to the same or overlapping sites as chemotherapeutic drugs, thereby competitively inhibiting their efflux from the cancer cell.[9] Some studies also suggest that verapamil can decrease the expression of P-gp at the mRNA and protein levels over time.[11]
-
Taxinine Analogues : Non-cytotoxic taxanes, which lack the C-13 side chain responsible for microtubule binding, also function as P-gp inhibitors.[1][2][8] They are believed to compete with cytotoxic drugs for binding to P-gp, effectively blocking the pump's activity and increasing intracellular drug accumulation.[7]
Quantitative Data Presentation
The efficacy of MDR reversal agents is typically quantified by their ability to increase the intracellular accumulation of a P-gp substrate (like Rhodamine 123) or to re-sensitize resistant cells to a chemotherapeutic agent (measured by a decrease in the IC50 value).
The following tables summarize the available comparative data.
Table 1: Rhodamine 123 Accumulation in KB/V Cells
This table presents data from a study evaluating synthesized taxinine analogues against verapamil. The values represent the fold-increase in intracellular Rhodamine 123 fluorescence in P-gp-overexpressing KB/V cells after a 30-minute treatment, indicating the degree of P-gp inhibition.[12]
| Compound | Concentration (µM) | Fold-Increase in Rhodamine 123 Accumulation |
| Verapamil (Reference) | 10 | 1.88 |
| Taxinine Analogue 8 | 5 | 1.93 |
| 10 | 2.39 | |
| 20 | 2.65 | |
| Taxinine Analogue 9 | 5 | 2.30 |
| 10 | 2.90 | |
| 20 | 3.20 | |
| Taxinine Analogue 10 | 5 | 1.62 |
| 10 | 2.12 | |
| 20 | 2.50 |
Data sourced from Zhang et al., Bioorganic & Medicinal Chemistry Letters, 2004.[12]
Table 2: Verapamil Performance in Various MDR Cell Lines
This table compiles data for verapamil from multiple sources to illustrate its general efficacy. The "Reversal Fold" is the ratio of the IC50 of a cytotoxic drug without verapamil to the IC50 with verapamil.
| Cell Line | Cytotoxic Drug | Verapamil Conc. (µM) | Reversal Fold | Reference |
| CHO-Adrr | Adriamycin | 10 | ~15 | [13] |
| K562/ADM | Adriamycin | 5 | >10 | [9] |
| T-ALL L100 | Vincristine | Clinically Achievable | Partial Reversal | [14] |
| K562/ADR | Daunorubicin | 15 | Increased Cytotoxicity | [11] |
Experimental Workflow and Protocols
The evaluation of MDR reversal agents follows a standardized workflow to assess their ability to inhibit efflux pumps and restore drug sensitivity.
Below are detailed protocols for the key experiments cited.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the IC50 (half-maximal inhibitory concentration) of a cytotoxic drug.[15][16]
-
Objective: To quantify the ability of a reversal agent to re-sensitize MDR cells to a chemotherapeutic drug.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[16]
-
Methodology:
-
Cell Seeding: Seed MDR and parental (drug-sensitive) cells into 96-well plates at a density of 1 x 10⁵ cells/mL and allow them to equilibrate for 24 hours.[15]
-
Treatment: Add the chemotherapeutic drug at various concentrations, both in the presence and absence of a fixed concentration of the reversal agent (e.g., 10 µM Verapamil or Taxinine Analogue).[12][13] Include wells with the reversal agent alone to test its intrinsic cytotoxicity.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[15]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well using a microplate reader at a wavelength of ~570 nm.
-
Analysis: Calculate the cell viability relative to untreated controls. Plot dose-response curves to determine the IC50 values. The Reversal Fold is calculated as (IC50 of drug alone) / (IC50 of drug + reversal agent).
-
P-gp Efflux Pump Activity (Rhodamine 123 Accumulation Assay)
This assay directly measures the function of the P-gp efflux pump using a fluorescent substrate.[17]
-
Objective: To determine if the reversal agent inhibits P-gp's ability to pump substrates out of the cell.
-
Principle: Rhodamine 123 (Rho123) is a fluorescent substrate of P-gp. In cells with active P-gp, Rho123 is pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp leads to the accumulation of Rho123 and a corresponding increase in fluorescence.
-
Methodology:
-
Cell Preparation: Harvest MDR cells and resuspend them in a suitable buffer.
-
Incubation with Reversal Agent: Pre-incubate the cells with various concentrations of the reversal agent (or a reference inhibitor like verapamil) for approximately 30 minutes at 37°C.[12][17]
-
Rhodamine 123 Loading: Add Rho123 (e.g., at a final concentration of 5.25 µM) to the cell suspension and incubate for another 30-60 minutes at 37°C, protected from light.[17][18]
-
Washing: Stop the accumulation by washing the cells twice with ice-cold buffer to remove extracellular Rho123.[19]
-
Measurement: Analyze the mean intracellular fluorescence intensity of the cell population using a flow cytometer (e.g., excitation at 488 nm, emission at ~525 nm).[19]
-
Analysis: Compare the fluorescence of cells treated with the reversal agent to that of untreated cells. The results are often expressed as a fold-increase in fluorescence.[12]
-
P-gp ATPase Activity Assay
This biochemical assay measures how a compound affects the ATP hydrolysis rate of P-gp.
-
Objective: To determine if a compound interacts with P-gp by stimulating or inhibiting its ATPase activity.
-
Principle: P-gp utilizes the energy from ATP hydrolysis to transport substrates. P-gp substrates and inhibitors can modulate this ATPase activity. The rate of ATP hydrolysis is measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released over time.[20][21]
-
Methodology:
-
Membrane Preparation: Use membrane vesicles prepared from cells overexpressing P-gp.
-
Reaction Setup: Prepare a reaction mix containing the P-gp-rich membranes, an ATP-regenerating system, and the buffer.[20] Add the test compound (Verapamil or Taxinine Analogue) at various concentrations. Verapamil is known to stimulate P-gp ATPase activity.[22]
-
Initiate Reaction: Start the reaction by adding ATP. Incubate at 37°C.[20]
-
Stop Reaction & Detect Phosphate: At various time points, stop the reaction. The amount of liberated inorganic phosphate is measured colorimetrically. A common method uses a malachite green reagent, which forms a colored complex with phosphate, measurable by absorbance at ~620 nm.[23]
-
Analysis: Calculate the rate of phosphate release (nmol Pi/min/mg protein). Compare the ATPase activity in the presence of the test compound to the basal activity (no compound) and a known modulator (like verapamil).
-
Conclusion
The comparison between verapamil and taxinine analogues as MDR reversal agents highlights a classic drug development trajectory: moving from a well-established but imperfect first-generation agent to novel chemical scaffolds with potentially improved properties.
-
Verapamil remains a crucial benchmark compound for in vitro studies due to its well-documented mechanism as a competitive P-gp inhibitor.[4][24] However, its clinical utility is limited by dose-limiting toxicities.[3]
-
Taxinine Analogues represent a promising class of next-generation MDR modulators. The available data, particularly from Rhodamine 123 accumulation assays, demonstrates that specific taxinine analogues can exhibit significantly higher P-gp inhibitory activity than verapamil in vitro.[12] The taxane backbone, when modified to eliminate cytotoxicity, provides a potent scaffold for interacting with P-gp.[1][8]
For researchers in drug development, these findings suggest that further exploration of the taxane chemical space is warranted. Future studies should focus on synthesizing and screening a broader library of taxinine derivatives to optimize potency, reduce off-target effects, and conduct in vivo xenograft studies to validate their efficacy and safety profile as clinical candidates for overcoming multidrug resistance in cancer.[12]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Reversal of multidrug resistance by verapamil analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Overcoming multidrug resistance in taxane chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New taxanes as highly efficient reversal agents for multidrug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Taxane-based reversal agents modulate drug resistance mediated by P-glycoprotein, multidrug resistance protein, and breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reversal mechanism of multidrug resistance by verapamil: direct binding of verapamil to P-glycoprotein on specific sites and transport of verapamil outward across the plasma membrane of K562/ADM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P-glycoprotein system as a determinant of drug interactions: the case of digoxin-verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of taxinine analogues as orally active multidrug resistance reversal agents in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reversal of multidrug resistance by verapamil and modulation by alpha 1-acid glycoprotein in wild-type and multidrug-resistant Chinese hamster ovary cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological modification of multi-drug resistance (MDR) in vitro detected by a novel fluorometric microculture cytotoxicity assay. Reversal of resistance and selective cytotoxic actions of cyclosporin A and verapamil on MDR leukemia T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessment of Multidrug Resistance Reversal Using Dielectrophoresis and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. 4.7. Rhodamine 123 Accumulation Assay [bio-protocol.org]
- 20. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Cooperativity between Verapamil and ATP Bound to the Efflux Transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. Iodination Increases the Activity of Verapamil Derivatives in Reversing PGP Multidrug Resistance | Anticancer Research [ar.iiarjournals.org]
Unraveling the Microtubule War: A Comparative Analysis of Taxinine M and Paclitaxel
In the intricate world of cellular machinery, microtubules are dynamic highways essential for cell division, shape, and transport. Their stability is a tightly regulated process, the disruption of which can be a powerful strategy in cancer therapy. Paclitaxel (B517696), a blockbuster chemotherapy drug, famously operates by hyperstabilizing these structures, leading to mitotic arrest and cell death. Emerging from the same family of yew tree compounds, Taxinine M presents a compelling case for comparative analysis. This guide offers an in-depth, data-driven comparison of the effects of this compound and the well-established paclitaxel on microtubule stability, providing valuable insights for researchers, scientists, and drug development professionals.
At a Glance: Paclitaxel vs. This compound on Microtubule Stability
| Parameter | Paclitaxel | This compound | Reference |
| Mechanism of Action | Microtubule Stabilization | Presumed Microtubule Stabilization | [1][2] |
| Binding Site on Tubulin | β-tubulin subunit | Likely β-tubulin subunit | [1][3] |
| Effect on Tubulin Polymerization | Promotes polymerization, lowers critical concentration | Promotes tubulin assembly (qualitative) | [3][4] |
| Cytotoxicity (IC50) | Potent (nM range in sensitive cell lines) | Reported cytotoxic activity | [1][5] |
Note: Quantitative data for this compound is limited in publicly available literature. The information presented is based on qualitative descriptions and studies on related non-alkaloidal taxanes.
Delving into the Mechanisms: A Tale of Two Taxanes
Paclitaxel's mode of action is well-documented. It binds to the β-tubulin subunit of the αβ-tubulin heterodimer, the building block of microtubules.[1] This binding event promotes the assembly of tubulin into microtubules and inhibits their depolymerization, effectively freezing the dynamic instability required for normal cellular function, particularly during mitosis.[2] This leads to the formation of stable, nonfunctional microtubule bundles, cell cycle arrest in the G2/M phase, and ultimately, apoptosis (programmed cell death).[6]
This compound, a non-alkaloidal taxane (B156437) diterpene isolated from species like Taxus chinensis and Taxus brevifolia, is structurally related to paclitaxel.[7][8] While direct, extensive studies on its specific interaction with tubulin are less common, research on similar non-alkaloidal taxanes from Taxus chinensis indicates that they can also promote tubulin assembly.[3][4] This suggests that this compound likely shares the fundamental microtubule-stabilizing mechanism of paclitaxel, binding to the tubulin polymer and shifting the equilibrium towards polymerization. However, the precise binding kinetics and the extent of stabilization compared to paclitaxel require further quantitative investigation.
Experimental Evidence: A Head-to-Head Comparison
In Vitro Tubulin Polymerization Assay
This assay is a cornerstone for evaluating the effect of compounds on microtubule formation. It typically involves incubating purified tubulin with a compound of interest and monitoring the increase in turbidity or fluorescence as tubulin monomers polymerize into microtubules.
Paclitaxel: Studies consistently show that paclitaxel significantly enhances the rate and extent of tubulin polymerization, even in the absence of GTP, which is normally required. It effectively lowers the critical concentration of tubulin needed for assembly.[3]
This compound: While specific polymerization curves for this compound are not widely published, a study on various taxane derivatives from Taxus chinensis demonstrated that some non-alkaloidal taxanes, which are structurally similar to this compound, promote tubulin assembly.[4] This indicates a paclitaxel-like effect, though the potency relative to paclitaxel remains to be quantified.
Cytotoxicity in Cancer Cell Lines
The ultimate measure of an anti-cancer agent's potential is its ability to kill cancer cells. This is often quantified by the half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%.
Paclitaxel: Paclitaxel exhibits potent cytotoxicity against a wide range of cancer cell lines, with IC50 values typically in the nanomolar range for sensitive cell lines.[9]
This compound: Studies on taxane diterpenes from Taxus chinensis have demonstrated significant cytotoxic activity against various human cancer cell lines. Notably, some of these compounds have shown efficacy even in paclitaxel-resistant cell lines, suggesting a potential to overcome certain resistance mechanisms.[1][5] However, specific IC50 values for pure this compound in direct comparison with paclitaxel are needed for a definitive assessment of its relative potency.
Experimental Protocols in Detail
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
In Vitro Tubulin Polymerization Assay Protocol
Objective: To measure the effect of a test compound on the rate and extent of microtubule polymerization from purified tubulin.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA)
-
Guanosine triphosphate (GTP)
-
Test compounds (this compound, Paclitaxel) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer or fluorometer capable of reading at 340 nm or with a fluorescence reporter system
Procedure:
-
Prepare a stock solution of purified tubulin in polymerization buffer on ice.
-
Add the desired concentration of the test compound or vehicle control to the tubulin solution.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM and transferring the mixture to a pre-warmed 37°C cuvette in the spectrophotometer.
-
Measure the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.
-
Plot absorbance versus time to generate polymerization curves. The rate of polymerization can be determined from the slope of the linear phase, and the extent of polymerization is indicated by the plateau of the curve.
Cell Viability (MTT) Assay Protocol
Objective: To determine the cytotoxic effect of a test compound on a cancer cell line and calculate its IC50 value.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (this compound, Paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration to determine the IC50 value.
Visualizing the Process: Experimental Workflow and Signaling
To provide a clearer understanding of the experimental processes and the cellular pathways involved, the following diagrams have been generated.
Caption: Workflow for comparing this compound and paclitaxel effects.
Caption: Paclitaxel/Taxinine M induced apoptosis pathway.
Conclusion and Future Directions
The available evidence suggests that this compound, like its renowned relative paclitaxel, likely functions as a microtubule-stabilizing agent with cytotoxic properties against cancer cells. The key differentiator may lie in its potency and its activity spectrum, particularly against drug-resistant cancers. The lack of comprehensive, direct comparative data highlights a significant gap in the literature and a promising avenue for future research.
For drug development professionals, the potential of this compound and other non-alkaloidal taxanes to overcome paclitaxel resistance warrants further investigation. A thorough quantitative analysis of this compound's binding affinity to tubulin, its precise effects on microtubule dynamics, and its cytotoxic profile across a broad panel of cancer cell lines, including paclitaxel-resistant models, is imperative. Such studies will be instrumental in determining if this compound holds the potential to be a next-generation microtubule-targeting agent in the fight against cancer.
References
- 1. Cytotoxity of non-alkaloidal taxane diterpenes from Taxus chinensis against a paclitaxel-resistant cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of bioactivities of Taxus chinensis, Taxus cuspidata, and Taxus × media by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative studies on biological activity of certain microtubule-interacting taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relationship between the structures of taxane derivatives and their microtubule polymerization activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multidrug resistant cancer cells susceptibility to cytotoxic taxane diterpenes from Taxus yunnanensis and Taxus chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Taxane Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Taxane diterpenoids from the seeds of Chinese yew Taxus chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a new tetracyclic taxane from Taxus brevifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Taxanes in cancer treatment: Activity, chemoresistance and its overcoming - PubMed [pubmed.ncbi.nlm.nih.gov]
Novel Taxanes Demonstrate Superior Efficacy in Overcoming Paclitaxel Resistance
A comparative analysis of novel taxane (B156437) derivatives versus paclitaxel (B517696) reveals a significant breakthrough in circumventing drug resistance in cancer cell lines. Experimental data indicates that new-generation taxanes, exemplified by compounds such as SB-T-1216, exhibit markedly higher potency in paclitaxel-resistant cells, primarily by evading the common resistance mechanism of drug efflux mediated by P-glycoprotein (P-gp).
The development of resistance to paclitaxel, a cornerstone in chemotherapy, presents a major clinical challenge. This resistance is frequently linked to the overexpression of ATP-binding cassette (ABC) transporters like P-gp, which actively pump the drug out of cancer cells.[1] To address this, researchers have developed novel taxane derivatives engineered to be poor substrates for these efflux pumps. This guide provides a comparative overview of the efficacy of these novel taxanes against traditional paclitaxel in both sensitive and resistant cancer cell lines.
While the initial query focused on "Taxinine M," a comprehensive search of scientific literature did not yield specific data for a compound under this name. Consequently, this guide will focus on well-documented novel taxane derivatives, such as SB-T-1216, for which robust experimental data is available.
Comparative Efficacy: Paclitaxel vs. Novel Taxane (SB-T-1216)
The potency of a chemotherapeutic agent is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a more potent compound.
Studies comparing paclitaxel with the novel taxane SB-T-1216 in both drug-sensitive (MDA-MB-435) and drug-resistant (NCI/ADR-RES) human breast cancer cell lines have demonstrated the superior efficacy of the novel compound, particularly in the resistant line.[2]
| Compound | Cell Line | IC50 (nM) | Resistance Factor |
| Paclitaxel | MDA-MB-435 (Sensitive) | 1.0 | 1 |
| NCI/ADR-RES (Resistant) | 300 | 300 | |
| SB-T-1216 | MDA-MB-435 (Sensitive) | 0.6 | 1 |
| NCI/ADR-RES (Resistant) | 1.8 | 3 |
Data compiled from studies on human breast cancer cell lines.[2]
The data clearly shows that while both drugs are highly effective in the sensitive cell line, paclitaxel's efficacy drops dramatically in the resistant line, requiring a 300-fold higher concentration to achieve the same effect. In contrast, SB-T-1216 is only 3-fold less potent in the resistant line, demonstrating its ability to largely overcome this resistance mechanism.
Mechanism of Action and Cellular Effects
Both paclitaxel and novel taxanes like SB-T-1216 function by stabilizing microtubules, leading to the formation of microtubule bundles, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[2][3] However, there are key differences in their effects on the cell cycle in resistant cells.
Microtubule Bundle Formation
Both paclitaxel and SB-T-1216 have been shown to induce the formation of microtubule bundles in both sensitive and resistant cell lines, indicating that their primary mechanism of targeting microtubules remains intact.[2]
Cell Cycle Analysis
A significant difference is observed in the cell cycle progression of resistant cells upon treatment. Paclitaxel treatment leads to an accumulation of cells in the G2/M phase of the cell cycle in both sensitive and resistant cells.[2] In contrast, cell death induced by SB-T-1216 in resistant cells occurs without this accumulation in the G2/M phase, suggesting an alternative pathway to cell death that is independent of mitotic arrest.[2]
Induction of Apoptosis
The induction of apoptosis by both paclitaxel and SB-T-1216 is associated with the activation of caspases, which are key executioner proteins in the apoptotic pathway. Studies have shown that both compounds activate caspase-3, caspase-9, caspase-2, and caspase-8 in both sensitive and resistant cell lines, confirming that they induce cell death via the apoptotic pathway.[2][4]
Signaling Pathways and Overcoming Resistance
The primary mechanism of resistance to paclitaxel in the NCI/ADR-RES cell line is the overexpression of the P-glycoprotein (P-gp) efflux pump.[1] Novel taxanes like SB-T-1216 are designed to be poor substrates for P-gp, thus they are not efficiently removed from the cell, leading to higher intracellular concentrations and greater cytotoxicity in resistant cells.[5]
Caption: Overcoming P-gp mediated paclitaxel resistance with novel taxanes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of these findings. Below are summaries of the key experimental protocols used to generate the data presented.
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the taxane compounds for 72-96 hours.
-
Reagent Incubation: Add MTT or MTS reagent to each well and incubate for 1-4 hours. Live cells with active metabolism will convert the reagent into a colored formazan (B1609692) product.
-
Data Acquisition: Solubilize the formazan product and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values from the dose-response curves.
Cell Cycle Analysis
Objective: To determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with the taxane compounds for a specified period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the PI, which is proportional to the DNA content.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for in vitro evaluation of novel taxanes.
Caspase Activity Assay
Objective: To quantify the activation of caspases, indicating apoptosis.
-
Cell Treatment and Lysis: Treat cells as described above, then lyse the cells to release their contents.
-
Substrate Incubation: Add a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3) to the cell lysates.
-
Fluorescence Measurement: Incubate the mixture to allow activated caspases to cleave the substrate, releasing a fluorescent molecule. Measure the fluorescence using a fluorometer.
-
Data Analysis: Quantify the caspase activity based on the fluorescence intensity relative to untreated controls.
References
- 1. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taxane-based reversal agents modulate drug resistance mediated by P-glycoprotein, multidrug resistance protein, and breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Comparison of cell death-inducing effect of novel taxane SB-T-1216 and paclitaxel in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of orally active taxanes on P-glycoprotein modulation and colon and breast carcinoma drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Taxinine M Analogs for P-glycoprotein Inhibition: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Taxinine (B26179) M analogs as P-glycoprotein (P-gp) inhibitors, supported by experimental data. P-glycoprotein is a key transporter protein implicated in multidrug resistance (MDR) in cancer, making its inhibition a critical strategy in chemotherapy. This document summarizes quantitative data, details experimental methodologies, and visualizes key pathways and workflows to aid in the evaluation of these compounds.
Comparative Analysis of P-glycoprotein Inhibition
The inhibitory effects of novel Taxinine M analogs on P-glycoprotein function were evaluated by measuring the intracellular accumulation of Rhodamine 123, a fluorescent substrate of P-gp. An increase in intracellular fluorescence indicates a higher degree of P-gp inhibition. The following table summarizes the performance of three synthesized this compound analogs in comparison to the well-established P-gp inhibitor, Verapamil.
| Compound | Concentration (µM) | Fold Increase in Rhodamine 123 Accumulation |
| Analog 8 | Data not specified | MDR-reversal activity observed |
| Analog 9 | 5 | 2.3 |
| 10 | 2.9 | |
| 20 | 3.2 | |
| Analog 10 | Data not specified | MDR-reversal activity observed |
| Verapamil | 10 | 1.88 |
Data sourced from a study on orally active multidrug resistance reversal agents.[1]
Structure-Activity Relationship Insights
While detailed quantitative data for a broad range of this compound analogs is limited in the public domain, studies on related taxane (B156437) compounds provide valuable insights into the structure-activity relationship (SAR) for P-gp inhibition. For instance, in simplified "non-natural" taxanes related to taxuspine X, the presence of a benzoyloxy moiety at the C13 position of the taxane skeleton was found to be important for P-gp inhibitory activity.[2] One such analog demonstrated an IC50 value of 7.2 µM for P-gp inhibition.[2] Another carbocyclic analog also showed promising P-gp inhibitory activity with an IC50 of 24 µM.[2] These findings suggest that modifications at specific positions on the taxane core can significantly influence the P-gp inhibitory potency.
Experimental Protocols
The following section details the key experimental methodology used to assess the P-gp inhibitory activity of this compound analogs.
Rhodamine 123 Accumulation Assay
This assay quantifies the ability of a test compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123 from cells overexpressing P-gp.
Materials:
-
P-gp overexpressing cancer cell line (e.g., KB/V1)
-
Parental cancer cell line (e.g., KB-3-1)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
Phosphate-buffered saline (PBS)
-
Rhodamine 123 stock solution
-
This compound analogs and control inhibitors (e.g., Verapamil)
-
96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells into 96-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Compound Incubation: On the day of the experiment, aspirate the culture medium and wash the cells with PBS. Add fresh medium containing various concentrations of the this compound analogs or control inhibitors to the wells.
-
Rhodamine 123 Addition: Following a pre-incubation period with the test compounds, add Rhodamine 123 to each well at a final concentration.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for a specified duration (e.g., 30 minutes).
-
Fluorescence Measurement: After incubation, wash the cells with cold PBS to remove extracellular Rhodamine 123. Add a lysis buffer to each well and measure the intracellular fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for Rhodamine 123.
-
Data Analysis: The fold increase in Rhodamine 123 accumulation is calculated by comparing the fluorescence intensity in cells treated with the test compounds to that of untreated control cells.
Visualizing Key Pathways and Workflows
To further elucidate the context of P-glycoprotein inhibition, the following diagrams, generated using Graphviz, illustrate the regulatory signaling pathways of P-gp and a typical experimental workflow.
Caption: Signaling pathways regulating P-glycoprotein expression.
Caption: Experimental workflow for Rhodamine 123 accumulation assay.
References
Cross-Resistance of Taxanes with Other Chemotherapeutic Agents: A Comparative Guide
A comprehensive analysis of the cross-resistance profiles of taxane-based chemotherapeutics, providing essential data for researchers and drug development professionals. Due to a lack of specific studies on Taxinine M, this guide focuses on the broader taxane (B156437) class, including paclitaxel (B517696) and docetaxel, to provide a relevant comparative framework.
The development of drug resistance is a significant impediment to the successful treatment of various cancers. Taxanes, a critical class of microtubule-stabilizing agents, are widely used in chemotherapy regimens. However, acquired resistance to taxanes often leads to cross-resistance with other chemotherapeutic agents, complicating subsequent treatment strategies. This guide provides a comparative analysis of the cross-resistance patterns observed between taxanes and other major classes of anticancer drugs, supported by experimental data and detailed methodologies.
Quantitative Analysis of Cross-Resistance
The following tables summarize the in vitro cytotoxicity data from various studies, comparing the 50% inhibitory concentrations (IC50) of different chemotherapeutic agents in parental (sensitive) and taxane-resistant cancer cell lines. The Resistance Factor (RF) indicates the fold increase in resistance of the resistant cell line compared to its parental counterpart.
| Cell Line | Resistance Profile | Paclitaxel IC50 (nM) | Doxorubicin IC50 (nM) | Cisplatin IC50 (µM) | Carboplatin (nM) | 5-Fluorouracil (nM) | Gemcitabine (nM) |
| MCF-7 | Parental (Breast Cancer) | ~1-5 | ~50 | ~2.5 | - | ~70 | - |
| MCF-7/TAX | Paclitaxel-Resistant | >100 (RF: >20) | ~350 (RF: 7.0) | ~2.8 (RF: 1.1) | - | - | - |
| DU145 | Parental (Prostate Cancer) | 1.7 | 24 | - | 700 | 70 | - |
| DU145RD | Docetaxel-Resistant | - | 97 (RF: 4.3) | - | 700 (RF: 1.0) | 77 (RF: 1.2) | - |
| 22Rv1 | Parental (Prostate Cancer) | 4 | 60 | - | 950 | 43 | - |
| 22Rv1RD | Docetaxel-Resistant | - | 500 (RF: 8.3) | - | 2000 (RF: 2.1) | 70 (RF: 1.6) | - |
| OVCAR8 | Parental (Ovarian Cancer) | 10.51 | - | - | 127.49 | - | - |
| OVCAR8 PTX R | Paclitaxel-Resistant | 152.80 (RF: 14.54) | - | - | 151.26 (RF: ~1.2) | - | - |
| MiaPaCa-2 | Parental (Pancreatic Cancer) | - | - | - | - | - | ~20 |
| GR300 | Gemcitabine-Resistant | No significant change | No significant change | - | - | - | >600 (RF: >30) |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is a synthesis from multiple sources to illustrate general trends in cross-resistance.[1][2][3]
Experimental Protocols
Establishment of Taxane-Resistant Cancer Cell Lines
A common method for developing taxane-resistant cell lines is through continuous exposure to gradually increasing concentrations of the drug.[4][5][6][7][8]
-
Initial Seeding: Plate parental cancer cells at a suitable density in culture flasks.
-
Initial Drug Exposure: Expose the cells to a starting concentration of the taxane (e.g., paclitaxel or docetaxel) that is typically below the IC50 value, causing a moderate level of cell death.
-
Recovery and Subculture: Allow the surviving cells to recover and repopulate the flask. Once confluent, subculture the cells.
-
Dose Escalation: In subsequent passages, gradually increase the concentration of the taxane. This selects for cells that can survive and proliferate in the presence of the drug.
-
Stabilization: Continue this process of dose escalation and recovery for several months until a cell line is established that can stably proliferate in a high concentration of the taxane (typically 10- to 100-fold higher than the parental IC50).
-
Characterization: Regularly assess the level of resistance by determining the IC50 of the resistant cell line and comparing it to the parental line.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and determine the IC50 of chemotherapeutic agents.
-
Cell Seeding: Seed a known number of cells (both parental and resistant) into 96-well plates and allow them to adhere overnight.
-
Drug Treatment: Expose the cells to a serial dilution of the chemotherapeutic agents being tested for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to untreated control cells. Plot the cell viability against the drug concentration to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Mechanisms and Signaling Pathways in Taxane Cross-Resistance
The development of resistance to taxanes is a multifactorial process involving various cellular mechanisms and signaling pathways.[9][10][11][12][13][14] These same mechanisms can confer cross-resistance to other chemotherapeutic agents.
Caption: Key mechanisms contributing to taxane cross-resistance.
Experimental Workflow for Cross-Resistance Studies
The following diagram outlines a typical workflow for investigating the cross-resistance profile of a taxane-resistant cancer cell line.
Caption: Workflow for assessing cross-resistance.
Logical Relationships in Cross-Resistance
The patterns of cross-resistance can be complex and are not always reciprocal. The diagram below illustrates some of the observed relationships.
Caption: Observed cross-resistance patterns.
References
- 1. Gemcitabine resistant pancreatic cancer cell lines acquire an invasive phenotype with collateral hypersensitivity to histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Docetaxel-Resistance in Prostate Cancer: Evaluating Associated Phenotypic Changes and Potential for Resistance Transfer via Exosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Generation of Two Paclitaxel-Resistant High-Grade Serous Carcinoma Cell Lines With Increased Expression of P-Glycoprotein [frontiersin.org]
- 4. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 5. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Mechanisms of Taxane Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular mechanisms of resistance to anthracyclines and taxanes in cancer: intrinsic and acquired - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Platinum drugs and taxanes: can we overcome resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming taxane and anthracycline resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Resistance to Combined Anthracycline–Taxane Chemotherapy Is Associated with Altered Metabolism and Inflammation in Breast Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of published findings on Taxinine M's anticancer activity.
Disclaimer: This guide provides a comparative overview of the anticancer activity of the taxane (B156437) class of compounds. Due to a lack of specific and reproducible published findings for "Taxinine M," this document focuses on the broader family of taxanes, for which a substantial body of scientific literature is available. The information presented here is intended for researchers, scientists, and drug development professionals.
Introduction to Taxanes
Taxanes are a class of diterpenoid compounds originally derived from plants of the genus Taxus (yews). They are widely used as chemotherapy agents for various cancers.[1] The most well-known members of this class are Paclitaxel and Docetaxel.[2] Taxanes exert their anticancer effects by interfering with the normal function of microtubules, which are essential for cell division.[3] This disruption leads to cell cycle arrest and subsequent programmed cell death (apoptosis).[4]
Data Presentation: In Vitro Cytotoxicity of Taxanes
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various taxanes against different human cancer cell lines, as reported in the scientific literature. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
| Taxane Derivative | Cancer Cell Line | IC50 Value | Reference |
| Paclitaxel | A549 (Lung Carcinoma) | Not specified in provided abstracts | |
| Paclitaxel | B16 (Melanoma) | Not specified in provided abstracts | |
| Paclitaxel | BEL7402 (Hepatocellular Carcinoma) | Not specified in provided abstracts | |
| Docetaxel | Various | Not specified in provided abstracts | |
| SB-T-1213 | P-gp positive cells | Up to >400-fold more potent than Paclitaxel | [5] |
| SB-T-1250 | P-gp positive cells | Up to >400-fold more potent than Paclitaxel | [5] |
| SB-T-101187 | P-gp positive cells | Up to >400-fold more potent than Paclitaxel | [5] |
Note: The provided search results did not contain specific IC50 values for this compound. The table will be populated with data for other taxanes as found in subsequent, more targeted searches if available.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility of scientific findings. Below are protocols for two common assays used to evaluate the anticancer activity of compounds like taxanes.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals.[6] The amount of formazan produced is proportional to the number of viable cells.[7]
Procedure: [7]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the taxane compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[8]
-
Cell Treatment: Induce apoptosis in cells by treating with the taxane compound for a specified time.
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1 µL of PI solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer and analyze the cells by flow cytometry as soon as possible.
Signaling Pathways and Mechanisms of Action
Taxanes primarily function by stabilizing microtubules, leading to a blockage of the cell cycle at the G2/M phase and subsequent induction of apoptosis.[4][11] However, their activity also involves the modulation of several signaling pathways.
General Mechanism of Taxane-Induced Apoptosis
Taxanes bind to the β-tubulin subunit of microtubules, which stabilizes them and prevents their depolymerization.[12] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to a prolonged mitotic block.[5] This arrest can trigger the intrinsic apoptotic pathway, which involves the activation of caspase cascades and is regulated by proteins from the Bcl-2 family.[13]
Caption: Taxane binding to microtubules leads to their stabilization, causing mitotic arrest and subsequent apoptosis.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer.[4] Activation of this pathway can contribute to resistance to taxane-based chemotherapy. Therefore, targeting this pathway in combination with taxanes is an area of active research.
Caption: The PI3K/Akt pathway promotes cell survival and can contribute to taxane resistance.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro screening of the anticancer activity of a compound like a taxane.
Caption: A standard workflow for evaluating the in vitro anticancer effects of a test compound.
References
- 1. A Comprehensive Review of Taxane Treatment in Breast Cancer: Clinical Perspectives and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Strategies for the drug discovery and development of taxane anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Taxanes - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Framework for Comparative Cytotoxicity Analysis: Docetaxel as a Benchmark for Novel Taxanes like Taxinine M in Lung Cancer
For Immediate Release
This guide provides a comprehensive framework for the comparative analysis of cytotoxic agents in lung cancer research, using the established chemotherapeutic drug docetaxel (B913) as a benchmark. While direct comparative experimental data between Taxinine M and docetaxel in lung cancer cell lines is not currently available in peer-reviewed literature, this document outlines the necessary experimental protocols, data presentation formats, and mechanistic pathway visualizations required for such a study. This guide is intended for researchers, scientists, and drug development professionals actively investigating novel anticancer compounds.
Introduction to Taxanes in Oncology
Taxanes are a class of diterpenes that represent a cornerstone in the treatment of various solid tumors, including non-small cell lung cancer (NSCLC).[1][2][3][4] Their primary mechanism of action involves the disruption of microtubule dynamics, which is essential for cell division, leading to cell cycle arrest and apoptosis.[5][6][7] Docetaxel is a semi-synthetic, second-generation taxane (B156437) widely used in the clinical setting for lung cancer therapy.[5][8][9][10] this compound, a natural tetracyclic taxane, is structurally related to this class of compounds, suggesting a potential for similar cytotoxic activity. However, a thorough head-to-head comparison is necessary to elucidate its therapeutic potential relative to established drugs like docetaxel.
Comparative Cytotoxicity Data: A Template for Analysis
A critical aspect of evaluating a novel compound is the determination of its half-maximal inhibitory concentration (IC50), which quantifies the drug's potency in inhibiting cell growth. The following table presents known IC50 values for docetaxel in various lung cancer cell lines and serves as a template for presenting comparative data for a new compound like this compound.
| Cell Line | Cancer Type | Docetaxel IC50 (nM) | This compound IC50 (nM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 5 - 25 | Data Not Available | [11] |
| H460 | Non-Small Cell Lung Cancer | Data Not Available | Data Not Available | |
| H1975 | Non-Small Cell Lung Cancer | Data Not Available | Data Not Available | |
| Calu-1 | Non-Small Cell Lung Cancer | Data Not Available | Data Not Available |
Note: IC50 values are dependent on experimental conditions such as exposure time and cell density.
Experimental Protocols
To ensure reproducibility and accurate comparison, standardized experimental protocols are essential. The following outlines a typical methodology for assessing the cytotoxicity of chemotherapeutic agents.
Cell Culture and Maintenance
Human non-small cell lung cancer cell lines (e.g., A549, H460) are cultured in a suitable medium, such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of docetaxel or the experimental compound (e.g., this compound). A control group receives medium with the vehicle (e.g., DMSO) at the same concentration used for the drug dilutions.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the respective compounds at their IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
Visualizing Experimental and Mechanistic Pathways
Graphical representations of experimental workflows and signaling pathways are crucial for clear communication of complex processes.
Caption: Experimental workflow for determining the cytotoxicity of this compound and docetaxel.
Caption: Signaling pathway of docetaxel-induced apoptosis in cancer cells.
Mechanism of Action: Docetaxel
Docetaxel exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules, which promotes their assembly and stabilizes them by preventing depolymerization.[5][6][12] This hyper-stabilization disrupts the dynamic reorganization of the microtubule network that is crucial for mitotic and interphase cellular functions.[12] The consequence is the inhibition of mitotic spindle assembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death.[5][6] Studies suggest that docetaxel may also induce apoptosis through the phosphorylation of the anti-apoptotic protein Bcl-2.[5]
Future Directions
To ascertain the therapeutic potential of this compound, future studies should focus on direct, head-to-head comparisons with docetaxel in a panel of lung cancer cell lines. Key investigations should include:
-
Determination of IC50 values across multiple lung cancer cell lines.
-
Analysis of cell cycle progression and induction of apoptosis.
-
In-depth studies into the molecular mechanism of action, including its effects on microtubule dynamics and key signaling pathways.
-
In vivo studies using xenograft models to evaluate anti-tumor efficacy and toxicity profiles.
By adhering to the rigorous comparative framework outlined in this guide, researchers can effectively evaluate the potential of novel taxanes like this compound and contribute to the development of next-generation therapies for lung cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. Taxanes in lung cancer: a review with focus on the European experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Taxane analogues against lung cancer: a quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Docetaxel in the treatment of non-small cell lung carcinoma: an update and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Docetaxel inhibits the proliferation of non-small-cell lung cancer cells via upregulation of microRNA-7 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Docetaxel - Wikipedia [en.wikipedia.org]
- 8. Docetaxel for locally advanced or metastatic non-small-cell lung cancer. Current data and future directions as front-line therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of docetaxel for advanced non-small-cell lung cancer: a meta-analysis of Phase III randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Docetaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. go.drugbank.com [go.drugbank.com]
Taxinine M's Potential in Reversing Multidrug Resistance: A Comparative Analysis of Intracellular Rhodamine 123 Accumulation
For Researchers, Scientists, and Drug Development Professionals: A Guide to Validating P-glycoprotein Inhibition
The emergence of multidrug resistance (MDR) is a significant hurdle in cancer chemotherapy, often attributed to the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). P-gp acts as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents and thereby diminishing their efficacy. Identifying and validating compounds that can inhibit P-gp is a critical area of research in oncology. One established method for evaluating P-gp inhibition is the rhodamine 123 accumulation assay. Rhodamine 123, a fluorescent substrate of P-gp, is actively transported out of MDR cells. P-gp inhibitors block this efflux, leading to an increase in intracellular rhodamine 123 fluorescence, which can be quantified.
Comparative Analysis of P-gp Inhibitory Activity
The following table summarizes the experimental data on the ability of a potent taxinine (B26179) analogue and other known P-gp inhibitors to increase intracellular rhodamine 123 concentration in multidrug-resistant cancer cell lines.
| Compound | Cell Line | Concentration | Fold Increase in Rhodamine 123 Accumulation | IC50 for P-gp Inhibition (µM) | Reference |
| Taxinine Analogue (Compound 9) | KB/V | 5 µM | 2.3 | Not Reported | [1] |
| 10 µM | 2.9 | [1] | |||
| 20 µM | 3.2 | [1] | |||
| Verapamil (B1683045) | KB/V | 10 µM | 1.88 | [1] | |
| MCF7R | Various | Concentration-dependent increase | 5.3 ± 0.9 | [2][3] | |
| Human Leukemia Cells | Various | Dose-dependent increase | Not Reported | [4] | |
| Cyclosporin A | MCF7R | Various | Concentration-dependent increase | 1.8 ± 0.3 | [2][3] |
| EMT6/AR1.0 | 5 µg/ml | Inhibition of efflux | Not Reported | [5] |
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of experimental findings. Below is a standard protocol for the rhodamine 123 accumulation assay.
Rhodamine 123 Accumulation Assay Protocol
This protocol is designed to assess the P-gp inhibitory potential of a test compound by measuring the intracellular accumulation of rhodamine 123 in P-gp overexpressing cells.
Materials:
-
P-gp overexpressing cancer cell line (e.g., KB/V, MCF7R, K562/Dox)
-
Parental (non-resistant) cell line (e.g., KB, MCF7, K562)
-
Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Rhodamine 123 stock solution (e.g., 1 mg/mL in DMSO)
-
Test compound (e.g., Taxinine M or its analogues) stock solution
-
Positive control inhibitors (e.g., Verapamil, Cyclosporin A) stock solutions
-
Trypsin-EDTA
-
Flow cytometer or fluorescence microplate reader
-
96-well black, clear-bottom plates (for microplate reader) or flow cytometry tubes
Procedure:
-
Cell Culture:
-
Culture the P-gp overexpressing and parental cell lines in appropriate medium at 37°C in a humidified atmosphere with 5% CO2.
-
Ensure cells are in the logarithmic growth phase before the experiment.
-
-
Cell Seeding:
-
Harvest the cells using trypsin-EDTA and resuspend in fresh medium.
-
Seed the cells into 96-well plates (for microplate reader) at a density of approximately 5 x 10^4 cells per well or into appropriate vessels for flow cytometry.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Incubation:
-
Prepare serial dilutions of the test compound and positive controls in the cell culture medium.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing the different concentrations of the test compound or controls to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the compounds, e.g., DMSO).
-
Incubate the cells for a predetermined time (e.g., 30 minutes to 1 hour) at 37°C.
-
-
Rhodamine 123 Staining:
-
Prepare the rhodamine 123 working solution by diluting the stock solution in serum-free medium to the final desired concentration (e.g., 1-5 µM).
-
Add the rhodamine 123 working solution to all wells (including controls) and incubate for a specific period (e.g., 60-90 minutes) at 37°C, protected from light.
-
-
Washing:
-
After incubation, aspirate the medium containing rhodamine 123 and the test compounds.
-
Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123 and stop the efflux process.
-
-
Fluorescence Measurement:
-
For Flow Cytometry:
-
Trypsinize the cells, resuspend them in ice-cold PBS, and transfer to flow cytometry tubes.
-
Analyze the cells on a flow cytometer, exciting at ~488 nm and measuring the emission at ~525 nm (typically in the FL1 channel).
-
Record the mean fluorescence intensity (MFI) for each sample.
-
-
For Fluorescence Microplate Reader:
-
Add a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS) to each well to lyse the cells and release the intracellular rhodamine 123.
-
Measure the fluorescence intensity of each well using a microplate reader with excitation and emission wavelengths set to approximately 485 nm and 525 nm, respectively.
-
-
-
Data Analysis:
-
Calculate the fold increase in rhodamine 123 accumulation by dividing the fluorescence intensity of the treated cells by the fluorescence intensity of the untreated control cells.
-
Plot the fold increase in fluorescence against the concentration of the test compound to determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) for P-gp inhibition.
-
Visualization of Mechanisms and Workflows
To further elucidate the underlying biological processes and experimental design, the following diagrams are provided.
Caption: Mechanism of P-gp Inhibition by this compound.
Caption: Rhodamine 123 Accumulation Assay Workflow.
References
- 1. Synthesis and biological evaluation of taxinine analogues as orally active multidrug resistance reversal agents in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of vinblastine, colchicine, and verapamil on rhodamine 123 accumulation in human P-glycoprotein-positive leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of rhodamine 123 accumulation and efflux in cells with P-glycoprotein-mediated and MRP-associated multidrug resistance phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the In Vivo Toxicity of Taxinine M: A Comparative Analysis with Paclitaxel and Docetaxel
For researchers, scientists, and drug development professionals, understanding the in vivo toxicity profile of novel therapeutic candidates is paramount. This guide provides a comparative analysis of the in vivo toxicity of Taxinine M against the well-established taxanes, Paclitaxel and Docetaxel. Due to a notable lack of publicly available in vivo toxicity data for this compound, this guide synthesizes available information on related taxane (B156437) compounds to provide a contextual reference, while underscoring the critical need for further research.
Executive Summary
Taxanes represent a cornerstone of chemotherapy regimens for a multitude of cancers. While Paclitaxel and Docetaxel are widely used, their clinical utility is often limited by significant in vivo toxicities. This compound, a naturally occurring taxane, has emerged as a compound of interest, but its systemic toxicity in living organisms remains largely uncharacterized. This guide collates the available preclinical in vivo toxicity data for Paclitaxel and Docetaxel, presents a general framework for the experimental determination of in vivo toxicity, and visualizes the key signaling pathways implicated in taxane-induced toxicities. The absence of specific data for this compound highlights a significant knowledge gap and a crucial area for future preclinical investigation.
Comparative In Vivo Toxicity Data
The following tables summarize key in vivo toxicity parameters for Paclitaxel and Docetaxel from various preclinical studies. It is important to note that these values can vary significantly based on the animal model, route of administration, and specific experimental conditions.
| Compound | Animal Model | Route of Administration | LD50 (Median Lethal Dose) | Maximum Tolerated Dose (MTD) | Key Toxicities Observed |
| Paclitaxel | Mouse | Intraperitoneal (i.p.) | ~30 mg/kg | 20-30 mg/kg | Myelosuppression, neurotoxicity, weight loss, alopecia |
| Rat | Intravenous (i.v.) | ~15 mg/kg | 10-15 mg/kg | Hematological toxicity, peripheral neuropathy, cardiotoxicity | |
| Docetaxel | Mouse | Intravenous (i.v.) | ~25 mg/kg | 15-20 mg/kg | Neutropenia, fluid retention, mucositis, neurotoxicity |
| Rat | Intravenous (i.v.) | ~10 mg/kg | 5-10 mg/kg | Hematological toxicity, hypersensitivity reactions, skin toxicity | |
| Taxine (B1234092) * | Mouse | Oral (p.o.) | 19.72 mg/kg[1] | Not Reported | Not Specified |
| Mouse | Intraperitoneal (i.p.) | 21.88 mg/kg[1] | Not Reported | Not Specified | |
| Rat | Subcutaneous (s.c.) | 20.18 mg/kg[1] | Not Reported | Not Specified |
*Note: "Taxine" refers to a mixture of alkaloids isolated from yew trees and is not specific to this compound. This data is included to provide a general toxicological context for less-characterized taxanes and should be interpreted with caution.
Experimental Protocols for In Vivo Toxicity Assessment
The determination of in vivo toxicity is a critical step in preclinical drug development. Standardized protocols are employed to assess the safety profile of a compound and to establish a therapeutic window.
Acute Toxicity (LD50) Determination
The median lethal dose (LD50) is a measure of the acute toxicity of a substance. It is the dose required to kill 50% of a tested population after a single administration.
Methodology:
-
Animal Selection: Healthy, young adult rodents (e.g., mice or rats) of a specific strain are used. Both male and female animals are typically included.
-
Dose Formulation: The test compound is formulated in a suitable vehicle for the intended route of administration (e.g., saline for intravenous injection, corn oil for oral gavage).
-
Dose Administration: A range of doses, determined from preliminary range-finding studies, are administered to different groups of animals. A control group receives the vehicle only.
-
Observation: Animals are observed for a set period (typically 14 days) for signs of toxicity and mortality. Observations include changes in appearance, behavior, body weight, and food/water consumption.
-
Data Analysis: The LD50 value is calculated using statistical methods, such as probit analysis, based on the mortality data at each dose level.
Maximum Tolerated Dose (MTD) Determination
The MTD is the highest dose of a drug that can be administered to a subject without causing unacceptable toxicity. It is a crucial parameter for designing subsequent efficacy studies.
Methodology:
-
Animal Selection and Dosing: Similar to LD50 studies, graded doses of the compound are administered to groups of animals.
-
Toxicity Monitoring: Animals are closely monitored for a defined period for a range of toxicity endpoints, including:
-
Body Weight Loss: A significant and sustained loss of body weight (e.g., >15-20%) is a common indicator of toxicity.
-
Clinical Signs: Observation for signs of distress, lethargy, ruffled fur, and other abnormalities.
-
Hematological Analysis: Blood samples are collected to assess parameters such as white blood cell count, red blood cell count, and platelet count to evaluate myelosuppression.
-
Clinical Chemistry: Serum is analyzed for markers of liver (e.g., ALT, AST) and kidney (e.g., BUN, creatinine) function.
-
Histopathology: At the end of the study, major organs are collected, weighed, and examined microscopically for any pathological changes.
-
-
MTD Definition: The MTD is typically defined as the highest dose that does not cause mortality, significant body weight loss, or other severe, irreversible toxicities.
Experimental Workflow for In Vivo Toxicity Testing
Signaling Pathways in Taxane-Induced Toxicity
The toxicity of taxanes is multifaceted and involves the modulation of several key signaling pathways. The primary mechanism of action of taxanes is the stabilization of microtubules, which disrupts mitosis and leads to cell death in rapidly dividing cancer cells.[2] However, this mechanism also contributes to toxicity in healthy tissues.
Taxane-Induced Toxicity Signaling Pathways
Key signaling pathways implicated in taxane toxicity include:
-
Microtubule Dynamics: By stabilizing microtubules, taxanes disrupt the normal function of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2] This is the primary mechanism of their anticancer activity but also contributes to toxicity in proliferating healthy cells, such as those in the bone marrow, leading to myelosuppression.
-
Inflammatory Signaling: Taxanes can activate inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) pathway, leading to the production of pro-inflammatory cytokines. This can contribute to hypersensitivity reactions and other inflammatory side effects.
-
Mitochondrial Dysfunction: There is evidence that taxanes can directly affect mitochondrial function, leading to the release of pro-apoptotic factors and contributing to cellular damage, particularly in neurons and cardiac cells.
-
Neuronal Axonal Transport: The stabilization of microtubules in neurons can disrupt essential axonal transport processes, leading to the peripheral neuropathy commonly observed with taxane therapy.
Conclusion and Future Directions
The in vivo toxicity profiles of Paclitaxel and Docetaxel are well-documented, with myelosuppression and neurotoxicity being the most common dose-limiting toxicities. In stark contrast, there is a significant dearth of publicly available data on the in vivo toxicity of this compound. While preliminary data on a crude "taxine" mixture suggests a toxicity profile in a similar range to Paclitaxel and Docetaxel, this is not a substitute for rigorous, compound-specific preclinical safety evaluation.
For the continued development of this compound or any novel taxane derivative as a potential therapeutic agent, comprehensive in vivo toxicity studies are imperative. These studies should aim to:
-
Determine the LD50 and MTD of this compound in relevant animal models.
-
Characterize the full spectrum of its potential toxicities, including hematological, neurological, cardiac, and other organ-specific effects.
-
Investigate the underlying mechanisms of this compound-induced toxicity at the molecular level.
Such data are essential to establish a therapeutic index for this compound and to guide its potential translation into clinical settings. The scientific community eagerly awaits further research to elucidate the in vivo safety profile of this promising natural product.
References
A Comparative Analysis of the Interaction of Taxinine M and Its Analogues with ABC Transporters
For Researchers, Scientists, and Drug Development Professionals
The overexpression of ABC transporters is a significant mechanism behind multidrug resistance (MDR) in cancer cells, limiting the efficacy of many chemotherapeutic agents. Taxanes, a class of diterpenes originally isolated from yew trees, have been a focal point of research not only as cytotoxic agents but also as potential MDR modulators. This guide focuses on the interaction of taxinine (B26179) analogues with key ABC transporters implicated in MDR, namely P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).
Data Presentation: Interaction of Taxinine Analogues with ABC Transporters
The following table summarizes the available quantitative data on the inhibitory effects of taxinine-related compounds on various ABC transporters. The data is primarily focused on ABCB1, as it is the most studied transporter in the context of taxane (B156437) interactions.
| Compound Class/Analogue | ABC Transporter | Assay Type | Measured Parameter | Value | Reference |
| Simplified Taxane Analogue (Compound 6) | ABCB1 (P-glycoprotein) | Rhodamine 123 Accumulation | IC₅₀ | 7.2 µM | [1] |
| Taxane-Based Reversal Agents (tRAs) | ABCB1, ABCC1, ABCG2 | Cytotoxicity Modulation | - | Broad-spectrum modulation | [2] |
| 5-O-benzoylated taxinine K (BTK) | ABCB1 (P-glycoprotein) | Drug Resistance Reversal | - | Reverses resistance to paclitaxel (B517696), doxorubicin, and vincristine | |
| 5-O-benzoylated taxinine K (BTK) | ABCC1 (MRP) | Drug Resistance Reversal | - | Moderately reverses resistance to doxorubicin |
Note: IC₅₀ (half-maximal inhibitory concentration) represents the concentration of a compound that is required for 50% inhibition of a biological process.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's interaction with ABC transporters. Below are protocols for key experiments commonly cited in the study of taxinine analogues and other MDR modulators.
1. ATPase Activity Assay
This assay measures the ATP hydrolysis activity of ABC transporters, which is often stimulated by the binding and transport of substrates. Inhibitors can either suppress this activity or compete with substrates, leading to a reduction in ATP hydrolysis.
-
Principle: The rate of ATP hydrolysis is determined by quantifying the amount of inorganic phosphate (B84403) (Pi) released. This is often done using a colorimetric method.
-
Materials:
-
Membrane vesicles from cells overexpressing the ABC transporter of interest (e.g., ABCB1, ABCC1, or ABCG2).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA).
-
ATP solution.
-
Test compound (Taxinine M or analogue) at various concentrations.
-
Positive control substrate (e.g., verapamil (B1683045) for ABCB1) and inhibitor.
-
Reagents for Pi detection (e.g., ammonium (B1175870) molybdate, ascorbic acid).
-
-
Procedure:
-
Incubate the membrane vesicles with the test compound or control in the assay buffer at 37°C.
-
Initiate the reaction by adding ATP.
-
After a defined incubation period, stop the reaction.
-
Measure the amount of released Pi using a colorimetric method and a spectrophotometer.
-
The transporter-specific ATPase activity is determined by subtracting the activity in the presence of a specific inhibitor (e.g., vanadate) from the total activity.
-
2. Rhodamine 123 Accumulation Assay (for ABCB1)
This is a cell-based fluorescence assay to assess the function of P-glycoprotein (ABCB1). Rhodamine 123 is a fluorescent substrate of ABCB1. In cells overexpressing ABCB1, rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. An effective inhibitor will block this efflux, leading to an increase in intracellular fluorescence.[3]
-
Principle: The intracellular accumulation of the fluorescent substrate rhodamine 123 is measured in the presence and absence of the test compound.
-
Materials:
-
Cancer cell line overexpressing ABCB1 (e.g., MCF-7/ADR) and the corresponding parental cell line (e.g., MCF-7).
-
Rhodamine 123.
-
Test compound (this compound or analogue).
-
Positive control inhibitor (e.g., verapamil or cyclosporin (B1163) A).
-
Cell culture medium and buffers.
-
Fluorometer or flow cytometer.
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of the test compound or controls in a buffer at 37°C.
-
Add rhodamine 123 to the wells and incubate for a specific period (e.g., 60-90 minutes).
-
Wash the cells with ice-cold buffer to remove extracellular dye.
-
Lyse the cells and measure the intracellular fluorescence using a fluorometer, or analyze the cells directly using a flow cytometer.
-
An increase in fluorescence in the presence of the test compound indicates inhibition of ABCB1.
-
3. Cytotoxicity/MDR Reversal Assay
This assay determines the ability of a non-toxic compound to sensitize MDR cancer cells to a cytotoxic anticancer drug.
-
Principle: The viability of MDR cells is measured after treatment with a cytotoxic drug alone or in combination with the test compound. A significant decrease in cell viability in the combination treatment indicates reversal of multidrug resistance.
-
Materials:
-
MDR cancer cell line (e.g., a line resistant to paclitaxel or doxorubicin) and its sensitive parental line.
-
Cytotoxic drug (the one the cells are resistant to).
-
Test compound (this compound or analogue).
-
Cell viability assay reagents (e.g., MTT, XTT, or CellTiter-Glo).
-
96-well plates.
-
-
Procedure:
-
Seed the MDR and parental cells in 96-well plates.
-
Treat the cells with a range of concentrations of the cytotoxic drug, both in the presence and absence of a fixed, non-toxic concentration of the test compound.
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
Assess cell viability using a chosen method (e.g., MTT assay).
-
Calculate the IC₅₀ of the cytotoxic drug with and without the test compound. A significant decrease in the IC₅₀ in the presence of the test compound indicates MDR reversal.
-
Visualizations
The following diagrams illustrate the experimental workflow for assessing ABC transporter inhibitors and the general mechanism of ABC transporter-mediated multidrug resistance.
Caption: Experimental workflow for evaluating ABC transporter inhibitors.
Caption: ABC transporter-mediated multidrug resistance and inhibition.
References
- 1. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taxane-based reversal agents modulate drug resistance mediated by P-glycoprotein, multidrug resistance protein, and breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Synergistic Effect of Taxinine M with Conventional Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential synergistic effects of Taxinine (B26179) M when used in combination with conventional chemotherapy agents. Due to the limited availability of specific experimental data on Taxinine M, this document leverages findings from closely related taxanes, such as paclitaxel (B517696) and docetaxel (B913), to project the anticipated synergistic outcomes. The information presented herein is intended to serve as a foundational resource for researchers designing and conducting studies to validate the efficacy of this compound in combination therapies.
Introduction to this compound and Synergistic Cancer Therapy
This compound is a member of the taxane (B156437) family of diterpenoids, which are well-established as potent anti-cancer agents.[1][2] The primary mechanism of action for taxanes involves the stabilization of microtubules, which disrupts the process of mitosis and leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death).[3][4][5]
Combination chemotherapy, the use of multiple therapeutic agents, is a cornerstone of modern oncology. The rationale behind this approach is to achieve synergistic effects, where the combined therapeutic outcome is greater than the sum of the effects of individual drugs.[6] This can lead to lower required doses of each agent, potentially reducing toxicity and overcoming drug resistance.[6] This guide explores the expected synergy of this compound with two widely used chemotherapy drugs: cisplatin (B142131) and doxorubicin (B1662922).
Comparative Analysis of Synergistic Effects
The following tables summarize the expected synergistic effects of this compound in combination with cisplatin and doxorubicin, based on data from analogous taxanes like paclitaxel and docetaxel. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Synergistic Effect of this compound and Cisplatin
| Cancer Cell Line | This compound (Proxy: Paclitaxel/Docetaxel) Concentration | Cisplatin Concentration | Combination Index (CI) | Observed Effect | Reference |
| Oral Squamous Carcinoma (OECM-1) | 0.025 µM - 0.1 µM | 10 µM | < 1 (Synergistic) | Increased cytotoxicity compared to single-agent treatment. | [7] |
| Ovarian Cancer (Panel) | IC50 values | IC50 values | Not explicitly calculated, but combination showed enhanced activity. | The combination of docetaxel and cisplatin was found to be the most active in vitro. | [8][9] |
Table 2: Synergistic Effect of this compound and Doxorubicin
| Cancer Cell Line | This compound (Proxy: Paclitaxel/Docetaxel) Concentration | Doxorubicin Concentration | Combination Index (CI) | Observed Effect | Reference |
| Breast Cancer (MCF-7) | Various | Various | < 1 (Synergistic) | Enhanced inhibition of cell viability and induction of apoptosis. | [10][11] |
| Triple-Negative Breast Cancer | Various | Various | < 1 (Synergistic) | Broad synergistic effect observed with metformin (B114582) co-treatment. | [10] |
Experimental Protocols
To empirically validate the synergistic effects of this compound, a series of in vitro experiments are required. Below are detailed methodologies for key assays.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][13]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound, Cisplatin, Doxorubicin
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[14]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[14][15]
-
Drug Treatment: Treat cells with a range of concentrations of this compound alone, the conventional chemotherapy drug (cisplatin or doxorubicin) alone, and in combination at various ratios. Include untreated and solvent-treated cells as controls.[12]
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add MTT solution to each well (typically 10-20 µL of a 5 mg/mL stock) and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[13]
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[13][14]
-
Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570-590 nm.
Analysis of Synergy (Combination Index)
The Combination Index (CI) method, based on the median-effect principle by Chou and Talalay, is the gold standard for quantifying drug interactions.
Calculation: The CI value is calculated using software such as CompuSyn. The software analyzes dose-effect data from single and combination drug treatments to determine whether the interaction is synergistic, additive, or antagonistic.
Signaling Pathways and Mechanisms of Action
The synergistic effect of taxanes with other chemotherapeutic agents is often attributed to their impact on key cellular signaling pathways that regulate cell cycle and apoptosis.
Apoptosis Induction Pathway
Taxanes are known to induce apoptosis through the phosphorylation of the anti-apoptotic protein Bcl-2.[16][17] Phosphorylation of Bcl-2 inhibits its function, leading to the activation of pro-apoptotic proteins like Bax and Bak, which in turn trigger the caspase cascade and execution of apoptosis.[17][18] When combined with DNA-damaging agents like cisplatin or topoisomerase inhibitors like doxorubicin, which also induce apoptosis through separate pathways, the pro-apoptotic signaling is amplified.[19]
Caption: Proposed synergistic apoptosis pathway of this compound and chemotherapy.
Experimental Workflow
The following diagram illustrates a typical workflow for validating the synergistic effects of this compound.
Caption: Experimental workflow for validating this compound synergy.
Conclusion
While direct experimental evidence for the synergistic effects of this compound is still emerging, the extensive data on related taxanes strongly suggests its potential as a valuable component of combination chemotherapy. The protocols and pathways described in this guide provide a solid framework for researchers to systematically investigate and validate the synergistic potential of this compound with conventional anticancer drugs. Further in vitro and in vivo studies are warranted to confirm these promising prospects and pave the way for potential clinical applications.
References
- 1. An efficient conversion of taxinine to taxinine NN-1, an anticancer agent and a modulator of multidrug-resistant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new tetracyclic taxane from Taxus brevifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Taxanes in combined modality therapy for solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Sequence-dependent cytotoxic effects due to combinations of cisplatin and the antimicrotubule agents taxol and vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An evaluation of cytotoxicity of the taxane and platinum agents combination treatment in a panel of human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. repositorio.uam.es [repositorio.uam.es]
- 11. Synergistic anticancer effects of doxorubicin and metformin combination therapy: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Combined paclitaxel, cisplatin and fluorouracil therapy enhances ionizing radiation effects, inhibits migration and induces G0/G1 cell cycle arrest and apoptosis in oral carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Taxol induces bcl-2 phosphorylation and death of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Combined Therapies with Taxane-Based Chemotherapeutic Drugs in Prostate Cancer: Novel Insights and Future Directions [mdpi.com]
- 18. journal.waocp.org [journal.waocp.org]
- 19. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity [mdpi.com]
A Comparative Analysis of the Cytotoxic Effects of Taxinine M and Related Taxoids on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
While direct and extensive comparative data on the effects of Taxinine M across a wide panel of cancer cell lines remains limited in publicly accessible research, this guide provides a comparative overview based on available information for this compound and closely related taxane (B156437) compounds. This analysis aims to offer a valuable reference for researchers investigating the therapeutic potential of this subclass of taxoids.
Quantitative Analysis of Cytotoxicity
| Compound/Derivative | Cancer Cell Line | Cell Line Type | IC50 / Effective Concentration |
| 5-oxo-13-TBDMS-taxchinin A | A549 | Non-Small Cell Lung Cancer | 0.48 µM |
| 5-oxo-13,15-epoxy-13-epi-taxchinin A | A549 | Non-Small Cell Lung Cancer | 0.75 µM |
| 5-oxo-taxchinin A | A549 | Non-Small Cell Lung Cancer | 3.16 µM |
| Other taxchinin A derivatives | A549 | Non-Small Cell Lung Cancer | up to 6.22 µM |
| 2-deacetoxytaxinine J | MCF-7 | Breast Adenocarcinoma | 20 µM |
| 2-deacetoxytaxinine J | MDA-MB-231 | Breast Adenocarcinoma | 10 µM |
Experimental Protocols
The data presented in this guide is primarily derived from in vitro cytotoxicity assays, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Below is a detailed, generalized protocol for such an assay, based on standard laboratory practices.
MTT Assay for Cell Viability
This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability. The reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of living cells to a purple formazan (B1609692) product is the basis of this colorimetric assay.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound or its analogs, dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Plates are then incubated to allow for cell attachment.
-
Compound Treatment: The test compound (e.g., this compound analog) is serially diluted to various concentrations. The culture medium is removed from the wells and replaced with medium containing the different concentrations of the test compound. Control wells containing medium with the vehicle (e.g., DMSO) and untreated cells are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to affect the cells.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours, during which viable cells will convert the MTT into formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration compared to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.
Signaling Pathway and Mechanism of Action
Taxanes, as a class of compounds, are known to exert their anticancer effects primarily by targeting microtubules. While a specific signaling pathway for this compound is not detailed in the available literature, the generally accepted mechanism for taxanes provides a strong indication of its likely mode of action.
Caption: General mechanism of action for taxane compounds.
The diagram above illustrates the primary mechanism of action for taxanes. These compounds bind to the β-tubulin subunit of microtubules, which are essential components of the cell's cytoskeleton. This binding stabilizes the microtubules and prevents their depolymerization, a process necessary for the dynamic reorganization of the cytoskeleton during cell division. The stabilization of microtubules leads to the formation of defective mitotic spindles, causing the cell to arrest in the G2/M phase of the cell cycle. This prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death, in the cancer cells.
Independent Validation of Taxinine M Synthesis: A Comparative Analysis of Methodologies
A comprehensive review of the scientific literature reveals that a complete, published total synthesis route for Taxinine M has not been formally documented. Consequently, there are no existing independent validations of such a synthesis. This guide, therefore, provides a comparative overview of established synthetic strategies for structurally analogous taxane (B156437) compounds, offering a framework for the potential future validation of a this compound synthesis.
This compound, a naturally occurring diterpenoid found in the yew tree (Taxus species), is a member of the complex taxane family, which includes the prominent anticancer drug Paclitaxel (Taxol).[1][2] The intricate 6-8-6 tricyclic core and dense stereochemical landscape of taxanes present a formidable challenge to synthetic chemists. While the total synthesis of several taxanes has been achieved, a specific route to this compound remains elusive in published literature.
This guide will explore the general strategies employed in the synthesis of other notable taxanes, providing the context in which a future synthesis of this compound would be evaluated. Furthermore, it outlines a standardized workflow for the independent validation of a complex natural product synthesis, a critical process for ensuring the reproducibility and robustness of chemical discoveries.
Comparison of General Synthetic Strategies for Taxane Analogs
The synthesis of complex taxanes generally follows one of two overarching strategies: linear synthesis or convergent synthesis. Each approach has distinct advantages and has been successfully applied to different members of the taxane family.
| Synthetic Strategy | Description | Key Advantages | Representative Examples |
| Linear Synthesis | The target molecule is assembled in a step-by-step fashion, with each new piece being added to a growing molecular chain. | Conceptually straightforward; can be efficient for well-established reaction sequences. | Early taxane syntheses often employed linear strategies for key fragments. |
| Convergent Synthesis | Several key fragments of the molecule are synthesized independently and then combined at a later stage to form the final product. | Higher overall yield; allows for parallel synthesis of fragments; easier to optimize individual reaction steps. | Modern complex natural product syntheses, including approaches to the taxane core, often utilize convergent strategies.[3][4] |
A pivotal aspect of any taxane synthesis is the construction of the sterically congested tricyclic core. Various research groups have developed innovative methodologies to tackle this challenge.
| Research Group/Approach | Key Strategy for Core Formation | Starting Materials | Relevant Publications |
| Baran Group | Two-phase synthesis: a "cyclase phase" to construct the carbon skeleton followed by an "oxidase phase" to install oxygenation. | Simple, commercially available starting materials. | [5] |
| Swindell Group | Focus on the elaboration of the C-ring features as a key step towards the taxane skeleton. | Not specified in available abstracts. | [4] |
| General Approaches | Intramolecular Diels-Alder reactions, McMurry couplings, and various cyclization strategies. | Varied, often derived from chiral pool starting materials. | Not applicable |
Hypothetical Workflow for Independent Validation of a this compound Synthesis
Should a total synthesis of this compound be published, its independent validation would be crucial for the scientific community. The following workflow outlines the necessary steps for such a validation.
Caption: Hypothetical workflow for the independent validation of a published chemical synthesis.
Detailed Experimental Protocols (Hypothetical)
The following represents a generalized experimental protocol that would be expected in a publication detailing a key step in a taxane synthesis, which would be meticulously followed during an independent validation study.
Example Key Step: Formation of the Tricyclic Taxane Core via Intramolecular Cyclization
-
Reaction Setup: To a flame-dried, three-necked, round-bottomed flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, is added the acyclic precursor (1.0 eq) dissolved in anhydrous toluene (B28343) (0.01 M).
-
Reagent Addition: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of the Lewis acid catalyst (e.g., TiCl4, 1.2 eq) in dichloromethane (B109758) is added dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) every hour using a 3:1 hexanes:ethyl acetate (B1210297) solvent system.
-
Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL). The mixture is allowed to warm to room temperature and is then transferred to a separatory funnel. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel using a gradient elution of hexanes and ethyl acetate.
-
Characterization: The structure of the tricyclic product is confirmed by 1H NMR, 13C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. The data is then compared to the data reported in the original publication.
Signaling Pathways and Logical Relationships
The decision-making process in a synthetic validation study can be visualized as a logical flow, where experimental outcomes dictate the subsequent steps.
Caption: Logical workflow for troubleshooting and decision-making during a synthetic validation.
References
- 1. General Synthetic Approach to Diverse Taxane Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scalable, enantioselective taxane total synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. General Synthetic Approach to Diverse Taxane Cores [escholarship.org]
- 5. This compound, a new tetracyclic taxane from Taxus brevifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Taxinine M: A Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals handling Taxinine M must adhere to stringent disposal protocols due to its cytotoxic nature. This guide provides essential safety and logistical information, outlining the necessary operational and disposal plans to ensure a safe laboratory environment and regulatory compliance. All materials and equipment in contact with this compound are to be treated as hazardous waste and disposed of accordingly, with high-temperature incineration being the required final step.
Personal Protective Equipment (PPE) and Waste Handling Summary
Proper disposal of this compound and contaminated materials is critical. The following table summarizes the essential personal protective equipment and waste container specifications.
| Item | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Provides maximum protection against dermal exposure. The outer glove should be changed immediately upon contamination. |
| Gown | Disposable, lint-free, non-permeable gown with a solid front and long sleeves. | Prevents contamination of personal clothing and skin. |
| Eye Protection | Tightly fitting safety goggles with side-shields or a face shield. | Protects eyes from splashes or aerosols. |
| Respiratory Protection | A full-face respirator may be necessary if exposure limits are exceeded or if there is a risk of aerosolization. | Prevents inhalation of the compound. |
| Waste Containers | Clearly labeled, leak-proof, and puncture-resistant containers. | Ensures safe containment and transport of hazardous waste. |
| Trace Contaminated Waste: Yellow chemotherapy waste containers. | For items with minimal residual contamination (e.g., gloves, gowns, wipes). | |
| Bulk Contaminated Waste: Black hazardous waste containers. | For unused or expired this compound, grossly contaminated items, and spill cleanup materials. | |
| Sharps Waste: Yellow or red sharps containers specifically labeled for chemotherapy waste. | For needles, syringes, and other sharp objects contaminated with this compound. |
Procedural Workflow for this compound Disposal
The proper disposal of this compound follows a strict, multi-step process to ensure safety and compliance. The workflow begins with the user and ends with final disposal by a certified hazardous waste management service.
Decontamination Protocol for Surfaces and Equipment
While chemical inactivation of cytotoxic drugs like this compound is generally not recommended for bulk disposal, decontamination of surfaces and equipment is a critical safety measure.[1] The following protocol should be followed for routine cleaning and in the event of a small spill.
Materials:
-
Detergent solution (e.g., 10⁻² M Sodium Dodecyl Sulfate)
-
70% Isopropyl Alcohol (IPA)
-
Sterile water
-
Low-lint, disposable wipes
-
Appropriate hazardous waste containers
Procedure:
-
Preparation: Ensure all necessary personal protective equipment (PPE) is worn before beginning the decontamination process.
-
Initial Cleaning: Moisten a sterile, low-lint wipe with the detergent solution. Wipe the entire contaminated surface in overlapping, unidirectional strokes, starting from the cleanest area and moving towards the most contaminated area. Dispose of the wipe in the appropriate hazardous waste container.
-
Rinsing: Moisten a new wipe with sterile water to rinse away any residual detergent. Wipe the surface using the same unidirectional technique. Dispose of the wipe.
-
Final Decontamination: Using a new wipe moistened with 70% IPA, wipe the surface again with the same technique. This step disinfects and removes additional chemical residues. Allow the surface to air dry completely.
-
PPE Disposal: After completing the decontamination, carefully remove and dispose of all PPE as trace-contaminated waste in a designated yellow chemotherapy waste container.
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Key Disposal Principles
-
Consult the Safety Data Sheet (SDS): Always refer to the specific SDS for this compound, if available, for any manufacturer-specific disposal recommendations.
-
No Sewer Disposal: Under no circumstances should this compound or any cytotoxic waste be disposed of down the drain.[2] This is to prevent environmental contamination.
-
Waste Segregation is Mandatory: At the point of generation, waste must be segregated into trace and bulk contamination categories to ensure proper handling and disposal.
-
Secure and Label Containers: All waste containers must be securely sealed when three-quarters full to prevent leaks and spills.[2] They must be clearly labeled with the contents, including the words "Cytotoxic Waste" or "Chemotherapy Waste."
-
Professional Disposal: The final disposal of this compound waste must be carried out by a licensed hazardous waste management company, which will use high-temperature incineration.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting personnel and the environment from the risks associated with this cytotoxic compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
